molecular formula NH4Br<br>BrH4N B080048 Ammonium bromide CAS No. 12124-97-9

Ammonium bromide

Cat. No.: B080048
CAS No.: 12124-97-9
M. Wt: 97.94 g/mol
InChI Key: SWLVFNYSXGMGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium bromide (NH₄Br) is an inorganic halide salt offering significant value in advanced scientific research due to its unique physicochemical properties. Its applications span several cutting-edge fields, providing researchers with a versatile tool for innovation. In ultrafast photonics , this compound functions as a highly effective saturable absorber for generating near-infrared ultrafast laser pulses. Its strong nonlinear optical properties and broadband optical response make it a superior material for modulating laser cavities, enabling the production of robust, high-performance pulses with low mode-locking thresholds for applications in micromachining and optical imaging . In the field of materials science , this compound serves as a powerful flame retardant. Its high effectiveness stems from its low dissociation energy, readily releasing hydrogen bromide (HBr) and ammonia (NH₃) upon heating. HBr acts as a radical trap in the gas phase, suppressing combustion, while the simultaneous release of ammonia contributes to a synergistic flame-retardant action . Furthermore, in corrosion science , this compound, particularly in the form of cetyltrimethylthis compound (CTAB), demonstrates significant inhibitory action on mild steel in acidic environments. Its adsorption on metal surfaces, often enhanced by synergistic effects with other halide ions, effectively blocks active sites and dramatically reduces corrosion rates, functioning as a mixed-type inhibitor . This combination of optical, thermal, and surface-active functionalities makes this compound a critical compound for research in developing next-generation laser technologies, safer materials, and advanced corrosion protection solutions.

Properties

IUPAC Name

azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BrH.H3N/h1H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLVFNYSXGMGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrH4N, NH4Br
Record name AMMONIUM BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ammonium bromide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ammonium_bromide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8035681
Record name Ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ammonium bromide appears as white odorless crystals or granules that become yellow upon exposure to air. Sinks and mixes in water. (USCG, 1999), Dry Powder, Other Solid, White odorless solid; Slightly hygroscopic; Yellows slowly in air; [Merck Index] Colorless granules; [MSDSonline]
Record name AMMONIUM BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium bromide ((NH4)Br)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3649
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Sublimes 1007 °F (USCG, 1999), 396 °C (sublimation point), BP: 235 °C (in vacuum)
Record name AMMONIUM BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 78.3 g/100 g water at 25 °C, Soluble in acetone, ether, ammonia, in water, 97 g/100 cc at 25 °C, 145.6 g/100 cc at 100 °C; in alcohol, 10 g/100 cc at 78 °C, Freely soluble in methanol, ethanol, acetone; slightly soluble in ether; practically insoluble in ethyl acetate
Record name AMMONIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

2.429 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.429 at 25 °C
Record name AMMONIUM BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1 mm Hg at 198.3 °C
Record name AMMONIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White tetragonal crystals, White crystals or granules, Colorless crystals or yellowish white powder

CAS No.

12124-97-9
Record name AMMONIUM BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12124-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012124979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium bromide ((NH4)Br)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0JB3224WS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMMONIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Sublimes without melting (USCG, 1999), 542 °C (decomposes)
Record name AMMONIUM BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8235
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ammonium (B1175870) Bromide from Ammonia (B1221849) and Bromine

Abstract

Ammonium bromide (NH₄Br) is an inorganic compound with significant applications in pharmaceuticals, photography, flame retardants, and chemical synthesis.[1][2][3] Its synthesis is a cornerstone of various industrial and laboratory processes. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from the direct reaction of ammonia and bromine, detailing reaction mechanisms, experimental protocols, and quantitative data. The document focuses on direct synthesis, synthesis via an iron bromide intermediate, and the use of reducing agents to control reactivity.

Introduction

This compound is a white, crystalline solid that is highly soluble in water.[1] It has a molecular weight of 97.94 g/mol , sublimes at 396 °C, and decomposes at 542 °C.[1] On exposure to air, it can gradually develop a yellow color due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[3][4][5] The synthesis of this compound can be achieved through several routes, most notably by the direct reaction of ammonia with either bromine or hydrobromic acid.[1] The direct reaction between ammonia and elemental bromine is a vigorous, exothermic process that can be challenging to control, often producing dense white smoke of solid this compound.[6][7] This guide explores the chemical principles and practical methodologies for managing this reaction to achieve high-purity this compound.

Synthesis Methodologies

There are three primary pathways for the synthesis of this compound using ammonia and bromine as foundational reagents.

  • Direct Reaction of Ammonia and Bromine: An industrially relevant method involving the direct combination of the two reactants in an aqueous solution.[1]

  • Synthesis via Iron Bromide Intermediate: A multi-step laboratory and industrial method where bromine is first reacted with iron, followed by treatment with ammonia.[2][8]

  • Controlled Reaction with Reducing Agents: A patented method designed to mitigate the violent nature of the direct reaction by using ammonium salts of weak acids as reducing agents.[7]

The overall chemical equation for the direct reaction is:

8NH₃ + 3Br₂ → 6NH₄Br + N₂ [6]

This reaction is an oxidation-reduction process where bromine oxidizes ammonia to nitrogen gas and is itself reduced to bromide ions.[9]

Methodology 1: Direct Aqueous Synthesis

This method is frequently employed on an industrial scale and involves carefully controlling the reaction between aqueous ammonia and elemental bromine.[1][10]

Experimental Protocol

The following protocol is adapted from a patented preparation method for a guaranteed reagent grade of this compound.[10]

  • Preparation of Ammonia Solution: Prepare an aqueous ammonia solution by introducing ammonia gas into distilled water. The pH should be controlled at 10-12 and the relative density at 18-22 °Bé.[10]

  • Reaction: Slowly add elemental bromine to the ammonia solution while stirring. The temperature of the reaction mixture should be maintained between 60-80 °C.[10]

  • pH Control: Continue to introduce ammonia gas until the pH of the solution reaches 7-8, which indicates the reaction endpoint.[10]

  • Impurity Removal: If bromate (B103136) and free bromine are present as impurities, raise the pH to 9 by adding more ammonia to remove the bromate. Subsequently, readjust the pH back to 7-8 using elemental bromine.[10]

  • Concentration and Crystallization: Heat the resulting clear solution to 150-170 °C to concentrate it. Stop heating when the relative density reaches 18-20 °Bé.[10]

  • Isolation and Drying: The this compound is crystallized from the hot solution, separated via a centrifuge, and subsequently dried to obtain the final high-purity product.[10]

Quantitative Parameters
ParameterValueSource
Ammonia to Bromine Weight Ratio1 : 3.2-3.5[10]
Reaction Temperature60 - 80 °C[10]
Final Reaction pH7 - 8[10]
Concentration Temperature150 - 170 °C[10]
Final Solution Density18 - 20 °Bé[10]

Experimental Workflow Diagram

Direct_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purify Purification A Prepare NH3(aq) pH 10-12 B Add Br2 slowly Stir & maintain 60-80°C A->B Reactant C Adjust pH to 7-8 with NH3 gas B->C Endpoint D Check for Bromate If present, pH -> 9 (NH3) then pH -> 7-8 (Br2) C->D Quality Control E Concentrate Solution 150-170°C D->E Post-treatment F Crystallize & Centrifuge E->F Isolation G Dry Product (NH4Br) F->G Final Step

Caption: Workflow for the direct aqueous synthesis of this compound.

Methodology 2: Synthesis via Iron Bromide Intermediate

This method avoids the direct and potentially violent reaction of ammonia and bromine by first preparing iron(II) bromide, which then reacts smoothly with ammonia.[3][8] This procedure is common in laboratory settings.[1][11]

Experimental Protocol

The following laboratory-scale protocol is based on established chemical preparation methods.[11]

  • Prepare Iron(II) Bromide: Place iron wire (4 g) into a flask with warm water (50 ml). Gradually add bromine (9 g) to the flask under a loose plug. Stir the mixture intermittently until a greenish solution forms and the odor of bromine is no longer present. This indicates the formation of iron(II) bromide (FeBr₂).[11]

  • Filter: Filter the resulting iron(II) bromide solution to remove any unreacted iron.

  • Reaction with Ammonia: Pour the filtrate into a solution of concentrated ammonium hydroxide (B78521) (25 g) previously diluted with distilled water (50 ml). A precipitate of iron(II) hydroxide, Fe(OH)₂, will form. The reaction is: 2NH₃ + FeBr₂ + 2H₂O → 2NH₄Br + Fe(OH)₂.[1][8]

  • Heating and Filtration: Gently heat the reaction mixture for 30 minutes. Filter the hot solution to remove the precipitated iron hydroxide and wash the residue with additional hot water.[11]

  • Isolation: Evaporate the filtrate to yield crude this compound crystals.[11]

  • Recrystallization (Optional): If the crystals are not colorless, redissolve the crude product in a minimal amount of boiling distilled water. Make the solution slightly alkaline with ammonia water and boil for a few minutes. Filter the solution while hot and then evaporate to dryness to obtain pure, colorless crystals of this compound.[11]

Quantitative Parameters
ReagentQuantitySource
Iron Wire4 g[11]
Bromine9 g[11]
Warm Water50 ml[11]
Conc. Ammonium Hydroxide25 g[11]
Dilution Water50 ml[11]
Yield Near-quantitative (>95%)[1]

Reaction Pathway Diagram

Iron_Intermediate_Pathway Fe Iron (Fe) FeBr2 Iron(II) Bromide (FeBr2) Fe->FeBr2 + H2O Br2 Bromine (Br2) Br2->FeBr2 + H2O NH4Br This compound (NH4Br) FeBr2->NH4Br + H2O FeOH2 Iron(II) Hydroxide (Fe(OH)2) FeBr2->FeOH2 byproduct NH3 Ammonia (NH3) NH3->NH4Br + H2O NH3->FeOH2 byproduct

Caption: Reaction pathway for synthesis via an iron bromide intermediate.

Methodology 3: Controlled Synthesis with Reducing Agents

The direct reaction of ammonia and bromine is notoriously vigorous.[7] To enhance safety and control, particularly on a commercial scale, the reaction can be performed in the presence of a reducing agent that moderates the process. A patented method utilizes ammonium salts of weak, decomposable acids like carbonic or carbamic acid.[7]

Experimental Protocol

This protocol is adapted from a patented industrial process.[7]

  • Prepare Reactant Solution: Dissolve ammonium bicarbonate (75 kg) in water (120 L). Alternatively, ammonium carbamate (B1207046) can be used.

  • Introduce Bromine: Slowly introduce bromine (52 kg) into the solution over a period of 1 hour.

  • Temperature Control: Maintain the reaction temperature at 30-35 °C. For reactions involving ammonium carbamate, a much lower temperature of approximately -35 °C is specified.[7]

  • Endpoint Detection: Stop the addition of bromine when the solution develops a persistent straw color.

  • Gas Capture: The gases evolved during the reaction (primarily nitrogen and carbon dioxide) are passed through a washer containing an ammonia solution to capture any unreacted bromine, which can be recycled into a subsequent batch.[7]

  • Product Isolation: The final solution contains this compound, which can be recovered by crystallization.

Quantitative Parameters
ParameterAmmonium Bicarbonate MethodAmmonium Carbamate MethodSource
Reducing Agent75 kg35.2 kg[7]
Water120 LNot specified[7]
Bromine52 kg52 kg[7]
Temperature30 - 35 °C~ -35 °C[7]
Efficiency Stoichiometric (with gas capture)Stoichiometric[7]

Logical Relationship Diagram

Reducing_Agent_Logic A Reactants Ammonia (NH3) (from salt) Bromine (Br2) C Reaction Conditions Controlled Temp (30-35°C) Slow Br2 Addition A->C B Control Agent Ammonium Bicarbonate (NH4HCO3) B->C Moderates Reaction D Products This compound (NH4Br) Nitrogen (N2) Carbon Dioxide (CO2) C->D

Caption: Logical diagram of the controlled synthesis using a reducing agent.

Comparison of Synthesis Methods

FeatureDirect Aqueous SynthesisIron Intermediate MethodReducing Agent Method
Reactivity Highly exothermic, potentially violentModerate, well-controlledControlled, non-violent
Scalability High (Industrial)Moderate (Lab/Industrial)High (Industrial)
Purity High, requires pH controlHigh, requires filtration of Fe(OH)₂High
Safety Concerns Violent reaction, requires strict temperature and addition control.[7]Handling of bromine, standard lab precautionsRequires temperature control, but inherently safer than direct reaction.
Byproducts Nitrogen gasIron(II) hydroxide (solid waste)Nitrogen, Carbon Dioxide (gaseous)
Yield HighNear-quantitative (>95%)[1]Stoichiometric[7]

Conclusion

The synthesis of this compound from ammonia and bromine can be accomplished through several effective methodologies. The choice of method depends on the desired scale, available equipment, and safety considerations.

  • Direct aqueous synthesis is an efficient industrial method but demands rigorous control of reaction parameters to manage its exothermicity.[10]

  • The iron bromide intermediate route offers a safer, more controlled process suitable for laboratory-scale preparations, effectively separating the handling of bromine from the final product formation step.[11]

  • The use of reducing agents like ammonium bicarbonate presents an innovative industrial solution that mitigates the hazards of the direct reaction, ensuring high efficiency and safety.[7]

Each method, when executed with precision, can yield high-purity this compound suitable for its diverse applications in research and industry.

References

An In-depth Technical Guide to the Crystal Structure and Space Group of Ammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic phases of ammonium (B1175870) bromide (NH4Br). The information is presented in a structured format to facilitate understanding and application in research and development, particularly within the pharmaceutical sciences where solid-state properties are critical.

Polymorphism of Ammonium Bromide

This compound is known to exhibit a rich polymorphism, transitioning between several distinct crystal structures under varying conditions of temperature and pressure. At least six different phases have been identified, each with a unique crystal system, space group, and lattice parameters. These phases are designated as Phase I, II, III, IV, V, and VI. The transitions between these phases are crucial for understanding the material's physical and chemical properties.

Crystallographic Data of this compound Phases

The crystallographic data for the known phases of this compound are summarized in the tables below. This data has been compiled from various X-ray and neutron diffraction studies.

Table 1: Crystal Structure Data for Temperature-Dependent Phases of this compound
PhaseTemperature (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
I> 411CubicFm-3m6.96.96.9909090
II235 - 411CubicPm-3m4.054.054.05909090
III< 235TetragonalP4/nmm4.044.044.04909090
IV< 108CubicP-43m4.004.004.00909090

Note: The lattice parameters for some phases, particularly at the exact transition temperatures, may show slight variations in different literature sources.

Table 2: Crystal Structure Data for Pressure-Dependent Phases of this compound at Room Temperature
PhasePressure (GPa)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
IIAmbientCubicPm-3m4.0594.0594.059909090
IV> 2.3CubicP-43m---909090
V> 6.5TetragonalP4/nmm---909090
VI> 57.8MonoclinicP2₁/m3.2753.1054.6229093.20690

Note: Dashes (-) indicate that specific lattice parameter values at the given pressure were not available in the searched literature.

Phase Transitions and Logical Relationships

The transitions between the different polymorphic forms of this compound are governed by temperature and pressure. The following diagram illustrates the logical relationship between the main phases.

NH4Br_Phase_Transitions cluster_temp Temperature-Induced Transitions (at ambient pressure) cluster_press Pressure-Induced Transitions (at room temperature) IV Phase IV (Cubic, P-43m) < 108 K III Phase III (Tetragonal, P4/nmm) < 235 K IV->III T > 108 K II_T Phase II (Cubic, Pm-3m) 235 - 411 K III->II_T T > 235 K I Phase I (Cubic, Fm-3m) > 411 K II_T->I T > 411 K II_P Phase II (Cubic, Pm-3m) Ambient IV_P Phase IV (Cubic, P-43m) > 2.3 GPa II_P->IV_P P > 2.3 GPa V Phase V (Tetragonal, P4/nmm) > 6.5 GPa IV_P->V P > 6.5 GPa VI Phase VI (Monoclinic, P2₁/m) > 57.8 GPa V->VI P > 57.8 GPa

Phase transitions of this compound.

Experimental Protocols

The determination of the crystal structure of this compound and its various phases has been primarily achieved through X-ray diffraction (XRD) and neutron diffraction techniques. Below are generalized methodologies for these key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is used to determine the precise atomic arrangement within a single crystal.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for SC-XRD can be grown by slow evaporation of a saturated aqueous solution at a constant temperature (e.g., 298 K). The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Crystal Mounting: A well-formed, clear crystal with dimensions typically in the range of 0.1 to 0.3 mm is selected and mounted on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å or Cu-Kα radiation, λ = 1.54184 Å).

    • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • A series of diffraction images are collected by rotating the crystal through a range of angles. Data collection strategy is optimized to ensure a high completeness and redundancy of the data.

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to integrate the intensities of the reflections.

    • The resulting data is used to determine the unit cell parameters and the space group.

    • The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

    • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and can be used to study phase transitions as a function of temperature or pressure.

Methodology:

  • Sample Preparation: A polycrystalline sample of this compound is finely ground to a homogenous powder (typically <10 µm particle size) to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Collection:

    • The sample is analyzed using a powder diffractometer (e.g., a PANalytical Empyrean) with a monochromatic X-ray source (typically Cu-Kα).

    • The diffraction pattern is recorded over a specific 2θ range (e.g., 5° to 90°) with a defined step size and counting time.

    • For temperature-dependent studies, the diffractometer is equipped with a heating/cooling stage. Data is collected at various temperatures to observe phase transitions.

    • For pressure-dependent studies, the sample is loaded into a diamond anvil cell (DAC).

  • Data Analysis:

    • The positions and intensities of the diffraction peaks are used to identify the crystalline phase(s) by comparison with a database such as the Powder Diffraction File (PDF).

    • For detailed structural analysis, Rietveld refinement is performed on the powder diffraction pattern. This involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details.

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of light atoms, such as hydrogen in the ammonium ion, which is difficult with X-ray diffraction.

Methodology:

  • Sample Preparation: A deuterated sample of this compound (ND₄Br) is often used to reduce the high incoherent scattering from hydrogen. The powdered sample is loaded into a suitable container (e.g., a vanadium can).

  • Data Collection:

    • The experiment is performed at a neutron source facility (e.g., ISIS Neutron and Muon Source or the High Flux Isotope Reactor at ORNL).

    • A high-resolution powder diffractometer is used to collect the diffraction data.

    • For non-ambient studies, the sample is placed in a cryostat, furnace, or pressure cell to control the temperature and/or pressure.

  • Data Analysis:

    • The data is analyzed using the Rietveld method, similar to PXRD. The refinement of the neutron diffraction data provides precise information on the positions of all atoms, including deuterium, allowing for a detailed understanding of the orientation and dynamics of the ammonium ion in the crystal lattice.

The following workflow diagram illustrates the general process for crystal structure determination using diffraction methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis single_crystal Single Crystal Growth sc_xrd Single-Crystal X-ray Diffraction single_crystal->sc_xrd powder Grinding to Powder p_xrd Powder X-ray Diffraction powder->p_xrd n_diff Neutron Diffraction powder->n_diff indexing Indexing & Unit Cell Determination sc_xrd->indexing rietveld Rietveld Refinement p_xrd->rietveld n_diff->rietveld structure_solution Structure Solution indexing->structure_solution structure_solution->rietveld final_structure Final Crystal Structure rietveld->final_structure

General workflow for crystal structure determination.

physical properties of ammonium bromide solubility and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ammonium (B1175870) Bromide: Solubility and Density

Introduction

Ammonium bromide (NH₄Br) is an inorganic salt formed from the reaction of ammonia (B1221849) and hydrobromic acid.[1][2] It presents as a white, odorless, crystalline solid that is highly soluble in water.[1][3] Upon exposure to air, it can gradually develop a yellow hue due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[3][4] This compound is utilized in various applications, including photography, fireproofing of wood, lithography, and in pharmaceutical preparations as a sedative and expectorant.[5][6] A thorough understanding of its physical properties, particularly solubility and density, is crucial for its application in research, drug development, and industrial processes.

Physical Properties of this compound

This compound is a salt with a saline taste that sublimes upon heating.[4] It is a weak acid in aqueous solutions due to the slight hydrolysis of the ammonium ion.[4] Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula NH₄Br[6]
Molecular Weight 97.94 g/mol [1][6]
Appearance White, odorless crystals or granules[1][5][]
Density 2.429 g/cm³ at 25 °C[1][4][8][9]
Melting Point 235 °C[2][5] (Decomposes)[1]
Boiling Point 452 °C[2][4][5] (Sublimes)[1]
Crystal Structure Isometric[4][5]
pH 4.5-6.0[8]

Solubility of this compound

The solubility of this compound varies significantly with the solvent and temperature. Its ionic nature dictates its high solubility in polar solvents like water.[10]

Solubility in Aqueous Solutions

This compound is highly soluble in water, and its solubility increases with a rise in temperature.[10] This is attributed to the hydration of ammonium (NH₄⁺) and bromide (Br⁻) ions by polar water molecules.[10]

Temperature (°C)Solubility ( g/100 mL of Water)
060.6[1][10]
1066.6[11]
1571.5[11]
2074.2[11]
2578.3[1][12]
3081.8[11]
4089.7[11]
5097.6[11]
60104.9[11]
80119.3[11]
100125.8[10]
Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally lower than in water.[10]

SolventTemperature (°C)Solubility ( g/100 g of Solvent)
Methanol 010.62[11]
2012.33[11]
4014.07[11]
Ethanol 03.06[11]
193.22[11]
203.36[11]
404.26[11]
7810.5[11]
Acetone -Soluble[8]
Diethyl Ether 150.123[11]
Liquid Ammonia -33.990.75[11]
0137.9[11]
25237.9[11]
1-Propanol 251.18[11]
Ethyl Acetate -Insoluble[11]

Experimental Protocol: Determination of Solubility

The solubility of a solid in a liquid can be determined by preparing a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.[13][14]

Methodology
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a test tube or flask.[14][15] The mixture is then agitated at a constant, controlled temperature until equilibrium is reached, which can take several hours.[15]

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved through filtration or centrifugation.[16]

  • Quantification of Solute: A known mass or volume of the clear, saturated solution is taken. The amount of dissolved this compound is then determined. This can be done by evaporating the solvent and weighing the remaining solid residue.

  • Calculation of Solubility: The solubility is calculated as the mass of the dissolved solute per a given amount of solvent (e.g., g/100 mL or g/100 g).[14]

  • Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.[13]

experimental_workflow_solubility cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation start Start add_solute Add excess NH4Br to solvent start->add_solute agitate Agitate at constant temperature add_solute->agitate equilibrium Attain Equilibrium agitate->equilibrium separate Separate solid and liquid phases (filtration/centrifugation) equilibrium->separate sample Take a known volume of saturated solution separate->sample evaporate Evaporate solvent sample->evaporate weigh Weigh the solid residue evaporate->weigh calculate Calculate solubility (g/100 mL) weigh->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Density of this compound

The density of this compound is consistently reported as 2.429 g/cm³ at 25 °C.[1][4][8][9] Density is an intrinsic physical property defined as the mass of a substance per unit volume.

Experimental Protocol: Determination of Density

The density of a solid like this compound can be determined by measuring its mass and volume.[17]

Methodology
  • Mass Measurement: The mass of a sample of this compound crystals is accurately measured using an analytical balance.[18]

  • Volume Measurement (Displacement Method):

    • A graduated cylinder is partially filled with a liquid in which this compound is insoluble (or has very low solubility, if a quick measurement is performed), and the initial volume (V₁) is recorded.[17]

    • The weighed this compound sample is carefully added to the graduated cylinder, ensuring it is fully submerged.[17][19]

    • The new volume (V₂) is recorded. The volume of the this compound sample is the difference between the final and initial volumes (V₂ - V₁).[17]

  • Calculation of Density: The density (ρ) is calculated using the formula: ρ = mass / volume[17]

experimental_workflow_density cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_density_calc Density Calculation start Start weigh_sample Weigh NH4Br sample using an analytical balance start->weigh_sample add_sample Add weighed NH4Br sample to the liquid weigh_sample->add_sample calculate_density Calculate density (ρ = mass / volume) weigh_sample->calculate_density measure_v1 Measure initial volume of liquid (V1) in a graduated cylinder measure_v1->add_sample measure_v2 Measure final volume (V2) add_sample->measure_v2 calc_volume Calculate volume of sample (V2 - V1) measure_v2->calc_volume calc_volume->calculate_density end End calculate_density->end

References

Ammonium Bromide: An In-depth Technical Guide to its pKa and Acidic Properties in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidic properties of ammonium (B1175870) bromide (NH₄Br) in aqueous solutions, focusing on the pKa of the ammonium ion (NH₄⁺). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound.

Introduction

Ammonium bromide is a salt formed from the neutralization of a weak base, ammonia (B1221849) (NH₃), and a strong acid, hydrobromic acid (HBr). When dissolved in water, this compound fully dissociates into ammonium (NH₄⁺) and bromide (Br⁻) ions. The bromide ion is the conjugate base of a strong acid and, therefore, does not significantly react with water. However, the ammonium ion is the conjugate acid of a weak base and undergoes hydrolysis, donating a proton to water to form hydronium ions (H₃O⁺), which results in an acidic solution.[1][2] The extent of this acidic character is quantified by the acid dissociation constant (Ka) of the ammonium ion, or more conveniently, its pKa value.

Quantitative Data

The key quantitative parameter governing the acidity of this compound solutions is the pKa of the ammonium ion. This value, along with the calculated pH of a typical solution, is summarized in the table below.

ParameterValueTemperature (°C)Source
pKa of Ammonium Ion (NH₄⁺) 9.25 25 CRC Handbook of Chemistry and Physics [3]
Calculated pH of 0.1 M NH₄Br5.1225Calculation based on pKa

Note: The pH is calculated using the formula: pH = 0.5 * (pKa - log[C]), where [C] is the molar concentration of the ammonium ion.

Acidic Properties in Water

The acidic nature of an this compound solution is a direct consequence of the hydrolysis of the ammonium ion.[1] The equilibrium reaction is as follows:

NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)[4]

According to the Brønsted-Lowry acid-base theory, the ammonium ion acts as a proton donor (acid), and water acts as a proton acceptor (base).[2] The presence of hydronium ions (H₃O⁺) lowers the pH of the solution, making it acidic.[1] The equilibrium constant for this reaction is the acid dissociation constant (Ka), which is related to the pKa by the equation:

pKa = -log(Ka)

The pKa of the ammonium ion is also related to the pKb of its conjugate base, ammonia, by the ion product of water (Kw) at a given temperature. At 25°C, pKw = 14, and the relationship is:

pKa + pKb = 14[5]

Given the pKb of ammonia is approximately 4.75, the pKa of the ammonium ion is calculated to be about 9.25, which is consistent with the value from the CRC Handbook of Chemistry and Physics.[3][5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the pKa of a weak acid.[2][6] The following is a detailed protocol for determining the pKa of the ammonium ion from an this compound solution.

4.1. Materials and Equipment

  • Reagents:

    • This compound (NH₄Br), analytical grade

    • Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.1 M)

    • Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength

    • Standard pH buffer solutions (e.g., pH 4, 7, and 10)

    • Deionized water, carbonate-free

  • Equipment:

    • pH meter with a combination glass electrode

    • Magnetic stirrer and stir bar

    • Burette (50 mL, Class A)

    • Beaker (250 mL)

    • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of the this compound Solution:

    • Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.1 M).

    • Dissolve the this compound in a known volume of deionized water containing a constant concentration of KCl to maintain a constant ionic strength.[7]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions. Ensure a stable reading is achieved for each buffer.[7]

  • Titration Setup:

    • Place a known volume (e.g., 100 mL) of the this compound solution into the beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Begin gentle stirring to ensure homogeneity without creating a vortex.

    • Fill the burette with the standardized sodium hydroxide solution and record the initial volume.

  • Titration Process:

    • Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.[8]

    • As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.

    • Continue the titration well past the equivalence point until the pH of the solution becomes strongly basic and stabilizes.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the maximum value.

    • The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

    • The pKa of the ammonium ion is equal to the pH of the solution at the half-equivalence point.[6]

Visualizations

The following diagrams illustrate the key chemical processes and the experimental workflow.

Dissociation_and_Hydrolysis cluster_dissociation Dissociation in Water cluster_hydrolysis Hydrolysis of Ammonium Ion NH4Br(s) NH4Br(s) NH4+(aq) NH4+(aq) NH4Br(s)->NH4+(aq) H2O Br-(aq) Br-(aq) NH4Br(s)->Br-(aq) H2O NH4_ion NH4+(aq) H3O H3O+(aq) (Acidity) NH4_ion->H3O + H2O NH3 NH3(aq) NH4_ion->NH3 + H2O H2O H2O(l)

Caption: Dissociation of this compound and Hydrolysis of the Ammonium Ion in Water.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare NH4Br Solution (with KCl) calibrate_ph Calibrate pH Meter setup Setup Titration Apparatus calibrate_ph->setup add_naoh Add NaOH Titrant in Increments setup->add_naoh record_ph Record pH and Volume add_naoh->record_ph record_ph->add_naoh Repeat plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half-Equivalence Point find_hep->determine_pka

Caption: Workflow for the Potentiometric Titration of this compound to Determine pKa.

References

The Hygroscopic Nature of Ammonium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 17, 2025] – The inherent hygroscopicity of ammonium (B1175870) bromide (NH₄Br), its propensity to absorb moisture from the atmosphere, presents a critical consideration in pharmaceutical development and manufacturing. This technical guide provides a comprehensive overview of the hygroscopic characteristics of ammonium bromide, its implications for drug formulation and stability, and detailed experimental protocols for its assessment.

Understanding the Hygroscopic Nature of this compound

This compound is a white, crystalline salt that is freely soluble in water.[1] Its hygroscopic nature means it readily absorbs atmospheric moisture, a property that can significantly impact its physical and chemical stability.[2][3] Upon exposure to air, it can gradually take on a yellow color due to the oxidation of bromide ions to bromine.[1] The British Pharmacopoeia describes this compound as a white or almost white, crystalline powder or colorless crystals that are hygroscopic.[1]

The hygroscopicity of a substance is formally classified by pharmacopoeias such as the European Pharmacopoeia. This classification is based on the percentage increase in mass after storage at a defined temperature and relative humidity (RH) for 24 hours.[4][5]

Table 1: European Pharmacopoeia Hygroscopicity Classification [4][5]

ClassificationMass Increase (at 25°C and 80% RH for 24 hours)
Non-hygroscopic≤ 0.12% w/w
Slightly hygroscopic> 0.12% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w
DeliquescentSufficient water is absorbed to form a liquid

Implications of Hygroscopicity in Drug Development

The hygroscopic nature of this compound has several significant implications for the development, manufacturing, and storage of pharmaceutical products.[6][7]

Physical Stability
  • Caking and Clumping: Moisture absorption can lead to the formation of liquid bridges between particles, causing them to agglomerate. This results in caking and clumping of the powder, which can impede powder flow during manufacturing processes like blending and tableting.[3][7]

  • Deliquescence: At a specific relative humidity, known as the Critical Relative Humidity (CRH), a hygroscopic salt will absorb enough moisture to dissolve and form a saturated solution.[8] This phenomenon, known as deliquescence, can lead to a complete loss of the solid form.[2]

  • Impact on Tablet Properties: Changes in the moisture content of a formulation containing this compound can affect the mechanical properties of tablets, such as hardness and friability. The presence of moisture can also influence the disintegration and dissolution rates of the final dosage form.[9][10]

Chemical Stability
  • Degradation Pathways: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis, for both the active pharmaceutical ingredient (API) and any excipients in the formulation.[11]

  • Interaction with Excipients: Moisture can mediate interactions between this compound and other excipients in the formulation, potentially leading to the formation of degradation products or altering the performance of the dosage form.

Manufacturing and Handling
  • Controlled Environments: The handling and processing of this compound require controlled environmental conditions, specifically low relative humidity, to prevent moisture uptake.[3][6]

  • Packaging and Storage: Appropriate packaging with a high moisture barrier is crucial for protecting formulations containing this compound from the detrimental effects of humidity during storage and distribution.[12][13] Storage in tightly sealed containers at room temperature, away from moisture and direct sunlight, is recommended.[14]

Below is a logical diagram illustrating the cascading effects of moisture on a drug product containing a hygroscopic substance like this compound.

Moisture_Effects cluster_implications Implications for Drug Product Moisture Atmospheric Moisture Hygroscopic_Substance Hygroscopic Substance (e.g., this compound) Moisture->Hygroscopic_Substance Exposure Moisture_Uptake Moisture Uptake Hygroscopic_Substance->Moisture_Uptake Physical_Changes Physical Changes - Caking/Clumping - Deliquescence - Altered Tablet Properties Moisture_Uptake->Physical_Changes Chemical_Degradation Chemical Degradation - Hydrolysis - Excipient Interactions Moisture_Uptake->Chemical_Degradation Manufacturing_Issues Manufacturing Issues - Poor Powder Flow - Inconsistent Dosing Physical_Changes->Manufacturing_Issues Reduced_Shelf_Life Reduced Shelf Life & Compromised Efficacy Chemical_Degradation->Reduced_Shelf_Life Manufacturing_Issues->Reduced_Shelf_Life DVS_Workflow start Start DVS Experiment prepare_sample Prepare & Weigh Sample start->prepare_sample load_sample Load Sample into DVS prepare_sample->load_sample dry_sample Dry Sample at 0% RH load_sample->dry_sample sorption Increase RH in Steps (e.g., 0% to 90%) dry_sample->sorption desorption Decrease RH in Steps (e.g., 90% to 0%) sorption->desorption end End Experiment desorption->end analyze Analyze Data (Generate Isotherm) end->analyze Risk_Mitigation_Workflow cluster_mitigation Mitigation Strategies start Hygroscopic API Identified (this compound) characterization Hygroscopicity Characterization (DVS, CRH determination) start->characterization risk_assessment Risk Assessment - Impact on Stability - Impact on Manufacturability characterization->risk_assessment mitigation_strategy Develop Mitigation Strategy risk_assessment->mitigation_strategy formulation Formulation Design - Use of hydrophobic excipients - Moisture-protective coatings mitigation_strategy->formulation process Process Control - Controlled humidity environment - Minimize exposure time mitigation_strategy->process packaging Packaging & Storage - High moisture barrier packaging - Use of desiccants mitigation_strategy->packaging implementation Implementation & Validation formulation->implementation process->implementation packaging->implementation monitoring Ongoing Stability Monitoring implementation->monitoring end Stable Drug Product monitoring->end

References

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) bromide (NH₄Br) into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr). The information presented is curated for researchers, scientists, and professionals in drug development who may utilize this compound or its decomposition products in their work. This guide covers the thermodynamic and kinetic aspects of the decomposition, detailed experimental protocols for its analysis, and visualizations of the reaction pathway and experimental workflow.

Introduction

Ammonium bromide is an inorganic salt that finds applications in various fields, including pharmaceuticals, flame retardants, and photography.[1] Its thermal stability is a critical parameter in these applications. Upon heating, this compound undergoes a reversible decomposition into gaseous ammonia and hydrogen bromide.[2][3] Understanding the thermodynamics and kinetics of this process is essential for controlling reaction conditions and ensuring safety and efficacy in its applications.

Thermodynamics of Decomposition

The thermal decomposition of this compound is an endothermic process, as indicated by the positive standard enthalpy of reaction.[4][5] The reaction is represented by the following equilibrium:

NH₄Br(s) ⇌ NH₃(g) + HBr(g)

The thermodynamic parameters for this reaction under standard conditions (298.15 K and 1 atm) are well-established and summarized in Table 1.

Table 1: Standard Thermodynamic Data for the Decomposition of this compound [5]

ParameterSymbolValueUnits
Standard Enthalpy of ReactionΔrH°188.32kJ/mol
Standard Gibbs Free Energy of ReactionΔrG°105.3kJ/mol
Standard Entropy of ReactionΔrS°278J/K·mol

The positive ΔrH° confirms the endothermic nature of the decomposition, requiring an input of energy to proceed. The positive ΔrG° indicates that the reaction is not spontaneous under standard conditions. The large positive ΔrS° is expected, as a solid decomposes into two gaseous products, leading to a significant increase in disorder.

Temperature-dependent thermodynamic data, such as heat capacity, are available from sources like the NIST-JANAF Thermochemical Tables and are crucial for calculations at elevated temperatures.[6][7]

Decomposition Temperature and Kinetics

The decomposition of this compound occurs over a range of temperatures and is influenced by factors such as the presence of moisture and the heating rate.

Decomposition Temperature
  • The onset of decomposition has been reported to begin at approximately 235°C, particularly in the presence of moisture.[1]

  • The melting point of this compound is also cited as 235°C, with a subsequent boiling or decomposition point at 452°C.[3][8]

  • One source indicates a degree of dissociation of 38.7% at 320°C, providing a quantitative measure of decomposition at a specific temperature.[3]

Reaction Kinetics

While extensive recent literature detailing the specific activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of pure this compound is scarce, the kinetic parameters can be determined experimentally using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Studies on similar ammonium salts, like ammonium nitrate (B79036) and ammonium perchlorate (B79767), provide a framework for the kinetic analysis of this compound decomposition, often employing isoconversional methods.[9][10][11][12][13][14]

Experimental Protocols

To investigate the thermal decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is ideal for studying decomposition reactions that involve the release of gaseous products.

Objective: To determine the decomposition temperature range and to acquire data for kinetic analysis.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Parameters (Recommended):

ParameterValueRationale
Sample Mass5-10 mgA small sample size minimizes thermal gradients within the sample.
CrucibleAlumina or PlatinumThese materials are inert at the decomposition temperature of NH₄Br.
Heating Rate (β)5, 10, 15, 20 °C/minMultiple heating rates are necessary for isoconversional kinetic analysis.
Temperature Range25°C to 500°CThis range will encompass the entire decomposition process.
Purge GasNitrogen or ArgonAn inert atmosphere prevents oxidation of the sample or its products.
Flow Rate20-50 mL/minEnsures efficient removal of the gaseous decomposition products from the sample area.

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of finely ground this compound powder into the tared TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the inert gas for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from 25°C to 500°C at the desired heating rate.

  • Record the mass loss as a function of temperature.

  • Repeat the experiment for each of the specified heating rates.

Data Analysis:

The resulting TGA curves (mass vs. temperature) will show a significant mass loss corresponding to the decomposition of NH₄Br. The data from multiple heating rates can be used to determine the activation energy (Ea) and other kinetic parameters using model-free isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and chemical reactions.

Objective: To determine the enthalpy of decomposition and to observe any phase transitions prior to decomposition.

Instrumentation: A differential scanning calorimeter.

Experimental Parameters (Recommended):

ParameterValueRationale
Sample Mass2-5 mgA smaller sample size is generally used in DSC to ensure good thermal contact.
CrucibleHermetically sealed aluminum pansSealing the pan prevents the loss of volatile products before the reaction is complete, allowing for accurate enthalpy measurements. A pinhole in the lid may be used to allow for the controlled release of gaseous products.
Heating Rate10 °C/minA single heating rate is typically sufficient for enthalpic analysis.
Temperature Range25°C to 500°CTo cover the melting and decomposition events.
Purge GasNitrogen or ArgonTo maintain an inert atmosphere.
Flow Rate20-50 mL/minTo ensure a stable thermal environment.

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from 25°C to 500°C at a constant heating rate.

  • Record the heat flow as a function of temperature.

Data Analysis:

The DSC thermogram will show endothermic peaks corresponding to melting and decomposition. The area under the decomposition peak can be integrated to determine the enthalpy of the reaction.

Visualizations

Reaction Pathway

The following diagram illustrates the single-step decomposition of solid this compound into its gaseous products.

G NH4Br NH₄Br (solid) NH3 NH₃ (gas) NH4Br->NH3 Δ (Heat) HBr HBr (gas) NH4Br->HBr Δ (Heat)

Caption: Thermal Decomposition Pathway of this compound.

Experimental Workflow for Kinetic Analysis

The logical flow for determining the decomposition kinetics of this compound using TGA is depicted below.

G cluster_0 TGA Experiments cluster_1 Data Analysis exp1 Run 1: 5°C/min data_collection Collect Mass Loss vs. Temperature Data exp1->data_collection exp2 Run 2: 10°C/min exp2->data_collection exp3 Run 3: 15°C/min exp3->data_collection exp4 Run 4: 20°C/min exp4->data_collection iso_methods Apply Isoconversional Methods (e.g., Flynn-Wall-Ozawa) data_collection->iso_methods kinetic_params Determine Activation Energy (Ea) and Pre-exponential Factor (A) iso_methods->kinetic_params

Caption: TGA Workflow for Kinetic Analysis of NH₄Br Decomposition.

Conclusion

The thermal decomposition of this compound to ammonia and hydrogen bromide is a well-characterized endothermic process. While specific kinetic parameters require experimental determination, the thermodynamic data is readily available. The experimental protocols outlined in this guide, based on established thermal analysis techniques, provide a robust framework for researchers to investigate the decomposition kinetics and thermal stability of this compound in detail. This knowledge is fundamental for the safe and effective use of this compound in various scientific and industrial applications.

References

ammonium bromide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ammonium (B1175870) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium bromide (NH₄Br), a versatile inorganic compound with significant applications across various scientific disciplines, including pharmaceutical development, chemical synthesis, and analytical chemistry. This document details its chemical and physical properties, outlines key experimental protocols, and illustrates relevant chemical processes.

Core Properties of this compound

This compound is the ammonium salt of hydrobromic acid. It presents as a white, odorless crystalline solid that is highly soluble in water.[1][2] Upon exposure to air, it can gradually develop a yellow hue due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[2]

Table 1: Key Properties of this compound

PropertyValueReference
CAS Number 12124-97-9[3]
Molecular Weight 97.94 g/mol [1][3]
Chemical Formula NH₄Br[1][3]
Appearance White, odorless crystals or granules.[4]
Density 2.429 g/cm³[1][3]
Melting Point Sublimes at 396 °C and decomposes at 542 °C.[1]
Boiling Point 452 °C[5]
Solubility in Water Highly soluble.[1][2]

Applications in Research and Development

This compound's utility in scientific and industrial settings is broad, owing to its chemical reactivity and stability.

Pharmaceutical Applications

Historically, this compound was utilized for its sedative and anticonvulsant properties, attributed to the depressant effect of the bromide ion on the central nervous system.[6] While it has been largely supplanted by more targeted therapeutics, it remains relevant in modern pharmaceutical manufacturing. It can serve as a crucial intermediate in the synthesis of certain Active Pharmaceutical Ingredients (APIs) and other bromine-containing compounds.[6] Its ability to act as a stabilizer and enhance the solubility of active ingredients makes it a valuable component in some drug formulations.[3]

Chemical Synthesis

In organic synthesis, this compound is a common reagent for introducing bromide ions into molecules.[4] It is employed in various reactions, including the bromination of ketones and aromatic compounds, often under mild and environmentally friendly conditions.[1] It also serves as a catalyst in numerous chemical processes, contributing to improved reaction efficiency.[3]

Analytical Chemistry

In the analytical laboratory, this compound is used as a reagent in titrations and for the preparation of standard solutions for qualitative and quantitative analysis.[4][7] It is also utilized as a standard for instrument calibration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory preparation involves the direct reaction of ammonia (B1221849) with hydrobromic acid.[1]

Protocol 1: Synthesis via Neutralization

  • Reaction Setup: In a well-ventilated fume hood, place a dilute solution of hydrobromic acid in a reaction vessel equipped with a stirrer.

  • Ammonia Addition: Slowly bubble ammonia gas through the hydrobromic acid solution or add aqueous ammonia dropwise.[1] The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

  • pH Control: Continuously monitor the pH of the solution. The addition of ammonia is continued until the solution reaches a neutral pH, indicating the complete neutralization of the acid.

  • Crystallization: Concentrate the resulting this compound solution by gentle heating to induce crystallization.

  • Isolation and Drying: Collect the this compound crystals by filtration, wash with a small amount of cold distilled water, and dry in an oven or desiccator.

A patented industrial method involves the synthesis from ammonia water and elemental bromine.[8]

Protocol 2: Industrial Synthesis

  • Preparation of Ammonia Water: Prepare an ammonia water solution with a controlled pH of 10-12.[8]

  • Synthesis Reaction: Slowly add elemental bromine to the ammonia water solution with constant stirring. Introduce additional ammonia gas to maintain a pH of 7-8. The reaction temperature is controlled between 60-80 °C.[8]

  • Purification: If bromate (B103136) and free bromine are present, the pH is raised to 9 with ammonia gas to remove the bromate, followed by pH adjustment back to 7-8 with elemental bromine.[8]

  • Product Isolation: The resulting clear solution of this compound can then be processed to obtain the solid product.

SynthesisWorkflow

Analytical Procedures

Accurate determination of the purity of this compound is crucial for its application in research and pharmaceutical manufacturing.

Protocol 3: Assay by Argentometric Titration

This method determines the bromide content by titration with a standardized silver nitrate (B79036) solution.

  • Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in 50 mL of distilled water.[9]

  • Acidification: Add 10 mL of a 10% nitric acid solution.[9]

  • Titration: Add a known excess of 0.1 N silver nitrate volumetric solution (e.g., 50.0 mL) to precipitate silver bromide.[9]

  • Back-Titration: Titrate the excess silver nitrate with a standardized 0.1 N ammonium thiocyanate (B1210189) solution, using ferric sulfate (B86663) solution as an indicator.[9] The endpoint is the formation of a reddish-brown color.

  • Calculation: The amount of silver nitrate consumed in the reaction with bromide is determined by subtracting the amount that reacted with the ammonium thiocyanate from the total amount added. This allows for the calculation of the percentage of this compound in the sample.[9]

TitrationWorkflow

Protocol 4: Qualitative Test for Iodide Impurity

This procedure is used to detect the presence of iodide, a common impurity.

  • Sample Preparation: Dissolve 5.0 g of the this compound sample in 20 mL of water.[9]

  • Reagent Addition: Add 1 mL of chloroform (B151607), 0.15 mL of a 10% ferric chloride solution, and 0.25 mL of a 10% sulfuric acid solution.[9]

  • Extraction: Shake the mixture vigorously for one minute.[9]

  • Observation: A positive test for iodide is indicated by the appearance of a violet tint in the chloroform layer. The absence of this color indicates that the iodide impurity is below the detection limit (approximately 0.005%).[9]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses and gloves. It is important to avoid inhalation of dust and to work in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

References

The Sedative and Anticonvulsant Properties of Ammonium Bromide: A Historical and Technical Review for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Medical Applications of Ammonium (B1175870) Bromide

Introduction

In the annals of pharmacological history, few compounds have had as significant and widespread an impact as the bromides. Among them, ammonium bromide (NH₄Br) held a prominent place in the physician's armamentarium throughout the late 19th and early 20th centuries.[1][2] Primarily valued for its sedative and anticonvulsant properties, it was a mainstay in the treatment of a wide array of neurological and psychiatric conditions, ranging from epilepsy and insomnia to hysteria and neuralgia.[3][4] This technical guide provides a comprehensive overview of the historical uses of this compound in medicine, detailing its posology, toxicological profile, and the experimental and clinical methodologies of the era. It further explores the compound's mechanism of action, historical preparation, and the quality control standards of the time, offering valuable insights for today's drug development professionals.

Historical Therapeutic Applications

This compound, often used interchangeably or in combination with potassium and sodium bromide, was introduced into medicine following the discovery of the sedative effects of bromide in the mid-19th century.[3][4] Its primary applications were centered on depressing the central nervous system to induce calmness and reduce neuronal excitability.[2]

Sedative and Hypnotic: As a "nerve sedative," this compound was frequently prescribed for conditions characterized by nervous excitement, anxiety, and insomnia.[3] It was considered a reliable, albeit slow-acting, hypnotic.

Anticonvulsant: The bromides were the first truly effective class of drugs for the treatment of epilepsy, a discovery made by Sir Charles Locock in 1857.[1][5] this compound was used to reduce the frequency and severity of seizures, a therapeutic application that continued until the advent of more effective and less toxic drugs like phenobarbital (B1680315) in the early 20th century.[1]

Other Uses: Historical medical texts also cite the use of this compound for a variety of other conditions, including "hysterical" epilepsy, neuralgia, and as a component in cough syrups for its calming effect.[1][3]

Quantitative Data: Dosage and Toxicity

The administration of this compound required careful consideration of dosage to balance therapeutic effects with the significant risk of toxicity. The following tables summarize the available quantitative data from historical sources.

IndicationTypical Adult DosageFrequencyFormulationHistorical Source Reference
Sedation1-2 gramsThree times a dayDissolved in water[3]
Hypnotic (for sleep)4 gramsAt bedtimeDissolved in water[3]
Epilepsy1-6 gramsDaily in divided dosesElixir or dissolved in water[6]
Hysteria, Headache, Neuralgia1-2 "Tabloids" (likely 5-10 grains each)Three times a dayTablets dissolved in water[3]
Triple Bromide Elixir (for Epilepsy)Varies, often started low and titratedOnce dailyElixir containing ammonium, potassium, and sodium bromide[7]

Note: Dosages varied considerably based on the physician's judgment and the patient's condition. A "grain" is approximately 64.8 milligrams.

The chronic use of bromides inevitably led to a state of intoxication known as "bromism," a serious and common condition during the era of bromide therapy.

ParameterValueDescriptionHistorical Source Reference
Therapeutic Blood ConcentrationClose to toxic levelsThe narrow therapeutic window was a major challenge.[6]
Minimum Intoxication Level (Blood)~1 g/L (12.5 mmol/L)Toxic symptoms could appear at lower concentrations in some individuals.[6]
Toxic Blood Concentration2 g/LMost patients exhibited toxic symptoms at this level.[6]
Severe Toxicity (Blood)3 g/LAssociated with serious neurological symptoms.[6]
Daily Dose Leading to Bromism0.5 - 1 gramChronic consumption at this level could lead to bromism.[8]
Historical Therapeutic Dose3 - 5 grams per dayThis high therapeutic dose explains the prevalence of bromism.[8]
Half-life of Bromide Ion9 - 12 daysThe long half-life contributed to its accumulation and toxicity.[8]

Experimental and Clinical Protocols of the Era

The "experimental protocols" of the late 19th and early 20th centuries were rudimentary by modern standards and relied heavily on clinical observation and patient reporting rather than standardized, quantitative measures.

Preparation and Administration of this compound

Historical Synthesis: this compound was prepared through several methods. A common laboratory and industrial method involved the direct reaction of hydrogen bromide with ammonia (B1221849).[9] Another method was the reaction of ammonia with iron(II) or iron(III) bromide, which could be produced by passing an aqueous solution of bromine over iron filings.[9][10] For pharmaceutical use, purification to remove impurities was necessary.

Compounding and Formulation: Pharmacists in the 19th century would compound medications from bulk chemicals.[4] this compound was available as colorless crystals that would turn yellow upon exposure to air.[6][11] It was known for its pungent, saline taste.[6] For administration, the crystals were typically dissolved in water or formulated into an elixir.[3] A common formulation was "Triple Bromide" elixir, which contained ammonium, potassium, and sodium bromide.[7]

Administration: The dissolved salt or elixir was administered orally. To mask the unpleasant taste, it was often mixed with syrups or other flavoring agents.

Assessment of Therapeutic Effects

Sedation: The assessment of sedation was largely subjective. Physicians and nurses would document the patient's state based on clinical observation. Key indicators of sedation would have included:

  • Level of Consciousness: Described in terms such as "drowsy," "stuporous," or "comatose."

  • Behavioral Changes: Noting a reduction in agitation, restlessness, or "nervous excitement."

  • Sleep: Recording the duration and perceived quality of sleep.

  • Patient Reports: Documenting the patient's subjective experience of calmness or drowsiness.

It is important to note that the standardized sedation scales used in modern medicine, such as the Ramsay Sedation Scale, were not developed until much later in the 20th century.

Epilepsy: The primary method for assessing the efficacy of anticonvulsant treatment was the meticulous recording of seizure frequency.[12][13] This was typically done through:

  • Seizure Diaries: Patients or their families were instructed to keep a written log of the date, time, and a description of each seizure.[12]

  • Physician's Records: The physician would transcribe this information into the patient's medical chart during follow-up visits to track the progress of the treatment.[13]

The introduction of the electroencephalogram (EEG) in the 20th century provided a more objective measure of brain activity, but for much of the period of this compound's use, seizure frequency charting was the gold standard for assessing treatment efficacy.[14]

Historical Quality Control of "Medical Grade" this compound

The concept of pharmaceutical quality control evolved significantly during the late 19th and early 20th centuries.[15][16][17] Initially, the purity of chemicals was dependent on the reputation of the manufacturer. However, the establishment of national pharmacopoeias, such as the British Pharmacopoeia and the United States Pharmacopeia, introduced standardized tests for purity.[15][17]

For this compound, these early quality control measures would have likely included:

  • Appearance: The substance was expected to be colorless crystals. A yellow discoloration indicated oxidation of bromide to bromine.[11]

  • Solubility: Tests to ensure its ready solubility in water and lesser solubility in alcohol.[11]

  • Sublimation: When heated, it was expected to sublime without decomposition.[11]

  • Tests for Impurities: Early pharmacopoeias included tests for common impurities. For this compound, this would have included tests for bromates, chlorides, and sulfates.[18] The 1867 British Pharmacopoeia, for instance, provided characters and tests for this compound.[11] Modern pharmacopoeias provide detailed limits for these and other impurities like heavy metals.[18]

Mechanism of Action: A Historical and Modern Perspective

The therapeutic effects of this compound are attributable to the pharmacological actions of the bromide ion (Br⁻).

Historical Understanding

In the 19th and early 20th centuries, the precise mechanism of action was not understood. The effects of bromides were described in terms of a general depressant action on the central nervous system.

Modern Understanding: Interaction with GABA-A Receptors

It is now understood that the bromide ion potentiates the effects of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[19] The mechanism is as follows:

  • GABA-A Receptor Activation: GABA binds to the GABA-A receptor, a ligand-gated ion channel.[1]

  • Chloride Channel Opening: This binding causes the integral chloride ion (Cl⁻) channel to open.[1]

  • Bromide Ion Permeability: The GABA-A receptor channel is also permeable to other anions, including bromide. Electrophysiological studies have shown that bromide ions can pass through the open channel.[4][19]

  • Enhanced Influx of Negative Ions: Bromide ions, being negatively charged, flow into the neuron along with chloride ions. Some studies suggest that the permeability of the channel to bromide is even greater than to chloride.[4]

  • Hyperpolarization: The influx of negative charge makes the inside of the neuron more negative, a state known as hyperpolarization.[1]

  • Inhibition of Neuronal Firing: This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, thus producing an inhibitory effect and reducing neuronal excitability.[1]

GABAA_Bromide_Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) Chloride_Channel Chloride/Bromide Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Br- and Cl- Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds to Bromide This compound (dissociates to Br-) Bromide->Chloride_Channel Enters through

Caption: Mechanism of Bromide Action at the GABA-A Receptor.

Experimental Workflow for Historical Clinical Assessment

The following diagram illustrates the logical workflow for the assessment of a patient being treated with this compound in the late 19th or early 20th century.

Historical_Assessment_Workflow Start Patient Presents with Epilepsy or Nervous Condition Prescription Physician Prescribes This compound Start->Prescription Administration Patient Administers Medication as Directed Prescription->Administration Observation Patient/Family Records Seizure Frequency and/or Observes Sedative Effects Administration->Observation FollowUp Follow-up Visit with Physician Observation->FollowUp Assessment Physician Assesses Efficacy (Review of Seizure Chart, Clinical Observation of Sedation) FollowUp->Assessment Toxicity_Check Physician Checks for Signs of Bromism (e.g., dullness, rash, ataxia) Assessment->Toxicity_Check Adjust_Dosage Adjust Dosage Toxicity_Check->Adjust_Dosage No or Mild Side Effects Discontinue Discontinue or Change Treatment Toxicity_Check->Discontinue Significant Toxicity Continue_Treatment Continue Treatment Adjust_Dosage->Continue_Treatment Continue_Treatment->Administration

Caption: Historical Clinical Assessment Workflow for this compound.

Conclusion

This compound represents a pivotal chapter in the history of pharmacotherapy for neurological and psychiatric disorders. While its use has been superseded by safer and more effective agents, a technical understanding of its historical application provides valuable context for modern drug development. The challenges faced by physicians in managing its narrow therapeutic window and the reliance on clinical observation for efficacy assessment highlight the significant advancements in pharmacology and clinical trial methodology over the past century. For today's researchers, the story of this compound serves as a compelling case study in the evolution of drug therapy, from empirical observation to a detailed understanding of molecular mechanisms of action.

References

An In-depth Technical Guide to the Phase Transitions of Ammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) bromide (NH₄Br), an inorganic salt, exhibits a fascinating series of solid-state phase transitions as a function of temperature and pressure. These transformations involve changes in crystal structure and the orientational ordering of the ammonium (NH₄⁺) cation. A thorough understanding of these phase transitions is crucial for applications where the material's physical properties are critical, including in pharmaceutical formulations, materials science, and chemical engineering. This technical guide provides a comprehensive overview of the phase transitions of ammonium bromide, detailing the thermodynamics, structural characteristics, and experimental methodologies used for their investigation.

Phases and Crystal Structures of this compound

This compound can exist in several distinct crystalline phases, each with a unique crystal structure. The nomenclature for these phases can vary in the literature, with both Roman numerals (I, II, III, etc.) and Greek letters (α, β, γ, δ) being used. This guide will primarily use the more common Roman numeral designation, with references to the Greek lettering where appropriate.

PhaseAlternative NameCrystal SystemSpace GroupKey Structural Features
I αCubicFm-3mNaCl-type structure; NH₄⁺ ions are orientationally disordered.
II βCubicPm-3mCsCl-type structure; NH₄⁺ ions are orientationally disordered between two equivalent positions.
III γTetragonalP4/nmmAntiferro-ordered structure; NH₄⁺ ions have an antiparallel arrangement.
IV δCubicP-43mCsCl-type structure; NH₄⁺ ions are "ferro-ordered" with a parallel arrangement.
V -TetragonalP4/nmmA higher-pressure phase.
VI -MonoclinicP2₁/mA high-pressure phase observed above ~57.8 GPa.

Thermodynamic Data for Phase Transitions

The phase transitions of this compound are accompanied by distinct thermodynamic changes. The following table summarizes key thermodynamic data for the transitions observed at atmospheric pressure.

TransitionTransition Temperature (K)Enthalpy of Transition (ΔH) (kJ/mol)Entropy of Transition (ΔS) (J/mol·K)
IV → III ~108 KData not readily availableData not readily available
III → II 234.5 K3.3 ± 0.1[1]~14.07
II → I 411 K3.3 ± 0.1[1]~8.03

Note: The entropy of transition (ΔS) is calculated using the formula ΔS = ΔH / T, where T is the transition temperature in Kelvin.

Pressure-Temperature (P-T) Phase Diagram

The phase behavior of this compound is also strongly dependent on pressure. The P-T phase diagram reveals the stability regions of the different solid phases and the locations of triple points where three phases coexist in equilibrium.

FeaturePressureTemperature
γ-β-δ Triple Point 1730 ± 20 bar (0.173 GPa)203.35 ± 0.15 K
δ → β Tricritical Point 2250 ± 35 bar (0.225 GPa)207.9 ± 0.3 K

Visualizing the Phase Transitions

The sequence of phase transitions can be visualized to better understand the relationships between the different solid-state forms of this compound.

Temperature-Dependent Phase Transitions at Atmospheric Pressure

G PhaseIV Phase IV (δ) T < 108 K PhaseIII Phase III (γ) 108 K < T < 234.5 K PhaseIV->PhaseIII 108 K PhaseII Phase II (β) 234.5 K < T < 411 K PhaseIII->PhaseII 234.5 K PhaseI Phase I (α) T > 411 K PhaseII->PhaseI 411 K

Temperature-induced phase transitions of NH₄Br at atmospheric pressure.
Pressure-Temperature Phase Diagram Overview

PT_Diagram P-T Phase Diagram of NH4Br Phase_gamma γ Phase (III) Phase_beta β Phase (II) Phase_gamma->Phase_beta γ-β boundary Phase_delta δ Phase (IV) Phase_gamma->Phase_delta γ-δ boundary Phase_delta->Phase_beta δ-β boundary TriplePoint Triple Point (1730 bar, 203.35 K)

A simplified P-T phase diagram of NH₄Br showing the triple point.

Experimental Protocols

The study of solid-state phase transitions in this compound relies on several key analytical techniques. Detailed experimental protocols are provided below.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions, providing information on transition temperatures and enthalpies.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of finely ground this compound powder into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, 100 K, to ensure all low-temperature phases are formed.

    • Heat the sample at a controlled rate, typically 5-10 K/min, to a temperature above the highest expected transition (e.g., 450 K). A slower heating rate can provide better resolution of transitions that are close together.

    • Cool the sample back to the starting temperature at the same rate to observe transitions upon cooling and assess any thermal hysteresis.

  • Data Analysis:

    • The onset temperature of an endothermic or exothermic peak in the heat flow curve corresponds to the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Powder X-ray Diffraction (PXRD)

PXRD is employed to identify the crystal structure of the different phases of this compound.

Methodology:

  • Sample Preparation:

    • Finely grind a small amount of this compound to a uniform powder to ensure random orientation of the crystallites.

    • Mount the powder on a low-background sample holder. For temperature-dependent studies, a specialized heating/cooling stage is required.

  • Instrument Setup:

    • Use a diffractometer equipped with a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

    • Set the instrument to collect data over a 2θ range that covers the significant diffraction peaks for this compound, typically from 10° to 80°.

  • Data Collection:

    • For measurements at different temperatures, the sample is heated or cooled to the desired temperature and allowed to equilibrate before starting the scan.

    • Collect the diffraction pattern at a slow scan speed (e.g., 1-2°/min) to obtain good signal-to-noise ratio.

  • Data Analysis:

    • The positions and intensities of the diffraction peaks are compared to known crystallographic databases to identify the phase.

    • Rietveld refinement can be used to determine the lattice parameters and atomic positions for each phase.

Neutron Diffraction

Neutron diffraction is particularly useful for determining the positions of the light hydrogen atoms in the ammonium ion, providing detailed information about its orientation and ordering.

Methodology:

  • Sample Preparation:

    • For neutron diffraction, it is highly advantageous to use deuterated this compound (ND₄Br) to reduce the high incoherent scattering from hydrogen, which can obscure the coherent diffraction peaks.

    • A powdered sample is typically contained in a vanadium can, which is nearly transparent to neutrons.

    • The sample is mounted in a cryostat or furnace to allow for temperature-dependent measurements.

  • Instrument Setup:

    • The experiment is performed at a neutron source (nuclear reactor or spallation source).

    • A monochromatic neutron beam of a suitable wavelength (e.g., 1.5-2.5 Å) is used.

  • Data Collection:

    • Diffraction patterns are collected at various temperatures corresponding to the different phases of this compound.

    • Data collection times can be significant to achieve good statistics.

  • Data Analysis:

    • The analysis is similar to that of PXRD data, with Rietveld refinement being a key tool for extracting detailed structural information, including the orientation of the deuterated ammonium ions.

Conclusion

The phase transitions of this compound are a rich area of study, demonstrating the complex interplay of temperature, pressure, and molecular ordering in the solid state. This guide has provided a detailed overview of the known phases, their thermodynamic properties, and the experimental techniques used to characterize them. The provided data and protocols serve as a valuable resource for researchers and professionals working with this and similar materials, enabling a deeper understanding and control of their physical properties.

References

An In-depth Technical Guide to the Reactions of Ammonium Bromide with Strong Acids and Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactions of ammonium (B1175870) bromide with strong acids and strong bases. It includes detailed experimental protocols, quantitative data, and visualizations of reaction pathways and workflows to support research and development in the chemical and pharmaceutical sciences.

Core Chemical Principles

Ammonium bromide (NH₄Br) is the salt of a weak base, ammonia (B1221849) (NH₃), and a strong acid, hydrobromic acid (HBr). In aqueous solution, it dissociates completely into ammonium (NH₄⁺) and bromide (Br⁻) ions. The ammonium ion is a weak acid (pKa ≈ 9.25) and can react with strong bases, while the bromide ion is the conjugate base of a strong acid and is therefore a very weak base, showing no significant reaction with strong acids.

Reaction with Strong Bases

When a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to an aqueous solution of this compound, the hydroxide ion (OH⁻) deprotonates the ammonium ion. This acid-base reaction produces ammonia (NH₃) and water. The overall reaction is a neutralization reaction.

Molecular Equation: NH₄Br(aq) + NaOH(aq) → NaBr(aq) + NH₃(g) + H₂O(l)

Net Ionic Equation: NH₄⁺(aq) + OH⁻(aq) → NH₃(g) + H₂O(l)

This reaction proceeds essentially to completion due to the formation of the weak electrolyte, water, and the evolution of ammonia gas, which shifts the equilibrium to the right according to Le Châtelier's principle.

Reaction with Strong Acids

The reaction of this compound with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is more complex and depends on the specific acid used and the reaction conditions. The bromide ion can be protonated by a strong, non-volatile acid like concentrated sulfuric acid to produce hydrogen bromide gas. This reaction is driven by the formation of a volatile product.

Molecular Equation with Sulfuric Acid: NH₄Br(s) + H₂SO₄(conc) → NH₄HSO₄(s) + HBr(g)

It's important to note that with aqueous solutions of strong acids, a significant reaction is not expected as the bromide ion is a very weak base.

Quantitative Data

The thermodynamic parameters for the species involved in these reactions are crucial for understanding the energetics and spontaneity of the processes.

Table 1: Standard Thermodynamic Properties at 298.15 K

CompoundFormulaΔH°f (kJ/mol)ΔG°f (kJ/mol)S° (J/mol·K)
This compound (s)NH₄Br-270.8-175.2113.0
Sodium Hydroxide (s)NaOH-425.6-379.564.5
Sodium Bromide (s)NaBr-361.1-349.086.8
Ammonia (g)NH₃-45.9-16.4192.8
Water (l)H₂O-285.8-237.170.0
Sulfuric Acid (l)H₂SO₄-814.0-690.0156.9
Ammonium Bisulfate(s)NH₄HSO₄-1163.6-978.4167.4
Hydrogen Bromide (g)HBr-36.3-53.4198.7

Data sourced from various thermodynamic databases. Exact values may vary slightly between sources.

Table 2: Acid Dissociation Constant

SpeciesFormulaKₐpKₐ
Ammonium ionNH₄⁺5.6 x 10⁻¹⁰9.25

Experimental Protocols

The following protocols provide detailed methodologies for investigating the reactions of this compound with strong acids and bases.

Protocol for Calorimetric Determination of the Enthalpy of Reaction between this compound and Sodium Hydroxide

This protocol is adapted from a standard calorimetry experiment for ammonium chloride and sodium hydroxide.

Objective: To determine the molar enthalpy of reaction (ΔHᵣₓₙ) for the reaction between aqueous this compound and aqueous sodium hydroxide.

Materials:

  • This compound (NH₄Br), solid

  • Sodium hydroxide (NaOH), 2.0 M solution

  • Deionized water

  • Coffee cup calorimeter (two nested polystyrene cups with a lid)

  • Magnetic stirrer and stir bar

  • Digital thermometer (accurate to ±0.1 °C)

  • 100 mL graduated cylinders

  • Balance (accurate to ±0.01 g)

Procedure:

  • Calorimeter Setup: Assemble the coffee cup calorimeter.

  • Reactant Measurement:

    • Measure 50.0 mL of 2.0 M NaOH solution using a graduated cylinder and transfer it to the calorimeter.

    • Weigh approximately 9.8 g of NH₄Br (0.1 mol) and record the exact mass.

  • Initial Temperature: Place the lid on the calorimeter, insert the thermometer, and start the magnetic stirrer. Allow the system to equilibrate and record the initial temperature (Tᵢ) of the NaOH solution.

  • Reaction Initiation: Quickly add the weighed NH₄Br to the calorimeter, replace the lid, and continue stirring.

  • Temperature Monitoring: Record the temperature at regular intervals (e.g., every 15 seconds) until a maximum temperature (T₟) is reached and the temperature begins to decrease.

  • Data Analysis:

    • Calculate the temperature change (ΔT = T₟ - Tᵢ).

    • Calculate the heat absorbed by the solution (qₛₒₗₙ) using the formula: qₛₒₗₙ = mₛₒₗₙ × cₛₒₗₙ × ΔT, where mₛₒₗₙ is the total mass of the solution and cₛₒₗₙ is the specific heat capacity of the solution (assume to be that of water, 4.184 J/g·°C).

    • Assume the heat absorbed by the calorimeter is negligible for a simple coffee cup calorimeter.

    • The heat of the reaction (qᵣₓₙ) is equal in magnitude but opposite in sign to the heat absorbed by the solution: qᵣₓₙ = -qₛₒₗₙ.

    • Calculate the moles of the limiting reactant (in this case, NH₄Br).

    • Determine the molar enthalpy of reaction: ΔHᵣₓₙ = qᵣₓₙ / moles of limiting reactant.

Protocol for Investigating the Reaction with Concentrated Sulfuric Acid

Objective: To observe the reaction between solid this compound and concentrated sulfuric acid and identify the gaseous product.

Materials:

  • This compound (NH₄Br), solid

  • Concentrated sulfuric acid (H₂SO₄)

  • Test tubes and rack

  • Spatula

  • Dropper

  • Moist blue litmus (B1172312) paper

  • Fume hood

Procedure:

  • Safety Precautions: This experiment must be performed in a well-ventilated fume hood due to the evolution of corrosive hydrogen bromide gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reaction Setup: Place a small amount of solid this compound into a clean, dry test tube.

  • Reaction Initiation: Carefully add a few drops of concentrated sulfuric acid to the test tube.

  • Observation: Observe any changes, such as gas evolution.

  • Product Identification: Carefully waft the gas towards your nose to note the odor (do not inhale directly). Test the gas with moist blue litmus paper held at the mouth of the test tube. An acidic gas will turn the litmus paper red.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general workflow for their investigation.

Reaction Pathway Diagrams

ReactionWithBase cluster_reactants Reactants in Solution NH4Br This compound (NH₄Br) NH4_ion Ammonium Ion (NH₄⁺) NH4Br->NH4_ion dissociation Br_ion Bromide Ion (Br⁻) NH4Br->Br_ion dissociation NH3 Ammonia (NH₃) NH4_ion->NH3 Proton Transfer H2O Water (H₂O) NaOH Sodium Hydroxide (NaOH) OH_ion Hydroxide Ion (OH⁻) NaOH->OH_ion dissociation Na_ion Sodium Ion (Na⁺) NaOH->Na_ion dissociation OH_ion->H2O NaBr Sodium Bromide (NaBr)

Caption: Reaction pathway of this compound with a strong base.

ReactionWithAcid NH4Br_solid Solid this compound (NH₄Br) NH4HSO4 Ammonium Bisulfate (NH₄HSO₄) NH4Br_solid->NH4HSO4 Protonation of Br⁻ & Salt Formation HBr_gas Hydrogen Bromide Gas (HBr) NH4Br_solid->HBr_gas Protonation of Br⁻ & Salt Formation H2SO4_conc Conc. Sulfuric Acid (H₂SO₄) H2SO4_conc->NH4HSO4 Protonation of Br⁻ & Salt Formation H2SO4_conc->HBr_gas Protonation of Br⁻ & Salt Formation

Caption: Reaction of solid this compound with concentrated sulfuric acid.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Define Research Question prep Prepare Solutions & Calibrate Instruments start->prep thermo Thermodynamic Analysis (Calorimetry) prep->thermo kinetics Kinetic Analysis (e.g., Stopped-Flow) prep->kinetics data_thermo Collect Temperature Data thermo->data_thermo data_kinetics Collect Absorbance/Fluorescence vs. Time Data kinetics->data_kinetics calc_thermo Calculate ΔH, ΔG, ΔS data_thermo->calc_thermo calc_kinetics Determine Rate Law & Rate Constant data_kinetics->calc_kinetics analysis Data Analysis & Interpretation calc_thermo->analysis calc_kinetics->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General experimental workflow for studying this compound reactions.

Safety Precautions

When working with this compound and strong acids or bases, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all experiments, especially those involving concentrated acids or the evolution of ammonia or hydrogen bromide gas, in a certified fume hood.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

This technical guide provides a foundational understanding of the reactions of this compound with strong acids and bases, supported by quantitative data and detailed experimental protocols. The provided workflows and reaction pathways offer a visual representation to aid in experimental design and data interpretation. For further research, it is recommended to consult specialized literature on reaction kinetics and thermodynamics for more specific applications.

The Natural Occurrence and Sources of Ammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) bromide (NH₄Br) is a salt extensively utilized in various industrial and pharmaceutical applications. However, its natural occurrence as a distinct mineral is not documented. This technical guide provides an in-depth exploration of the natural sources of its constituent ions, ammonium (NH₄⁺) and bromide (Br⁻), their presence in diverse environmental matrices, and the analytical methodologies for their detection and quantification. While solid ammonium bromide is not found naturally, the potential for the co-occurrence of its precursor ions in specific environments is considered. This guide also touches upon the primary biochemical pathways involving ammonia (B1221849).

Natural Occurrence: The Absence of a Mineral Form

Extensive searches of mineralogical and geological databases do not provide evidence for the existence of naturally occurring solid this compound. While various halide and ammonium minerals are known, the specific combination of ammonium and bromide ions to form a stable mineral in nature has not been observed. Statements from chemical databases confirm that diatomic bromine is not found naturally, though bromide salts are present in crustal rock[1]. The primary sources of this compound for industrial use are through synthetic preparation[2][3][4].

Sources of Constituent Ions in the Natural Environment

Although this compound as a compound is not naturally occurring, its constituent ions, ammonium and bromide, are ubiquitous in the environment from a variety of natural and anthropogenic sources.

Sources of Bromide (Br⁻)

Bromine, a halogen, is primarily found in the environment as the bromide ion. Its main reservoirs are:

  • Seawater: Seawater is the most significant natural source of bromide, with an average concentration of approximately 65 mg/L[5]. Industrial production of bromine relies on the extraction from these natural brines[6].

  • Marine Organisms: Many marine organisms are known to be primary sources of organobromine compounds. For instance, marine algae can produce significant quantities of methyl bromide (CH₃Br)[7].

  • Crustal Rocks: Bromide salts are found within the Earth's crust[1].

Sources of Ammonium (NH₄⁺)

Ammonium ions are a crucial part of the nitrogen cycle and originate from both natural and human-influenced processes:

  • Atmospheric Ammonia: The atmosphere contains ammonia from both natural and anthropogenic sources. Agriculture is the predominant source, accounting for roughly 80% through fertilizer use and livestock waste[8]. Biomass burning also releases significant amounts of ammonia[8].

  • Biological Processes: Ammonia is a product of the metabolism of amino acids and other nitrogen-containing compounds in virtually all living organisms[9]. In the body, it primarily exists as the ammonium ion at physiological pH[9].

  • Geological Formations: Ammonia can be found in the Solar System on various celestial bodies and can act as an antifreeze in icy bodies[8].

Quantitative Data on Ammonium and Bromide in Natural Sources

The following table summarizes the concentrations of ammonium and bromide ions in various natural environments. It is important to note that these ions exist independently and not as a combined salt.

IonSourceConcentration RangeReference
Bromide (Br⁻) Seawater~65 mg/L[5]
Seawater (for desalination studies)49 - 132 ppb
Ammonium (NH₄⁺) Surface Seawater41.8 - 134.4 nmol/L[10]
Fresh/Estuarine/Coastal Waters (MDL)0.013 mg NH₄-N/L[11]
Seawater (analyzed by ion chromatography)0.27 mg/L[12]

Experimental Protocols for Detection and Quantification

Accurate determination of ammonium and bromide concentrations in environmental samples is crucial for various research applications. Below are detailed methodologies for their analysis.

Determination of Bromide in Seawater

Method: Capillary Ion Chromatography with Modified Monolithic Silica (B1680970) Columns

  • Principle: This method utilizes monolithic silica capillary columns dynamically modified with a quaternary ammonium ion, such as cetyltrimethylammonium ion, to create an anion-exchange surface. Seawater samples can be directly injected, and bromide is separated from other anions and detected.

  • Procedure:

    • Prepare monolithic silica capillary columns.

    • Dynamically modify the column surface by introducing a solution of cetyltrimethylammonium ion. The first layer attaches via electrostatic interaction, and the second by hydrophobic interaction, which serves as the anion-exchange site.

    • Inject the seawater sample directly into the column.

    • Elute with an appropriate mobile phase. The addition of a small amount of the modifier to the eluent can improve the repeatability of the retention time.

    • Detect the separated bromide ions using a suitable detector (e.g., conductivity detector).

    • Quantify the bromide concentration by comparing the peak area or height to that of known standards.

Determination of Ammonium in Seawater

Method 1: Automated High-Sensitivity LED-Induced Fluorescence Detection

  • Principle: This automated flow system utilizes a portable LED-induced fluorescence detector for the direct measurement of trace ammonium in seawater.

  • Procedure:

    • Optimize the parameters of the lab-in-syringe flow system.

    • Introduce the seawater sample into the system.

    • The system facilitates the reaction of ammonium with a fluorescent reagent.

    • Measure the resulting fluorescence using the LED-induced fluorescence detector.

    • The system achieves a low detection limit (e.g., 0.90 nmol/L) and a linear range up to 400 nmol/L.

Method 2: Ion Chromatography with Single-Pump Column Switching

  • Principle: This method is designed for the determination of low-level ammonium in high-salt matrices like seawater. A column-switching system is used to separate ammonium from the bulk matrix before detection.

  • Procedure:

    • Inject the filtered seawater sample into the ion chromatography system.

    • In the first separation on an analytical column, the fraction containing ammonium is collected in an acceptor loop, while the majority of the salt matrix is directed to waste.

    • The collected ammonium is then eluted from the loop onto a second analytical column for further separation and detection by a conductivity detector.

    • Quantify the ammonium concentration based on the peak area compared to standards.

Method 3: Tandem Potentiometry–Ion Chromatography

  • Principle: This method combines ion chromatography for separation with a potentiometric detector for sensitive and selective detection of ammonium ions.

  • Procedure:

    • Separate the cations in the water sample using a cation-exchange column in an ion chromatography system.

    • The eluent then passes through a multielectrode flow cell acting as a potentiometric detector. The sensing element is a nonactin-based plasticized polymeric membrane.

    • The potentiometric response is measured and used to quantify the ammonium concentration. This method has a reported limit of detection of approximately 3 x 10⁻⁷ M NH₄⁺.

Visualizations

Experimental Workflow

Experimental_Workflow_Ammonium_Bromide_Detection cluster_sample_prep Sample Preparation cluster_bromide_detection Bromide (Br⁻) Detection cluster_ammonium_detection Ammonium (NH₄⁺) Detection Sample Environmental Sample (e.g., Seawater) Filter Filtration Sample->Filter IC_Br Ion Chromatography Filter->IC_Br IC_NH4 Ion Chromatography (with column switching) Filter->IC_NH4 Fluorescence Fluorescence Spectroscopy Filter->Fluorescence Potentiometry Potentiometry Filter->Potentiometry Conductivity_Br Conductivity Detector IC_Br->Conductivity_Br Data Data Analysis & Quantification Conductivity_Br->Data Conductivity_NH4 Conductivity Detector IC_NH4->Conductivity_NH4 Fluorescence->Data Potentiometry->Data Conductivity_NH4->Data

Workflow for the detection of bromide and ammonium ions.
Biochemical Pathway of Ammonia

Ammonia_Metabolism cluster_peripheral_tissues Peripheral Tissues cluster_blood Bloodstream cluster_liver Liver AminoAcids Amino Acids Glutamate_p Glutamate AminoAcids->Glutamate_p Transamination Alanine Alanine AminoAcids->Alanine Pyruvate Pyruvate Pyruvate->Alanine Transamination Glutamate_p->Alanine Ammonia_p Ammonia (NH₃) Glutamate_p->Ammonia_p Oxidative Deamination Alanine_b Alanine Alanine->Alanine_b Glutamine Glutamine Ammonia_p->Glutamine Glutamine Synthetase Glutamine_b Glutamine Glutamine->Glutamine_b Alanine_l Alanine Alanine_b->Alanine_l Glutamine_l Glutamine Glutamine_b->Glutamine_l Pyruvate_l Pyruvate Alanine_l->Pyruvate_l Transamination Glutamate_l Glutamate Alanine_l->Glutamate_l Ammonia_l Ammonia (NH₃) Glutamate_l->Ammonia_l Oxidative Deamination Urea Urea Ammonia_l->Urea Urea Cycle Excretion Excretion Urea->Excretion Glutamine_l->Ammonia_l Glutaminase

Simplified overview of major ammonia metabolism pathways.

Conclusion

While this compound does not occur naturally as a mineral, its constituent ions are integral components of various biogeochemical cycles. Bromide is abundant in marine environments, and ammonium is generated through numerous biological and atmospheric processes. The potential for the co-occurrence of these ions in specific natural settings exists, although conditions favoring the formation and precipitation of solid this compound are not known to occur. The analytical techniques detailed in this guide provide robust methods for the accurate quantification of these ions, which is essential for research in environmental science, geochemistry, and drug development where understanding the background levels of these ions is critical.

References

ammonium bromide synthesis via neutralization of hydrobromic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ammonium (B1175870) Bromide via Neutralization of Hydrobromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium bromide (NH₄Br) through the neutralization reaction of hydrobromic acid (HBr) and ammonia (B1221849) (NH₃). This document details the chemical principles, a step-by-step experimental protocol, purification methods, and critical safety considerations.

Introduction

This compound is the ammonium salt of hydrobromic acid, forming colorless, saline-tasting prisms.[1] It is a compound with significant applications in pharmaceuticals, photography, corrosion inhibition, and as a fire retardant.[2][3] On exposure to air, it can gradually develop a yellow hue due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[1][3] The synthesis via neutralization is a fundamental acid-base reaction that is both efficient and high-yielding. This method involves the reaction of a weak base, ammonia, with a strong acid, hydrobromic acid, to produce the salt, this compound.[4][5]

The net ionic equation for this reaction is: NH₃(aq) + H⁺(aq) + Br⁻(aq) → NH₄⁺(aq) + Br⁻(aq)

Which simplifies to: NH₃(aq) + H⁺(aq) → NH₄⁺(aq)

Chemical and Physical Properties

This compound is a strong electrolyte in aqueous solutions and is highly soluble in water.[3] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula NH₄Br[3]
Molar Mass 97.94 g/mol [1][6]
Appearance White, odorless, hygroscopic crystalline powder[1]
Density 2.429 g/cm³[1]
Melting Point 235 °C (455 °F; 508 K) (sublimes)[1]
Boiling Point 452 °C (846 °F; 725 K) (decomposes)[1]
Solubility in Water 60.6 g/100 mL (0 °C)78.3 g/100 mL (25 °C)145 g/100 mL (100 °C)[1][3]
pH of 5% Solution 4.5 - 6.0-
pKa (of NH₄⁺) ~9 in water[1]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from ammonia and hydrobromic acid is a direct acid-base neutralization. The logical flow of this process, from initial reaction to final product analysis, is outlined below.

Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_reaction Neutralization cluster_product Product HBr Hydrobromic Acid (HBr) Reaction NH₃ + HBr → NH₄Br HBr->Reaction NH3 Ammonia (NH₃) NH3->Reaction NH4Br This compound (NH₄Br) Reaction->NH4Br Forms

Caption: Chemical reaction pathway for the synthesis of this compound.

The general laboratory procedure follows a systematic workflow to ensure safety, purity, and a high yield of the final product.

Experimental Workflow for this compound Synthesis start Start setup Reaction Setup (Ammonia solution in ice bath) start->setup addition Slow Addition of HBr (Monitor pH and Temperature) setup->addition neutral Neutralization Check (pH ≈ 7.0) addition->neutral evaporation Solvent Evaporation (Isolate crude NH₄Br) neutral->evaporation purification Purification (Recrystallization) evaporation->purification filtration Filtration & Washing (Collect pure crystals) purification->filtration drying Drying (Vacuum oven) filtration->drying analysis Analysis (Verify Purity) drying->analysis end End Product (Pure NH₄Br) analysis->end

Caption: General experimental workflow for laboratory synthesis.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

4.1 Materials and Reagents

Reagent/MaterialSpecificationMoles (approx.)Quantity
Aqueous Ammonia (NH₃)28-30% solution (approx. 14.8 M)0.74 mol50 mL
Hydrobromic Acid (HBr)48% aqueous solution (approx. 8.89 M)0.74 mol~83 mL
Deionized WaterHigh purity-As needed
Ethanol (B145695) (or Acetone)Reagent grade, for recrystallization-As needed
pH Indicator Paper or pH Meter--1 unit
GlasswareBeakers, Erlenmeyer flask, graduated cylinders-Various
Magnetic Stirrer and Stir Bar--1 unit
Ice Bath--1 unit
Rotary Evaporator--1 unit
Buchner Funnel and Filter Flask--1 unit

4.2 Procedure

  • Preparation: Place 50 mL of the 28-30% aqueous ammonia solution into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Dilute the ammonia with 50 mL of deionized water to help dissipate heat. Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring.

  • Neutralization: Slowly add the 48% hydrobromic acid dropwise to the stirring ammonia solution using a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture below 40°C.

  • pH Monitoring: Monitor the pH of the solution periodically. As the hydrobromic acid is added, the pH will decrease. The target endpoint is a pH of approximately 7.[7]

  • Isolation of Crude Product: Once neutralization is complete, remove the flask from the ice bath. Transfer the resulting this compound solution to a round-bottom flask and concentrate it using a rotary evaporator under reduced pressure to remove the water. This will yield the crude solid this compound.

  • Purification by Recrystallization:

    • Transfer the crude this compound to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or another suitable solvent in which this compound is less soluble than in water) to the crude product until it just dissolves.[8][9]

    • Allow the solution to cool slowly to room temperature. Crystals of pure this compound will begin to form.[10]

    • To maximize the yield, the flask can be placed in an ice bath for 30 minutes once it has reached room temperature.

  • Filtration and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at 60-70°C to a constant weight.

Yield Calculation

The theoretical yield is calculated based on the stoichiometry of the reaction, assuming one of the reactants is the limiting reagent. In this protocol, the reactants are added in approximately equimolar amounts.

  • Determine Moles of Limiting Reactant:

    • Moles of NH₃ = Volume (L) × Molarity (mol/L) = 0.050 L × 14.8 mol/L = 0.74 mol

    • Moles of HBr = Volume (L) × Molarity (mol/L) = 0.083 L × 8.89 mol/L ≈ 0.74 mol

  • Calculate Theoretical Yield: Since the stoichiometry is 1:1, the theoretical moles of NH₄Br produced is 0.74 mol.

    • Theoretical Yield (g) = Moles × Molar Mass of NH₄Br = 0.74 mol × 97.94 g/mol ≈ 72.5 g

  • Calculate Percent Yield:

    • Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100

Sample Data Table

ParameterValue
Theoretical Yield (g) 72.5
Actual Yield (g) Measure experimentally
Percent Yield (%) Calculate
Melting Point (°C) Measure experimentally
Appearance Observe

Safety Precautions

Both ammonia and hydrobromic acid are corrosive and hazardous materials. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a fire-retardant lab coat.[11][12]

  • Ventilation: This procedure must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][13]

  • Handling Reagents:

    • Ammonia: A severe respiratory tract irritant. Avoid breathing vapors. It reacts violently with acids and strong oxidizers.[11][14]

    • Hydrobromic Acid: A strong, corrosive acid that can cause severe skin and eye burns. Handle with extreme care.

  • Exothermic Reaction: The neutralization reaction generates significant heat. Proper cooling and slow addition of the acid are crucial to prevent boiling and splashing.

  • Spill Response: Have appropriate spill kits (neutralizers for both acid and base) readily available. In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[12][15]

  • Storage: Store ammonia and hydrobromic acid separately in designated corrosive cabinets.[13]

References

In-Depth Technical Guide: Electrolyte Properties of Ammonium Bromide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: Exploring the Electrolyte Properties of Ammonium (B1175870) bromide in Solution

Executive Summary

Ammonium bromide (NH₄Br) is an inorganic salt that serves as a quintessential example of a strong electrolyte. When dissolved in aqueous solutions, it dissociates completely, yielding ammonium (NH₄⁺) and bromide (Br⁻) ions. This complete ionization results in solutions with significant electrical conductivity. The subsequent hydrolysis of the ammonium ion imparts weakly acidic properties to the solution. Understanding these characteristics—including dissociation, conductivity, and the factors influencing them—is critical for applications ranging from chemical synthesis and analytical chemistry to its use in pharmaceutical preparations and corrosion inhibition. This guide provides a comprehensive overview of the core electrolyte properties of this compound, detailed experimental protocols for their measurement, and quantitative data to support research and development activities.

Fundamental Electrolyte Characteristics

Dissociation in Aqueous Solution

As a strong electrolyte, solid this compound dissolves in water and dissociates completely into its constituent ions.[1] This process is not an equilibrium reaction in the context of dissolution; the salt is considered to ionize fully.

The dissociation equation is: NH₄Br(s) → NH₄⁺(aq) + Br⁻(aq)

This complete dissociation ensures a high concentration of mobile, charge-carrying ions, which is the basis for the solution's ability to conduct electricity.

Hydrolysis of the Ammonium Ion and Solution pH

Once in solution, the ammonium ion (NH₄⁺) acts as a weak Brønsted-Lowry acid, reacting with water in a hydrolysis equilibrium. It donates a proton to a water molecule, forming a hydronium ion (H₃O⁺) and ammonia (B1221849) (NH₃).

The hydrolysis equilibrium is: NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

This reaction results in an excess of hydronium ions, rendering aqueous solutions of this compound weakly acidic. The acid dissociation constant (pKa) for the ammonium ion is approximately 9.25.[1] Consequently, a 5% aqueous solution of this compound exhibits a pH in the range of 4.5 to 6.0.

Dissociation_Hydrolysis cluster_dissociation Dissociation cluster_hydrolysis Hydrolysis (Equilibrium) NH4Br_s NH₄Br (solid) ions NH₄⁺(aq) + Br⁻(aq) NH4Br_s->ions Dissolves in H₂O (Complete Dissociation) NH4_aq NH₄⁺(aq) ions->NH4_aq Ammonium ion participates in hydrolysis products H₃O⁺(aq) + NH₃(aq) NH4_aq->products Donates H⁺ to H₂O products->NH4_aq Accepts H⁺ from H₃O⁺

Figure 1: Dissociation and subsequent hydrolysis of this compound in water.

Quantitative Data and Physical Properties

The electrolyte behavior of this compound is underpinned by its fundamental physical and chemical properties.

Physical Properties of Solid this compound

The following table summarizes key physical constants for solid this compound.

PropertyValueReference(s)
Molar Mass 97.94 g/mol [1]
Appearance White, odorless, hygroscopic crystalline powder[1]
Density (solid) 2.429 g/cm³ at 25 °C[1]
Melting Point 235 °C (455 °F)[1]
Boiling Point 452 °C (846 °F)[1]
Properties of Aqueous this compound Solutions
PropertyDataReference(s)
Solubility in Water 60.6 g/100 mL at 0 °C 78.3 g/100 mL at 25 °C 145 g/100 mL at 100 °C[1]
Density (41.7% wt. solution) ~1.29 g/cm³ at 15 °C[2]
Limiting Equivalent Conductance 182.73 mho cm² equiv⁻¹ at 35 °C[3]
Viscosity Viscosity data as a function of molality (0.1-1.0 mol/kg) and temperature are available in graphical form.[4]
Conductivity Behavior In polymer electrolytes, conductivity increases with NH₄Br concentration up to ~20 wt.%, after which it decreases due to ion aggregation. A similar trend is expected in aqueous solutions at high concentrations.[5]

Note: The term "mho" is an archaic name for the siemens (S) unit of conductance.

Factors Affecting Electrolyte Properties

The conductivity and overall behavior of an this compound solution are influenced by several key factors:

  • Concentration: Initially, as the concentration of this compound increases, the number of charge carriers (NH₄⁺ and Br⁻ ions) per unit volume increases, leading to higher conductivity. However, at very high concentrations, the mobility of ions can decrease due to increased ion-ion interactions and the formation of ion clusters, which may cause the conductivity to level off or even decrease.[5]

  • Temperature: Increasing the temperature of the solution enhances the kinetic energy of the dissolved ions. This leads to greater ionic mobility and typically a decrease in the solution's viscosity, both of which contribute to an increase in electrical conductivity.

  • Solvent Properties: The nature of the solvent is critical. Water, with its high dielectric constant, is exceptionally effective at solvating the NH₄⁺ and Br⁻ ions, preventing their re-association and facilitating their independent movement through the solution.

Experimental Protocols

Accurate characterization of this compound solutions requires precise and standardized experimental methods. The following sections detail protocols for measuring electrical conductivity.

Protocol 1: Determination of Electrical Conductivity using a Benchtop Conductivity Meter

This protocol describes the standard method for measuring the electrical conductivity of prepared this compound solutions of varying concentrations.

A. Materials and Equipment:

  • This compound (ACS reagent grade, ≥99.0%)

  • Deionized (DI) water (Type II or better)

  • Calibrated benchtop conductivity meter with a temperature-compensating probe

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Beakers

  • Standard conductivity calibration solutions (e.g., KCl standards)

B. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of a known high concentration (e.g., 1.0 M) of this compound by accurately weighing the salt and dissolving it in DI water in a volumetric flask.

    • Perform a series of serial dilutions from the stock solution to create a range of standards with known lower concentrations (e.g., 0.5 M, 0.1 M, 0.05 M, 0.01 M).

  • Instrument Calibration:

    • Turn on the conductivity meter and allow it to stabilize.

    • Rinse the conductivity probe thoroughly with DI water.

    • Select a standard calibration solution that is closest to the expected conductivity range of your samples.

    • Immerse the probe in the calibration standard, ensuring the electrodes are fully submerged and there are no trapped air bubbles.

    • Initiate the calibration function on the meter and allow the reading to stabilize. Confirm the meter reads the certified value of the standard. Repeat with a second standard in a different range if performing a multi-point calibration.

  • Sample Measurement:

    • Rinse the probe thoroughly with DI water and then with a small aliquot of the first sample solution to be measured.

    • Pour the sample solution into a clean, dry beaker.

    • Immerse the probe in the sample. Gently stir or swirl the beaker to ensure a homogenous solution around the probe.

    • Allow the reading to stabilize. The meter will typically indicate when the measurement is stable.

    • Record the conductivity (in µS/cm or mS/cm) and the temperature. Most modern meters automatically correct the reading to a reference temperature (usually 25 °C).

    • Repeat the measurement process for all prepared solutions, ensuring to rinse the probe with DI water and the next sample between each measurement.

  • Data Analysis:

    • Plot the measured conductivity as a function of this compound concentration.

    • Analyze the trend to determine the relationship between concentration and conductivity for the tested range.

Workflow_Conductivity prep 1. Prepare Stock & Dilutions of NH₄Br Solutions cal 2. Calibrate Conductivity Meter with Standard KCl Solutions prep->cal rinse1 3. Rinse Probe (DI Water + Sample Aliquot) cal->rinse1 measure 4. Immerse Probe & Measure (Record Temp-Compensated Value) rinse1->measure rinse2 5. Rinse Probe for Next Sample measure->rinse2 repeat 6. Repeat for All Concentrations rinse2->repeat repeat->rinse1 Loop analyze 7. Plot Conductivity vs. Concentration repeat->analyze

Figure 2: Experimental workflow for measuring the conductivity of NH₄Br solutions.
Protocol 2: Advanced Characterization with Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the bulk electrolyte resistance and electrode-interface phenomena.

A. Equipment:

  • Potentiostat with a Frequency Response Analyzer (FRA) module

  • Two-electrode or four-electrode conductivity cell (platinum or other inert material)

  • Electrochemical software for experiment control and data analysis

B. Procedure:

  • Cell Assembly:

    • Assemble the conductivity cell with the prepared this compound solution of known concentration. A two-electrode setup is often sufficient for bulk conductivity measurements.

    • Connect the cell to the potentiostat. The working and counter electrode leads are connected to the two electrodes.

  • Experiment Setup:

    • In the control software, set the experiment to be run in potentiostatic mode.

    • Apply a DC potential of 0 V to avoid electrolysis of water.

    • Apply a small AC voltage perturbation (typically 5-10 mV amplitude) over a wide frequency range (e.g., 1 MHz down to 1 Hz).

  • Data Acquisition:

    • Run the impedance scan. The instrument measures the current response to the applied voltage at each frequency, calculating the complex impedance (Z' and Z'').

  • Data Analysis:

    • Plot the data on a Nyquist plot (-Z'' vs. Z').

    • For a simple electrolyte solution, the plot should show a semicircle at high frequencies followed by a line at lower frequencies. The high-frequency intercept on the real (Z') axis corresponds to the bulk resistance (R_b) of the electrolyte solution.

    • Calculate the conductivity (σ) using the measured resistance (R_b) and the cell constant (k): σ = k / R_b . The cell constant is determined beforehand by calibrating with a solution of known conductivity.

Conclusion

This compound is a model strong electrolyte whose behavior in aqueous solution is defined by its complete dissociation into NH₄⁺ and Br⁻ ions and the subsequent weak hydrolysis of the NH₄⁺ ion. This results in a conductive and mildly acidic solution. The electrolyte properties are systematically influenced by concentration and temperature. While extensive tabulated conductivity data is sparse in readily accessible literature, the principles governing its behavior are well-understood. The experimental protocols detailed herein provide robust frameworks for researchers to accurately characterize this compound solutions and explore their utility in various scientific and industrial applications.

References

Ammonium Bromide: A Comprehensive Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical stability and optimal storage conditions for ammonium (B1175870) bromide (NH₄Br). Understanding these parameters is critical for ensuring the compound's integrity, purity, and performance in research, pharmaceutical development, and various industrial applications.[1][2] This document outlines the factors influencing its stability, recommended storage protocols, and detailed methodologies for its evaluation.

Core Chemical Stability Profile

Ammonium bromide is a white, crystalline, odorless solid that is highly soluble in water.[2] While stable under standard ambient conditions, its integrity can be compromised by several environmental factors, including heat, moisture, light, and interaction with incompatible chemicals.[3][4]

Thermal Stability

This compound undergoes thermal decomposition upon heating, dissociating into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr) gases.[2] This endothermic process begins at approximately 235°C (455°F), particularly in the presence of moisture.[1] At higher temperatures, around 452°C (846°F), it sublimes without melting.[1]

Hygroscopicity

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can lead to caking of the solid and, in conditions of high humidity, deliquescence, where it dissolves in the absorbed water to form a solution. The presence of moisture can also lower the decomposition temperature.[1]

Photostability

Exposure to light and air can cause this compound to gradually develop a yellow coloration.[2] This is due to the oxidation of the bromide ions (Br⁻) to elemental bromine (Br₂).[2]

pH and Aqueous Stability

In aqueous solutions, this compound acts as a weak acid because the ammonium ion (NH₄⁺) hydrolyzes to a small extent, producing a slightly acidic solution.[2] The compound is a strong electrolyte and fully dissociates into ammonium (NH₄⁺) and bromide (Br⁻) ions in water.[2]

Reactivity with Other Chemicals

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] Contact with strong acids can release toxic hydrogen bromide fumes, while reaction with strong bases can liberate ammonia gas.[4] It can also react with heavy metal salts and silver salts.[3][4]

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability of this compound.

ParameterValueConditions
Thermal Decomposition
Onset of Decomposition~ 235 °C (455 °F)In the presence of moisture[1]
Sublimation Point452 °C (846 °F)
Hygroscopicity
NatureHygroscopic[3]
Solubility in Water
at 0 °C60.6 g/100 mL[2]
at 25 °C78.3 g/100 mL[2]
at 100 °C145 g/100 mL[2]
pH of Solution
5% solution4.5 - 6.0

Recommended Storage Conditions

To maintain the quality and stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, ideally between 15°C and 25°C.

  • Atmosphere: Keep the container tightly closed to protect from atmospheric moisture. Storage in an inert atmosphere can further prevent degradation.

  • Light: Protect from light by storing in opaque or amber-colored containers.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and heavy metal salts.[3][4]

  • Container Materials: Use well-sealed containers made of non-reactive materials such as glass or compatible plastics.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to evaluate the stability of this compound.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10°C/min.

    • Temperature Range: 25°C to 500°C.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.

Hygroscopicity Testing by Gravimetric Sorption Analysis

Objective: To quantify the moisture uptake of this compound at various relative humidity (RH) levels.

Methodology:

  • Instrument: A dynamic vapor sorption (DVS) analyzer or a desiccator with saturated salt solutions to create controlled RH environments.

  • Sample Preparation: Place a known mass (approximately 10-20 mg) of dry this compound onto the sample pan of the DVS instrument or in a pre-weighed container for the desiccator method.

  • Experimental Conditions (DVS):

    • Temperature: 25°C.

    • RH Profile: Stepwise increase in RH from 0% to 90% in 10% increments, with an equilibrium criterion of less than 0.002% weight change over 10 minutes at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption isotherm. The critical relative humidity (CRH) can be identified as the RH at which a sharp increase in moisture uptake occurs.

Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Methodology (Following ICH Q1B Guidelines):

  • Sample Preparation: Spread a thin layer of this compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Light Source: Use a light source that provides a combination of visible and ultraviolet (UV) light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp).

  • Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, compare the physical properties (e.g., color change) and chemical purity (e.g., by HPLC or titration) of the exposed sample to the dark control.

Visualizations

The following diagrams illustrate key relationships and workflows related to the stability of this compound.

FactorsAffectingStability cluster_factors Environmental Factors cluster_reactants Chemical Reactants cluster_degradation Degradation Pathways AmmoniumBromide This compound (NH₄Br) Heat Heat AmmoniumBromide->Heat leads to Moisture Moisture (H₂O) AmmoniumBromide->Moisture absorbs Light Light/Air (UV/O₂) AmmoniumBromide->Light sensitive to OxidizingAgents Strong Oxidizing Agents AmmoniumBromide->OxidizingAgents reacts with Acids Strong Acids AmmoniumBromide->Acids reacts with Bases Strong Bases AmmoniumBromide->Bases reacts with Decomposition Thermal Decomposition (NH₃ + HBr) Heat->Decomposition Hygroscopicity Hygroscopicity/ Deliquescence Moisture->Hygroscopicity Oxidation Oxidation (Br₂) Light->Oxidation OxidizingAgents->Oxidation GasEvolution Gas Evolution (HBr or NH₃) Acids->GasEvolution Bases->GasEvolution

Caption: Factors influencing the chemical stability of this compound.

StabilityTestingWorkflow cluster_planning 1. Planning & Preparation cluster_testing 2. Stability Testing cluster_analysis 3. Analysis & Reporting Start Define Stability Indicating Parameters SamplePrep Prepare Ammonium Bromide Samples Start->SamplePrep Thermal Thermal Stability (TGA) SamplePrep->Thermal Hygro Hygroscopicity (DVS) SamplePrep->Hygro Photo Photostability (ICH Q1B) SamplePrep->Photo Reactivity Chemical Reactivity (Compatibility Studies) SamplePrep->Reactivity Data Analyze Data (Mass loss, moisture uptake, color change, purity) Thermal->Data Hygro->Data Photo->Data Reactivity->Data Report Generate Stability Report & Recommendations Data->Report End Establish Storage Conditions & Shelf-Life Report->End

Caption: Workflow for assessing the chemical stability of this compound.

References

Methodological & Application

Application Notes and Protocols: Ammonium Bromide as a Bromine Source in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) bromide (NH₄Br) has emerged as a versatile and advantageous reagent in organic synthesis, serving as a safe and efficient source of bromine.[1][2][3] Its use often circumvents the hazards associated with handling elemental bromine, such as its high toxicity and corrosiveness.[4][5] This document provides detailed application notes and protocols for the use of ammonium bromide in several key bromination reactions, supported by quantitative data and procedural diagrams. This compound is utilized in various industrial applications, including pharmaceuticals, water treatment, and as a flame retardant.[1][6][7][8][9]

Electrophilic Bromination of Aromatic Compounds

This compound, in combination with a suitable oxidant, provides an effective system for the electrophilic bromination of activated and moderately activated aromatic compounds.[10][11][12] This method is characterized by its mild reaction conditions, high regioselectivity (predominantly para-substitution), and excellent yields.[5][10]

With Oxone® as Oxidant

A combination of this compound and Oxone® (potassium peroxymonosulfate) in solvents like methanol (B129727) or water allows for the efficient monobromination of a variety of aromatic substrates at room temperature without the need for a catalyst.[10][11][13] This system is considered environmentally friendly due to the avoidance of hazardous reagents and the reduction of waste.[5][10] The reaction is believed to proceed through the in-situ formation of hypobromous acid (HOBr).[10][11]

Workflow for Aromatic Bromination with NH₄Br/Oxone®

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve aromatic substrate in solvent (MeOH or H₂O) B Add this compound (NH₄Br) A->B C Add Oxone® B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Filter the reaction mixture E->F Upon completion G Evaporate solvent under reduced pressure F->G H Purify product (e.g., column chromatography) G->H

Caption: General workflow for the bromination of aromatic compounds using NH₄Br and Oxone®.

Table 1: Bromination of Various Aromatic Compounds with NH₄Br/Oxone®

EntrySubstrateSolventTime (min)Yield (%)Reference
1Anisole (B1667542)CH₃CN1096 (p-bromoanisole)[5]
2PhenolH₂O598 (p-bromophenol)[11]
3AcetanilideCH₃CN1595 (p-bromoacetanilide)[5]
4TolueneCH₃CN6085 (p-bromotoluene)[5]
5ResorcinolH₂O1095 (4-bromoresorcinol)[11]
Experimental Protocol: Synthesis of p-Bromoanisole
  • In a round-bottom flask, dissolve anisole (2 mmol) in acetonitrile (B52724) (10 mL).[5]

  • Add this compound (2.2 mmol).[5]

  • Add Oxone® (1.1 mmol) to the mixture.[5]

  • Stir the reaction mixture at room temperature for 10 minutes.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[14]

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with ethyl acetate (B1210297) (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford p-bromoanisole.

With Hydrogen Peroxide as Oxidant

An alternative green method for the oxybromination of anilines and anisoles utilizes this compound with hydrogen peroxide (H₂O₂) as the oxidant in acetic acid.[4][14][15] This system is lauded for being economical and environmentally benign.[4][15] The reaction proceeds via the in-situ generation of an electrophilic bromine species.[4][15]

Proposed Reaction Pathway

G NH4Br NH₄Br HOBr HOBr (Hypobromous Acid) NH4Br->HOBr Oxidation H2O2 H₂O₂ H2O2->HOBr HOAc Catalyst HOAc->HOBr ArBr Brominated Product HOBr->ArBr Electrophilic Attack ArH Aromatic Substrate ArH->ArBr

Caption: Proposed mechanism for the oxybromination of aromatics with NH₄Br/H₂O₂.

Table 2: Oxybromination of Anilines and Anisoles with NH₄Br/H₂O₂

EntrySubstrateTime (h)Yield (%)ProductReference
1Aniline (B41778)2924-Bromoaniline[4]
2o-Toluidine3904-Bromo-2-methylaniline[4]
3Anisole2.5944-Bromoanisole[4]
4p-Methylanisole4882-Bromo-4-methylanisole[4]
Experimental Protocol: Synthesis of 4-Bromoaniline
  • In a 25 mL two-necked round-bottom flask, charge aniline (2 mmol) and this compound (2.2 mmol) in acetic acid (4 mL).[14][15]

  • Add 30% hydrogen peroxide (2.2 mmol) dropwise to the reaction mixture.[14][15]

  • Stir the contents at room temperature for 2 hours.[4]

  • Monitor the reaction by TLC.[14][15]

  • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.[14][15]

  • Extract the product with dichloromethane.[14][15]

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.[14][15]

  • Purify the product by column chromatography.[14]

Alkoxybromination of Olefins

This compound with Oxone® is also effective for the mild and highly regio- and stereoselective alkoxybromination of olefins.[16][17] This method allows for the synthesis of vicinal bromoalkoxy compounds from a variety of aromatic, linear, and cyclic olefins in moderate to excellent yields.[16][17]

Table 3: Methoxybromination of Olefins with NH₄Br/Oxone®

EntryOlefinTime (min)Yield (%)Reference
1Styrene (B11656)5094[16][17]
2α-Methylstyrene6092[17]
3Indene5590[17]
4Cyclohexene6088[17]
Experimental Protocol: Methoxybromination of Styrene
  • To a solution of styrene (1 mmol) in methanol (10 mL), add this compound (1.1 mmol) and Oxone® (1.1 mmol).[17]

  • Stir the mixture at room temperature for 50 minutes.[17]

  • Monitor the disappearance of styrene by TLC.[17]

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • The residue can be further purified by column chromatography if necessary.

α-Bromination of Ketones

The combination of this compound and Oxone® provides a highly efficient and environmentally safe method for the selective α-monobromination of various ketones.[18] The reaction proceeds at ambient temperature and generally gives moderate to excellent yields.[18][19] For unsymmetrical ketones, bromination predominantly occurs at the less substituted α-position.[18]

Table 4: α-Bromination of Ketones with NH₄Br/Oxone®

EntryKetoneTime (h)Yield (%)Reference
1Acetophenone (B1666503)1.595[18]
2Propiophenone292[18]
3Cyclohexanone190[18]
41-Indanone1.588[18]
Experimental Protocol: α-Bromination of Acetophenone
  • In a round-bottom flask, dissolve acetophenone (1 mmol) in a suitable solvent such as methanol.

  • Add this compound (1.2 mmol) and Oxone® (1.2 mmol).

  • Stir the mixture at room temperature for 1.5 hours.[18]

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify by column chromatography on silica gel.

Conclusion

This compound is a valuable bromine source in organic synthesis, offering a safer and more environmentally friendly alternative to traditional brominating agents.[1][3][4][15] The protocols described herein for the bromination of aromatics, olefins, and ketones demonstrate the versatility and efficiency of this compound-based systems. These methods are characterized by mild reaction conditions, high yields, and selectivity, making them highly suitable for applications in research, and drug development.[1][6][7][9]

References

Application Notes and Protocols: Preparation of Photographic Emulsions with Ammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photographic emulsions form the light-sensitive layer in film-based photography. At their core, they are a suspension of microscopic silver halide crystals within a gelatin colloid.[1] The choice of halide salt is critical in determining the emulsion's characteristics, such as speed, contrast, and grain size. Ammonium (B1175870) bromide (NH₄Br) is a key reagent used in this process, serving as the bromide ion source to precipitate light-sensitive silver bromide (AgBr) crystals upon reaction with silver nitrate (B79036).[2][3]

The gelatin acts as a protective colloid, preventing the silver halide crystals from clumping together and allowing for a uniform, fine suspension.[1] The preparation process involves several critical stages: emulsification, where the silver halide grains are formed; physical ripening, where the crystals grow in size; and washing, to remove unwanted byproducts.[1] Using ammonium bromide can influence the final emulsion's properties; the ammonium ion can act as a silver halide solvent, potentially leading to faster emulsions with larger, more rounded grains compared to those made with potassium bromide.[4][5]

These notes provide a detailed protocol for the preparation of a silver bromide photographic emulsion using this compound, intended for researchers and scientists in related fields. All operations must be conducted under appropriate safelight conditions (e.g., a red safelight) or in complete darkness after the initial mixing of reactants.

Chemical Principles of Emulsion Formation

The fundamental reaction in the creation of the emulsion is the double displacement reaction between silver nitrate (AgNO₃) and this compound (NH₄Br) in an aqueous gelatin solution. This reaction precipitates silver bromide (AgBr), which is insoluble in water, while the byproduct, ammonium nitrate (NH₄NO₃), remains dissolved and is later removed during the washing stage.[5][6]

The photochemical reaction that forms the basis of photography is the decomposition of silver bromide when exposed to light, which reduces silver ions to metallic silver, forming a latent image.[7][8]

G cluster_reactants Reactants cluster_products Products AgNO3 Silver Nitrate (AgNO₃) plus1 + NH4Br This compound (NH₄Br) AgBr Silver Bromide (AgBr) (Precipitate) NH4Br->AgBr in Gelatin Solution plus2 + NH4NO3 Ammonium Nitrate (NH₄NO₃) (Aqueous)

Caption: Precipitation of silver bromide from silver nitrate and this compound.

Experimental Protocols

This section details a protocol for preparing a negative-type photographic emulsion suitable for coating on plates or film. The formulation is adapted from established methods.[3][9]

Materials and Equipment:

  • Glass or stainless steel beakers and vessels[9]

  • Magnetic stirrer with hot plate

  • Thermometer

  • Safelight (red or orange)

  • Distilled water

  • Chemicals as listed in Table 2

  • Cheesecloth or similar material for shredding and washing

  • Light-proof storage containers

Experimental Workflow

The overall process can be visualized as a sequence of controlled steps, from initial solution preparation to the final, ready-to-coat emulsion.

G A 1. Prepare Solutions A & B (Gelatin-Halide & Silver Nitrate) B 2. Emulsification (Combine A & B at 125°F under safelight) A->B C 3. Physical Ripening (Hold at 125°F for 40 minutes) B->C D 4. Set Emulsion (Cool rapidly on ice) C->D E 5. Shredding ('Noodling') (Force set emulsion through cheesecloth) D->E F 6. Washing (Wash shreds in multiple changes of cold water) E->F G 7. Final Melt & Additions (Melt shreds, add remaining gelatin & alcohol) F->G H 8. Final Emulsion (Ready for coating) G->H

Caption: General workflow for preparing a photographic emulsion.

Detailed Protocol Steps:

  • Solution A Preparation (Gelatin and Halides):

    • In a 500 mL beaker, add 15 grams of gelatin to 200 c.c.s. of distilled water. Allow it to swell for at least 15 minutes.[9]

    • Once swollen, gently heat the solution to 125°F (52°C) in a water bath to completely dissolve the gelatin.

    • Dissolve 25 grams of this compound and 1 gram of potassium iodide in this gelatin solution. Maintain the temperature at 125°F.[9]

  • Solution B Preparation (Silver Nitrate):

    • In a separate 250 mL beaker, dissolve 30 grams of silver nitrate in 100 c.c.s. of distilled water.[9]

    • Gently heat this solution to 125°F (52°C).

  • Emulsification (Under Safelight):

    • All subsequent steps must be performed in darkness or under a suitable red safelight. [9]

    • Place the beaker containing Solution A on a magnetic stirrer and ensure vigorous, but not turbulent, stirring.

    • Slowly and steadily add Solution B to Solution A over a period of several minutes. A creamy, opaque suspension (the emulsion) will form immediately.[1][9]

  • Physical Ripening:

    • Maintain the temperature of the mixed emulsion at 125°F (52°C) for 40 minutes with continued stirring.[9] This step, known as ripening, allows the silver halide microcrystals to grow, which increases the emulsion's sensitivity (speed).

  • Setting and Shredding:

    • After ripening, quickly cool the emulsion by placing the beaker in an ice bath to set it into a firm jelly.[9]

    • Once fully set, shred the gelatin by forcing it through a coarse mesh material like cheesecloth. This creates small "noodles" with a large surface area for efficient washing.[10]

  • Washing:

    • Place the shredded emulsion noodles in a large container and wash with multiple changes of cold distilled water for about one hour. This process removes the soluble byproduct (ammonium nitrate) and any excess unreacted halide salts.[1][9]

    • After the final wash, drain the noodles thoroughly.

  • Final Preparation:

    • Gently melt the washed noodles at a temperature of around 120°F (49°C).

    • In a separate container, dissolve an additional 20 grams of gelatin in 100 c.c.s. of water, swell, and heat to 120°F.

    • Add this second gelatin solution to the melted emulsion.

    • Stir in 10 c.c.s. of alcohol (e.g., grain alcohol or isopropyl alcohol) to act as a wetting agent, which aids in smooth coating.[9][10]

    • The emulsion is now ready for coating onto a substrate (glass, film, or paper) or can be stored in a light-proof container in a refrigerator.

Data Presentation

Quantitative data is essential for reproducibility. The following tables summarize the reactant equivalencies and a specific formulation for a negative emulsion.

Table 1: Halide Salt Equivalents for Silver Nitrate

This table shows the mass of various halide salts required to completely react with 1,000 parts by mass of silver nitrate. An excess of the halide salt is typically used to ensure all silver nitrate reacts.[9]

Silver Nitrate (AgNO₃)This compound (NH₄Br)Potassium Bromide (KBr)Ammonium Chloride (NH₄Cl)Potassium Iodide (KI)
1,000 parts576 parts701 parts315 parts971 parts

Table 2: Formulation for Negative Emulsion for Plate or Film[9]

ComponentSolution ASolution BFinal AdditionPurpose
Gelatin15 g-20 gProtective Colloid / Binder
Distilled Water200 c.c.s.100 c.c.s.100 c.c.s.Solvent
This compound25 g--Halide Source (Primary)
Potassium Iodide1 g--Halide Source (Modifier)
Silver Nitrate-30 g-Silver Ion Source
Alcohol--10 c.c.s.Coating Aid / Wetting Agent

Table 3: Key Process Parameters[9]

Process StepTemperatureDurationNotes
Solution Preparation125°F (52°C)-Ensure all solids are fully dissolved.
Emulsification125°F (52°C)~2-5 minutesSlow, steady addition of silver nitrate solution.
Physical Ripening125°F (52°C)40 minutesCritical for determining final grain size and speed.
WashingCold Water (<10°C)~1 hourUse multiple changes of water.
Final Melting120°F (49°C)-Melt gently to avoid damaging the emulsion.

References

Application Notes: Ammonium Bromide as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium (B1175870) bromide (NH₄Br) is an inorganic salt that finds application as an additive flame retardant in various polymeric materials.[1] Unlike reactive flame retardants, which are chemically bonded to the polymer matrix, ammonium bromide is physically blended into the polymer.[1] Its effectiveness stems from its ability to interfere with the combustion process, primarily in the gas phase.[2] This document provides detailed notes on its mechanism, applications with quantitative data, and protocols for its incorporation and testing in polymers. While effective, it is often used in textiles and some plastics, though its application can be limited by its non-durable nature in some contexts, meaning it can be removed by washing.[3][4]

Mechanism of Action: Gas Phase Radical Quenching

The primary flame retardant action of this compound occurs in the gas phase.[5] When the polymer is heated, it begins to decompose (pyrolysis), releasing flammable volatile gases. Simultaneously, the this compound decomposes, releasing ammonia (B1221849) (NH₃) and hydrogen bromide (HBr).[6] The hydrogen bromide is the key active species that interferes with the combustion chain reaction in the flame.

The combustion of polymers is a radical chain reaction involving highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. HBr acts as a radical trap, scavenging these high-energy radicals and replacing them with a much less reactive bromine radical (Br•).[2] This process cools the flame and slows down the exothermic reactions required to sustain combustion. The bromine radical can then be regenerated to HBr by reacting with the polymer's hydrocarbon fuel, continuing the cycle of radical quenching until the flame is extinguished.[7]

Flame_Retardant_Mechanism cluster_polymer Solid/Condensed Phase cluster_gas Gas Phase (Flame) Polymer Polymer + NH₄Br Pyrolysis Pyrolysis & Decomposition Polymer->Pyrolysis Heat Heat Heat->Polymer Volatiles Flammable Gases Pyrolysis->Volatiles HBr HBr Gas Pyrolysis->HBr Combustion Combustion Chain Reaction (H•, OH• radicals) Volatiles->Combustion Br_Radical Br• (Less Reactive Radical) HBr->Br_Radical Scavenges H•, OH• Inhibition Flame Inhibition Combustion->Inhibition Br_Radical->HBr Regeneration Br_Radical->Inhibition

Caption: Gas phase flame retardant mechanism of this compound.

Application Data

This compound has been evaluated in a range of polymers. The following tables summarize quantitative data from various studies.

Table 1: Flame Retardant Performance in Cotton Fabric

PolymerAdd-on (% w/w)Test MethodObservationReference
100% Cotton Fabric3.5 - 3.89Vertical Flame TestFlame retardancy imparted[8]
100% Cotton Fabric6.64 - 7.81Vertical Flame TestOptimum add-on for flame retardancy[3][9]

Table 2: Flame Retardant Performance in Polystyrene (PS)

This study demonstrates the effect of increasing this compound concentration on key flammability parameters.

PolymerNH₄Br Conc. (% w/w)Ignition Time (s)Flame Propagation Rate (mm/s)Afterglow Time (s)Reference
Polystyrene0.02.01.8015.0[7][1]
Polystyrene0.53.51.6512.5[7][1]
Polystyrene1.04.51.3010.0[7][1]
Polystyrene1.56.01.057.0[7][1]
Polystyrene2.08.00.804.5[7][1]
Polystyrene2.510.50.602.0[7][1]

Table 3: Thermal Properties of this compound in Polymer Systems

Thermogravimetric Analysis (TGA) helps understand the thermal stability and decomposition behavior of the polymer and the flame retardant.

Polymer SystemNH₄Br Conc. (wt.%)Key ObservationReference
Polyacrylonitrile (PAN)Not specifiedNH₄Br impregnation acts as an accelerator for thermal stabilization.[10]
Alginate20Achieved highest ionic conductivity in a solid biopolymer electrolyte system.[11]
2-Hydroxyethyl cellulose20Highest conductivity achieved; Td 5% (onset of decomposition) for the polymer-salt system was ~200-205 °C.[12][13]

Experimental Protocols

Protocol 1: Preparation of Flame-Retardant Cotton Fabric by Impregnation

This protocol describes a method for applying this compound to cotton fabric as a non-durable finish.[3][8]

  • Fabric Preparation:

    • Cut 100% cotton fabric specimens to the desired dimensions (e.g., 22 x 8 cm).[3]

    • Pre-wash the specimens in hot distilled water to remove any sizing or impurities.

    • Dry the laundered specimens in an oven at 110°C for 30-60 minutes.[3][8]

    • Transfer the bone-dried fabric to a desiccator to cool to room temperature, then record its precise weight.

  • Impregnation:

    • Prepare aqueous solutions of this compound at various concentrations (e.g., 5%, 10%, 15% w/v).

    • Impregnate a dried, weighed fabric specimen with a chosen this compound solution. This can be done by dipping and ensuring thorough saturation.

    • Pass the impregnated fabric through squeeze rolls to ensure uniform liquid distribution and a specific wet pick-up.

  • Drying and Conditioning:

    • Dry the treated specimen in an oven at 110°C for 30 minutes.[8]

    • After drying, cool the fabric in a desiccator.

    • Reweigh the cooled, dry fabric to determine the add-on percentage of anhydrous this compound. The add-on is calculated as: [(Final Weight - Initial Weight) / Initial Weight] * 100%.

  • Verification (Optional):

    • The bromide ion concentration on the fabric can be quantified by titration using the Mohr method (titration with a standard silver nitrate (B79036) solution).[3]

Protocol 2: Preparation of Flame-Retardant Polystyrene by Melt Blending

This protocol describes the incorporation of this compound into polystyrene using a melt blending and injection molding process.[7]

  • Material Preparation:

    • Dry general-purpose polystyrene (PS) pellets to remove moisture.

    • Calculate the required mass of this compound powder for desired weight percentages (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).[7]

  • Melt Blending:

    • Physically pre-mix the polystyrene pellets and this compound powder.

    • Feed the mixture into a single-screw or twin-screw extruder. The processing temperature should be set based on the grade of polystyrene (e.g., 180°C).[7]

    • Extrude the molten polymer blend into strands.

  • Sample Fabrication:

    • Cool the extruded strands in a water bath.

    • Pelletize the cooled strands into composite granules.

    • Feed the flame-retardant PS pellets into an injection molding machine to produce test specimens of standard dimensions required for flammability testing (e.g., UL 94 test bars).

Experimental_Workflow cluster_prep Sample Preparation cluster_test Flammability & Thermal Testing cluster_analysis Data Analysis start Start: Select Polymer & NH₄Br Conc. drying Dry Polymer start->drying mixing Calculate & Mix Polymer + NH₄Br drying->mixing processing Melt Blending / Impregnation mixing->processing fabrication Fabricate Test Specimens (Molding / Curing) processing->fabrication ul94 UL 94 Vertical/Horizontal Burn Test fabrication->ul94 loi Limiting Oxygen Index (LOI) Test fabrication->loi tga Thermogravimetric Analysis (TGA) fabrication->tga results Record Results: - Burn Time - Dripping - LOI Value - Mass Loss vs. Temp ul94->results loi->results tga->results conclusion Evaluate FR Performance results->conclusion

Caption: General workflow for preparing and testing polymer composites.

Protocol 3: Standard Flammability Testing - UL 94 Vertical Burn Test

The UL 94 standard is widely used to determine the relative flammability of plastic materials.[14][15]

  • Apparatus:

    • UL 94 test chamber.

    • Specimen holder to clamp the sample vertically.

    • Burner with a specified gas flow (e.g., methane).

    • Timer.

    • Surgical cotton placed below the specimen to test for flaming drips.

  • Procedure:

    • Clamp a conditioned test specimen (e.g., 125 x 13 mm) vertically from its top end.

    • Apply a calibrated blue flame to the bottom center of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

    • Observe whether any flaming drips ignite the cotton below.

    • Repeat the test for a total of five specimens.

  • Classification:

    • V-0: No specimen burns with a flame for more than 10 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 50 seconds. No flaming drips ignite the cotton.[16]

    • V-1: No specimen burns with a flame for more than 30 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 250 seconds. No flaming drips ignite the cotton.[16]

    • V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.[16]

Environmental and Safety Considerations

While effective, the use of brominated flame retardants, including inorganic salts like this compound, warrants consideration of their environmental impact. Halogenated compounds can potentially form toxic byproducts during combustion or incomplete combustion.[6] Recent investigations by agencies like the European Chemicals Agency (ECHA) have raised concerns about the persistence, bioaccumulation, and toxicity (PBT) of certain aromatic brominated flame retardants, leading to increased regulatory scrutiny.[17][18] Although this compound is an inorganic salt and differs from these specific compounds, the release of hydrogen bromide gas during decomposition is a safety concern that requires proper handling and ventilation during processing and fire events.

References

Application Notes: Ammonium Bromide and its Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium (B1175870) bromide and, more specifically, its organic derivatives known as quaternary ammonium bromides (QABs), are widely recognized for their efficacy as corrosion inhibitors.[1] These cationic surfactants are particularly effective in protecting various metals, such as steel and aluminum, from corrosive attack in aggressive acidic and alkaline environments.[2] Their mechanism of action is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][4] This protective film hinders both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[5] The efficiency of these inhibitors is influenced by several factors, including their molecular structure, concentration, the nature of the corrosive environment, and temperature.[6]

Mechanism of Corrosion Inhibition

The effectiveness of quaternary ammonium bromides as corrosion inhibitors stems from their molecular structure, which consists of a positively charged nitrogen head (cationic head) and one or more hydrophobic alkyl chains.[7]

In acidic solutions, the metal surface typically acquires a negative charge. The positively charged cationic head of the ammonium bromide molecule is electrostatically attracted to this negatively charged surface. Concurrently, the bromide ions (Br⁻) can be specifically adsorbed onto the metal surface, increasing the negative charge density and further facilitating the adsorption of the quaternary ammonium cations. This process, known as synergistic interaction, enhances the overall inhibition efficiency.[8][9]

Once adsorbed, the long hydrophobic alkyl chains orient themselves away from the metal surface, creating a dense, non-conductive barrier.[4][10] This barrier film physically blocks the active sites on the metal surface, preventing corrosive species (like H⁺ and Cl⁻) from reaching it. The adsorption process can be classified as physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor and the metal surface). The nature of the adsorption is often described by adsorption isotherms, such as the Langmuir isotherm.[6]

G cluster_solution Corrosive Medium (e.g., HCl) cluster_surface Metal Surface Interaction Corrosive_Species Corrosive Species (H+, Cl-) Metal Metal Surface (e.g., Steel) (Negatively Charged) Corrosive_Species->Metal Attacks Inhibitor Quaternary Ammonium Cation (R4N+) Cation_Adsorption Electrostatic Adsorption of R4N+ Cations Inhibitor->Cation_Adsorption Bromide Bromide Anion (Br-) Adsorption Adsorption of Br- Ions Bromide->Adsorption Synergistic Effect Corrosion Corrosion Process Metal->Corrosion Adsorption->Cation_Adsorption Facilitates Film Formation of Protective Hydrophobic Film Cation_Adsorption->Film Inhibition Inhibition of Corrosion Film->Inhibition Leads to Inhibition->Metal Protects

Caption: Mechanism of corrosion inhibition by quaternary this compound.

Quantitative Data on Inhibition Performance

The inhibition efficiency (IE%) of various this compound derivatives has been quantified using multiple techniques. The data below summarizes the performance under different experimental conditions.

Table 1: Inhibition Efficiency of Cetyl Trimethyl this compound (CTAB) on Mild Steel

Corrosive MediumInhibitor Conc.Temp. (°C)MethodInhibition Efficiency (IE%)Reference
1 M HCl500 ppm45Weight Loss77.85%[4]
0.5 M HCl25 x 10⁻⁵ M25EIS92.5%
0.5 M H₂SO₄7 x 10⁻⁶ MAmbientElectrochemical~30% (without halides)[8]
0.5 M H₂SO₄7 x 10⁻⁶ M (+ 0.1 M NaBr)AmbientElectrochemical95%[8]
1 M H₂SO₄2.5 x 10⁻³ M30Weight Loss>90%[9]

Table 2: Inhibition Efficiency of Various Ammonium Bromides on Different Metals

InhibitorMetalCorrosive MediumInhibitor Conc.Temp. (°C)Inhibition Efficiency (IE%)Reference
Alkyl Trimethyl this compound (C16TAB)304 Stainless Steel0.5 M H₂SO₄1 mMAmbient96.3% (Weight Loss)[6]
Cetyl Trimethyl this compound (CTAB)Aluminum2 M NaOH1.8 x 10⁻⁴ MAmbient~85% (from graph)[2]
1,4-Bis (dimethyl decyl) ethylene (B1197577) dithis compoundMild Steel1 M HCl500 ppm4577.75%[4]
Cetyl Trimethyl this compound (CTAB)904L Stainless Steel1.0 M LiBr1 x 10⁻³ M2593.6%[5]

Experimental Protocols

To evaluate the effectiveness of this compound as a corrosion inhibitor, several standard techniques are employed. Below are detailed protocols for the most common methods.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis & Interpretation A1 Metal Specimen Preparation (Polishing, Cleaning, Drying) B1 Weight Loss (Gravimetric) A1->B1 B2 Electrochemical Tests (EIS, Potentiodynamic Polarization) A1->B2 A2 Corrosive Solution Preparation (e.g., 1M HCl) A2->B1 A2->B2 A3 Inhibitor Solution Preparation (Varying Concentrations) A3->B1 A3->B2 C1 Calculate Corrosion Rate (CR) B1->C1 C4 Analyze Electrochemical Parameters (Rct, Icorr) B2->C4 C2 Calculate Inhibition Efficiency (IE%) C1->C2 C3 Determine Adsorption Isotherm C2->C3 C5 Surface Analysis (SEM/EDX) C2->C5 Optional Confirmation C4->C2 C4->C5 Optional Confirmation

Caption: General workflow for evaluating a corrosion inhibitor.

Weight Loss (Gravimetric) Protocol

This method directly measures the material loss of a metal specimen due to corrosion over a specific period.

a. Materials and Equipment:

  • Metal specimens (e.g., mild steel coupons with composition: 0.16% C, 0.35% Mn, 0.016% Si, etc.).[3]

  • Abrasive papers (various grades), acetone, distilled water.

  • Analytical balance (±0.1 mg precision).

  • Glass beakers (250 mL).[3]

  • Thermostatic water bath.

  • Corrosive solution (e.g., 1 M HCl or 1 M H₂SO₄).[3]

  • This compound inhibitor.

b. Procedure:

  • Specimen Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, wash thoroughly with double-distilled water, degrease with acetone, and dry.[3]

  • Initial Weighing: Weigh each prepared coupon accurately using an analytical balance and record the initial weight (W₀).

  • Solution Preparation: Prepare the blank corrosive solution and several inhibitor solutions with varying concentrations of this compound (e.g., 100 ppm to 500 ppm).[4]

  • Immersion: Immerse three replicate specimens in each test solution (250 mL) for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 30°C).[3][11]

  • Final Weighing: After the immersion period, retrieve the coupons, clean them carefully with a brush to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W₁).

  • Data Analysis:

    • Calculate the weight loss (ΔW) = W₀ - W₁.

    • Calculate the Corrosion Rate (CR) in g m⁻² h⁻¹ using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[12]

Electrochemical Measurement Protocols

Electrochemical methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid results and insights into the corrosion mechanism.

a. Materials and Equipment:

  • Potentiostat/Galvanostat/Frequency Response Analyzer.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., mild steel) with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[5]

    • Counter Electrode (CE): Platinum wire or graphite (B72142) rod.[5]

  • Test solutions (blank and with inhibitor).

b. General Procedure:

  • Setup: Assemble the three-electrode cell with the test solution. Polish and clean the working electrode before each experiment.

  • Stabilization: Immerse the working electrode in the solution and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.[11]

c. Protocol for Potentiodynamic Polarization:

  • Scan: After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the resulting potential vs. log(current density) to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] * 100 where I_corr_blank and I_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[13]

    • Observe shifts in E_corr. A significant shift in the cathodic branch indicates a cathodic inhibitor, in the anodic branch an anodic inhibitor, and minimal change in both suggests a mixed-type inhibitor.[5]

d. Protocol for Electrochemical Impedance Spectroscopy (EIS):

  • Measurement: At the stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[5][11]

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract electrochemical parameters. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

    • Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Role of Quantum Chemical Studies

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to correlate the molecular structure of an inhibitor with its performance. These studies provide theoretical insights into the adsorption mechanism.[14]

Key parameters calculated include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. Higher E_HOMO values are associated with better inhibition efficiency.[15]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, which can lead to better adsorption and higher inhibition efficiency.[14]

  • Dipole Moment (μ): Influences the adsorption process.[15]

These theoretical calculations help in understanding inhibitor-metal interactions and can guide the design of new, more effective corrosion inhibitors.

G cluster_quantum Quantum Chemical Parameters HOMO High EHOMO (Electron Donation) ADSORPTION Strong Adsorption on Metal Surface HOMO->ADSORPTION LUMO Low ELUMO (Electron Acceptance) LUMO->ADSORPTION GAP Small Energy Gap (ΔE) (High Reactivity) GAP->ADSORPTION DIPOLE Dipole Moment (μ) DIPOLE->ADSORPTION IE High Inhibition Efficiency (IE%) ADSORPTION->IE

Caption: Relationship between quantum parameters and inhibition efficiency.

References

Ammonium Bromide: A Versatile Reagent in Modern Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ammonium (B1175870) bromide (NH₄Br), a salt of ammonia (B1221849) and hydrobromic acid, is emerging as a versatile and valuable reagent in various analytical chemistry applications. Its utility spans across traditional titration methods to advanced chromatographic and mass spectrometric techniques, offering solutions for researchers, scientists, and drug development professionals. This document details its application notes and protocols, providing a comprehensive guide to its use in the modern analytical laboratory.

Titrimetric Analysis: A Classic Application

Ammonium bromide serves as a primary standard and a reagent in precipitation titrations, particularly in argentometry, for the quantification of halides and silver ions.

Application Note:

Argentometric titration is a cornerstone of analytical chemistry for the determination of chloride and bromide ions. In methods such as the Volhard method, an excess of a standard silver nitrate (B79036) solution is added to the sample containing bromide ions, leading to the precipitation of silver bromide. The excess silver ions are then back-titrated with a standard thiocyanate (B1210189) solution, often using a ferric salt as an indicator. This compound can be used to standardize the silver nitrate solution or as a control to validate the method's accuracy.

Quantitative Data: Argentometric Titration of Bromide
ParameterValueReference
AnalyteBromide (Br⁻)[1]
Titrant0.1 N Silver Nitrate (AgNO₃)[1]
Back-titrant0.1 N Ammonium Thiocyanate (NH₄SCN)[1]
IndicatorFerric Sulfate (B86663) solution[1]
Equivalence1 mL of 0.1 N AgNO₃ ≡ 0.009794 g of NH₄Br[1]
Experimental Protocol: Assay of this compound by Indirect Argentometric Titration

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • 0.1 N Silver nitrate volumetric solution

  • 0.1 N Ammonium thiocyanate volumetric solution

  • 10% Nitric acid solution

  • Ferric sulfate indicator solution

  • Deionized water

  • Analytical balance, Burette, Pipettes, Erlenmeyer flask

Procedure:

  • Accurately weigh approximately 0.4 g of the this compound sample.[1]

  • Dissolve the sample in 50 mL of deionized water in an Erlenmeyer flask.

  • Add 10 mL of 10% nitric acid solution.[1]

  • Precisely add 50.0 mL of 0.1 N silver nitrate volumetric solution to the flask to precipitate silver bromide.

  • Add 0.5 mL of ferric sulfate indicator solution.[1]

  • Titrate the excess silver nitrate with 0.1 N ammonium thiocyanate volumetric solution until the first appearance of a reddish-brown color.[1]

  • Record the volume of ammonium thiocyanate solution used.

  • Calculate the amount of silver nitrate consumed in the reaction with bromide and subsequently the purity of the this compound sample.

Argentometric_Titration_Workflow cluster_sample_prep Sample Preparation cluster_reaction Precipitation Reaction cluster_titration Back-Titration cluster_calculation Calculation A Weigh ~0.4g NH4Br Sample B Dissolve in 50mL H2O A->B C Add 10mL of 10% Nitric Acid B->C D Add 50.0mL of 0.1N AgNO3 C->D E Formation of AgBr Precipitate D->E F Add Ferric Sulfate Indicator E->F G Titrate with 0.1N NH4SCN F->G H Endpoint: Reddish-Brown Color G->H I Calculate AgNO3 Consumed H->I J Determine NH4Br Purity I->J Ion_Pair_Chromatography Analyte Anionic Analyte (A-) MobilePhase Mobile Phase (Polar) Analyte->MobilePhase Poor Retention IonPair Hydrophobic Ion Pair [A-NH4+] Analyte->IonPair Forms in Mobile Phase Ammonium Ammonium Ion (NH4+) Ammonium->MobilePhase Ammonium->IonPair StationaryPhase C18 Stationary Phase (Non-polar) IonPair->StationaryPhase Increased Retention LD_CI_MS_Workflow cluster_prep Sample Preparation cluster_ionization Laser Desorption/Ionization cluster_detection Mass Analysis A Apply Analyte (M) to Target B Add NH4Br Solution A->B C Evaporate Solvent B->C D Pulsed Laser E Desorption of M and NH4Br D->E F NH4Br -> NH3 + HBr E->F G M + NH4+ -> [M+NH4]+ E->G F->G H [M+NH4]+ -> [M+H]+ + NH3 G->H I Detect [M+H]+ Ion H->I J Generate Mass Spectrum I->J

References

The Role of Ammonium Bromide in Pharmaceutical Synthesis: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium (B1175870) bromide (NH₄Br) is a versatile and cost-effective reagent that plays a significant role in the synthesis of a wide array of pharmaceutical compounds. Its utility primarily stems from its capacity to serve as a source of bromide ions for bromination reactions, a critical step in the synthesis of many active pharmaceutical ingredients (APIs). This inorganic salt is increasingly favored in "green" chemistry approaches, often replacing hazardous elemental bromine by being used in conjunction with an oxidizing agent. This application note provides detailed protocols and quantitative data for the use of ammonium bromide in the synthesis of key pharmaceutical intermediates and discusses its broader applications in drug development.

Application: Synthesis of 2-Amino-5-bromopyridine (B118841), a Key Intermediate for Nevirapine

2-Amino-5-bromopyridine is a crucial building block in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. The regioselective bromination of 2-aminopyridine (B139424) is a key step that can be efficiently achieved using this compound.

Experimental Protocol: Bromination of 2-Aminopyridine

Objective: To synthesize 2-amino-5-bromopyridine via the bromination of 2-aminopyridine using this compound and an oxidizing agent.

Materials:

  • 2-Aminopyridine

  • This compound (NH₄Br)

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (B129727)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in methanol (20 mL), add this compound (1.2 g, 12.2 mmol).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add a solution of Oxone® (3.9 g, 6.4 mmol) in water (20 mL) to the reaction mixture over a period of 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford pure 2-amino-5-bromopyridine.

Quantitative Data
SubstrateReagentsSolventTime (h)Yield (%)Reference
2-AminopyridineNH₄Br, Oxone®Methanol/Water2.585
2-AminopyridineNH₄Br, H₂O₂Acetic Acid382

Application: α-Bromination of Ketones for Pharmaceutical Intermediates

α-Bromoketones are important precursors for a variety of pharmaceuticals, including anticonvulsants and anti-inflammatory agents. The synthesis of α-bromopropiophenone is a key step in the production of several of these drugs.

Experimental Protocol: α-Bromination of Propiophenone (B1677668)

Objective: To synthesize α-bromopropiophenone from propiophenone using this compound.

Materials:

  • Propiophenone

  • This compound (NH₄Br)

  • Oxone®

  • Methanol

  • Water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve propiophenone (1.34 g, 10 mmol) and this compound (1.47 g, 15 mmol) in a mixture of methanol (20 mL) and water (10 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Oxone® (9.22 g, 15 mmol) in portions over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield crude α-bromopropiophenone, which can be further purified by distillation or chromatography.

Quantitative Data
SubstrateReagentsSolventTime (h)Yield (%)Reference
PropiophenoneNH₄Br, Oxone®Methanol/Water592
AcetophenoneNH₄Br, Oxone®Acetonitrile/Water495

Application: Bromination of Activated Aromatic Compounds

Brominated aromatic compounds like 4-bromoanisole (B123540) are valuable intermediates in the synthesis of various pharmaceuticals, including agents with antihistaminic and antidepressant properties.

Experimental Protocol: Synthesis of 4-Bromoanisole

Objective: To synthesize 4-bromoanisole from anisole (B1667542) using this compound in an environmentally friendly approach.

Materials:

  • Anisole

  • This compound (NH₄Br)

  • Oxone®

  • Methanol

  • Water

  • Diethyl ether

  • Saturated sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine anisole (1.08 g, 10 mmol), this compound (1.47 g, 15 mmol), and methanol (30 mL).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add a solution of Oxone® (9.22 g, 15 mmol) in water (30 mL) dropwise over 20 minutes.

  • Continue stirring at room temperature for 1-2 hours.

  • Upon completion of the reaction (monitored by TLC), quench by adding a saturated solution of sodium sulfite.

  • Extract the reaction mixture with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • The resulting crude 4-bromoanisole can be purified by vacuum distillation.

Quantitative Data
SubstrateReagentsSolventTime (h)Yield (%)Reference
AnisoleNH₄Br, Oxone®Methanol/Water1.594
PhenolNH₄Br, Oxone®Water196 (p-bromophenol)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactants (e.g., 2-Aminopyridine, NH4Br) C Dissolution A->C B Solvent (e.g., Methanol) B->C D Add Oxidant (e.g., Oxone® in Water) C->D E Stir at Room Temp (Monitor by TLC) D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography or Distillation H->I J Pure Product I->J

Caption: General experimental workflow for bromination using this compound.

reaction_mechanism cluster_generation In Situ Bromine Generation cluster_substitution Electrophilic Aromatic Substitution NH4Br NH4Br Br_plus Electrophilic Bromine ('Br+') NH4Br->Br_plus Oxidation Oxone Oxidant (e.g., Oxone®) Oxone->Br_plus Aromatic Aromatic Substrate (e.g., Anisole) Br_plus->Aromatic Intermediate Sigma Complex (Resonance Stabilized) Aromatic->Intermediate + 'Br+' Product Brominated Product (e.g., 4-Bromoanisole) Intermediate->Product - H+

Application Notes and Protocols: Ammonium Bromide in Water Treatment and Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) bromide (NH₄Br) in water treatment and disinfection processes. The information presented is intended to guide researchers and professionals in understanding the chemical mechanisms, evaluating disinfection efficacy, and assessing the formation of disinfection byproducts (DBPs). Detailed experimental protocols are provided for key analytical procedures.

Introduction to Ammonium Bromide in Water Disinfection

This compound is utilized in water treatment, often in conjunction with an oxidizing agent like chlorine, to control microbial growth.[1][2] This combination leads to the in-situ formation of bromamines, which act as disinfectants.[1][2] This method is applied in various settings, including industrial cooling towers, swimming pools, and paper mills, to maintain water quality and prevent biofouling.[1][3][4] While effective for disinfection, the presence of bromide ions can also lead to the formation of brominated disinfection byproducts (DBPs), which are of regulatory and health concern.[5][6]

Chemical Reactions and Signaling Pathways

When this compound is introduced into chlorinated water, a series of reactions occur, leading to the formation of various reactive bromine and nitrogen species. The primary pathway involves the oxidation of bromide ions (Br⁻) by hypochlorous acid (HOCl) to form hypobromous acid (HOBr). Subsequently, HOBr reacts with ammonia (B1221849) (NH₃), which is released from the ammonium ion (NH₄⁺), to form bromamines.

The key reactions are:

  • Dissociation of this compound: NH₄Br(s) → NH₄⁺(aq) + Br⁻(aq)

  • Equilibrium of Ammonium and Ammonia: NH₄⁺(aq) ⇌ NH₃(aq) + H⁺(aq)

  • Oxidation of Bromide by Hypochlorous Acid: HOCl(aq) + Br⁻(aq) → HOBr(aq) + Cl⁻(aq)

  • Formation of Monobromamine: HOBr(aq) + NH₃(aq) → NH₂Br(aq) + H₂O(l)

Further reactions can lead to the formation of dibromamine (NHBr₂) and other mixed haloamines. These bromamines are the active disinfectants.

Simultaneously, these reactive bromine species can react with natural organic matter (NOM) present in the water to form a variety of brominated DBPs.

Reaction_Pathway cluster_disinfection Disinfection Pathway cluster_dbp DBP Formation Pathway NH4Br This compound (NH₄Br) NH4_ion Ammonium Ion (NH₄⁺) NH4Br->NH4_ion Br_ion Bromide Ion (Br⁻) NH4Br->Br_ion NH3 Ammonia (NH₃) NH4_ion->NH3 HOBr Hypobromous Acid Br_ion->HOBr Bromamines Bromamines (e.g., NH₂Br) Active Disinfectant NH3->Bromamines HOCl Hypochlorous Acid (from Chlorine) HOCl->HOBr Oxidation of Br⁻ HOBr->Bromamines Brominated_DBPs Brominated Disinfection Byproducts (DBPs) (e.g., THMs, HAAs) HOBr->Brominated_DBPs Microbial_Inactivation Microbial Inactivation Bromamines->Microbial_Inactivation NOM Natural Organic Matter (NOM) NOM->Brominated_DBPs

Figure 1: Reaction pathways of this compound in chlorinated water leading to disinfection and DBP formation.

Quantitative Data on Disinfection Efficacy

The combination of this compound and chlorine, forming bromamines, demonstrates effective microbial inactivation. The efficiency varies depending on the target microorganism, disinfectant concentration, contact time, pH, and temperature.

Table 1: Microbial Inactivation Efficacy of Bromine-Based Disinfectants

MicroorganismDisinfectantConcentration (mg/L)Contact Time (min)Log ReductionpHTemperature (°C)Reference
E. coliFree Bromine41057.00[7]
PoliovirusBromine Chloride<1<1>46-10Not Specified[8]
Bacillus atrophaeus sporesBromine~53004Not SpecifiedNot Specified[9]
MS2 ColiphageBromine~5Not Specified4Not SpecifiedNot Specified[9]
AdenovirusMonochloramine1>1000385[6]
Enterovirus (E11)Monochloramine1~1300385[6]

Quantitative Data on Disinfection Byproduct (DBP) Formation

A significant consideration when using this compound in water treatment is the formation of brominated DBPs, which are often more toxic than their chlorinated counterparts. The types and concentrations of DBPs formed are influenced by factors such as the concentration of bromide and natural organic matter (NOM), chlorine dose, pH, and temperature.

Table 2: Formation of Trihalomethanes (THMs) and Haloacetic Acids (HAAs) under Various Conditions

Water TypeBromide (µg/L)Chlorine Dose (mg/L)pHTemp (°C)TBM (µg/L)Bromo-THMs (%)Bromo-HAAs (%)Reference
Groundwater≤1400.5-0.87.525Not Specified>80Not Specified[10]
Groundwater≤300.5-0.87.525Not Specified~40Not Specified[10]
Groundwater with high NH₃ & DOC≤2400.5-0.87.525Not Specified~5Not Specified[10]
Surface WaterNot SpecifiedNot Specified620Not SpecifiedLowerHigher[2]
Surface WaterNot SpecifiedNot Specified820Not SpecifiedHigherLower[2]

TBM: Tribromomethane (Bromoform) Bromo-THMs: Bromine-containing Trihalomethanes Bromo-HAAs: Bromine-containing Haloacetic Acids

Experimental Protocols

Protocol for Determining Microbial Log Reduction by this compound and Chlorine Disinfection

This protocol outlines a method to assess the disinfection efficacy of an this compound and chlorine combination against a target microorganism.

Objective: To determine the log reduction of a specific microorganism upon exposure to bromamines formed in-situ.

Materials:

  • Target microorganism culture (e.g., E. coli, Legionella pneumophila)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, demand-free water

  • This compound (NH₄Br) stock solution

  • Sodium hypochlorite (B82951) (NaOCl) stock solution (standardized)

  • Sodium thiosulfate (B1220275) solution (neutralizer)

  • Culture plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Spectrophotometer or plate reader

  • Sterile glassware and consumables

Procedure:

  • Prepare Microorganism Suspension:

    • Culture the target microorganism to a desired concentration.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile, demand-free water to a final concentration of approximately 10⁶-10⁷ CFU/mL.

  • Prepare Disinfectant Solution:

    • In a sterile container with demand-free water, add the desired concentration of this compound stock solution and mix.

    • Add the desired concentration of sodium hypochlorite stock solution to initiate the formation of bromamines. The solution should be prepared fresh before each experiment.

  • Disinfection Assay:

    • Add a known volume of the microorganism suspension to the disinfectant solution at time zero.

    • At predetermined contact times (e.g., 1, 5, 10, 30 minutes), withdraw an aliquot of the mixture.

    • Immediately add the aliquot to a tube containing sodium thiosulfate solution to neutralize the disinfectant.

  • Enumeration of Viable Microorganisms:

    • Perform serial dilutions of the neutralized samples in sterile PBS.

    • Plate the dilutions onto appropriate culture plates.

    • Incubate the plates under optimal conditions for the target microorganism.

    • Count the number of colony-forming units (CFUs) on the plates.

  • Calculate Log Reduction:

    • Determine the initial concentration of the microorganism (N₀) from a control sample without disinfectant.

    • Determine the concentration of the microorganism at each contact time (Nₜ).

    • Calculate the log reduction using the formula: Log Reduction = log₁₀(N₀ / Nₜ).[11]

Microbial_Reduction_Workflow cluster_prep Preparation cluster_assay Disinfection Assay cluster_analysis Analysis A Prepare Microorganism Suspension (10⁶-10⁷ CFU/mL) C Initiate Disinfection (Mix microorganism and disinfectant) A->C B Prepare Fresh Disinfectant Solution (NH₄Br + NaOCl in demand-free water) B->C D Collect Aliquots at Specific Contact Times C->D E Neutralize Disinfectant (Sodium Thiosulfate) D->E F Perform Serial Dilutions E->F G Plate on Culture Media F->G H Incubate and Count CFUs G->H I Calculate Log Reduction log₁₀(N₀ / Nₜ) H->I

Figure 2: Workflow for determining microbial log reduction.
Protocol for Analysis of Brominated Disinfection Byproducts (DBPs) in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the extraction and analysis of common brominated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). Specific EPA methods should be consulted for regulatory compliance.

Objective: To quantify the concentration of specific brominated DBPs in a water sample.

Materials:

  • Water sample

  • Reagent-grade organic solvents (e.g., methyl tert-butyl ether (MTBE), hexane)

  • Internal standards and surrogates

  • Sodium sulfate (B86663) (anhydrous)

  • Diazomethane (B1218177) (for HAA derivatization - EXTREMELY HAZARDOUS, handle with extreme caution in a fume hood by trained personnel only ) or alternative derivatization agent.

  • Concentrator tubes, vials, and syringes

  • Gas chromatograph with an electron capture detector (ECD) or a mass spectrometer (MS)

Procedure:

For Trihalomethanes (THMs):

  • Sample Collection: Collect the water sample in a vial with no headspace, and add a quenching agent if residual disinfectant is present.

  • Extraction:

    • Add an internal standard to a known volume of the water sample.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

    • Separate the organic layer.

  • Analysis:

    • Inject a portion of the organic extract into the GC-MS.

    • Use a suitable GC column and temperature program to separate the THMs.

    • Identify and quantify the THMs based on their mass spectra and retention times compared to known standards.

For Haloacetic Acids (HAAs):

  • Sample Collection: Similar to THM sample collection.

  • Extraction:

    • Add a surrogate standard to a known volume of the water sample.

    • Perform a liquid-liquid extraction with MTBE at an acidic pH.

    • Separate the organic layer.

  • Derivatization:

    • Derivatize the extracted HAAs to their methyl esters using diazomethane or another appropriate reagent. This step is necessary to make the HAAs volatile for GC analysis.

  • Analysis:

    • Inject the derivatized extract into the GC-MS.

    • Separate, identify, and quantify the HAA methyl esters.

DBP_Analysis_Workflow cluster_thms Trihalomethanes (THMs) Analysis cluster_haas Haloacetic Acids (HAAs) Analysis T1 Sample Collection T2 Liquid-Liquid Extraction (e.g., with Hexane) T1->T2 T3 GC-MS Analysis T2->T3 H1 Sample Collection H2 Liquid-Liquid Extraction (e.g., with MTBE) H1->H2 H3 Derivatization (e.g., with Diazomethane) H2->H3 H4 GC-MS Analysis H3->H4

References

Application Notes and Protocols: Crystal Growth of Nonlinear Optical Materials Using Ammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the growth of nonlinear optical (NLO) materials using ammonium (B1175870) bromide (NH₄Br). The focus is on semi-organic NLO crystals, which combine the high optical nonlinearity of organic materials with the favorable thermal and mechanical properties of inorganic materials. Ammonium bromide has been successfully utilized in the synthesis of promising NLO crystals, contributing to their structural and optical properties.

Introduction to this compound in NLO Crystal Growth

This compound can be incorporated into the crystal lattice of organic materials, such as amino acids, to create novel semi-organic NLO crystals. These materials are of significant interest for applications in laser technology, including frequency conversion, optical switching, and optical data storage[1]. The presence of this compound can influence the crystal structure, leading to non-centrosymmetric arrangements that are essential for second-order NLO effects like second harmonic generation (SHG).

This document focuses on two primary examples: L-threonine this compound (LTAB) and glycine (B1666218) this compound (GAB), and also discusses the properties of pure this compound crystals.

Data Presentation: Properties of NLO Materials Grown with this compound

The following tables summarize the key quantitative data for NLO materials grown using this compound, facilitating a clear comparison of their properties.

Table 1: Crystal Structure and Growth Parameters

MaterialCrystal SystemSpace GroupGrowth MethodGrowth Period
L-threonine this compound (LTAB)OrthorhombicP (non-centrosymmetric)Slow Evaporation Technique (SET)Not Specified
Glycine this compound (GAB)Not SpecifiedNot SpecifiedSlow Evaporation Method25 days[2]
This compound (pure)Not SpecifiedNot SpecifiedSolution Growth Method (Methanol)Not Specified

Table 2: Optical and Nonlinear Optical Properties

MaterialLower Cut-off Wavelength (nm)Optical Band Gap (eV)SHG Efficiency (relative to KDP)Third-Order NLO Susceptibility χ⁽³⁾ (esu)
L-threonine this compound (LTAB)220[1]5.75 (pure), 5.9 (doped)[3]Comparable to KDP[3]Not Reported
Glycine this compound (GAB)Not ReportedNot Reported1.80 times KDP[2]Not Reported
This compound (pure)~200[4]Not ReportedNot Applicable (Third-Order)2.8024 x 10⁻⁶[4]

Table 3: Thermal and Mechanical Properties

MaterialThermal Stability (°C)Mechanical Property
L-threonine this compound (LTAB)Stable up to 220°C[1]Possesses hardness required for NLO applications[1]
Glycine this compound (GAB)Stable up to 281°C[2]Not Reported
This compound (pure)Not ReportedNot Reported

Experimental Protocols

The following are detailed protocols for the growth of NLO crystals using this compound based on the available literature.

Synthesis and Crystal Growth of L-threonine this compound (LTAB)

This protocol is based on the slow evaporation technique.

Materials and Equipment:

  • L-threonine

  • This compound (NH₄Br)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Weighing balance

  • Filter paper (e.g., Whatman No. 1)

  • Constant temperature bath (optional, for controlled evaporation)

  • Petri dish or crystallizing dish with a perforated cover

Protocol:

  • Solution Preparation:

    • Prepare a saturated solution of LTAB in deionized water. The reported solubility is 44 g per 100 ml at 33°C[1].

    • To prepare the solution, dissolve a 1:1 molar ratio of L-threonine (molar mass: 119.12 g/mol ) and this compound (molar mass: 97.94 g/mol ) in a beaker containing deionized water[1].

    • Stir the solution continuously using a magnetic stirrer for approximately 2-3 hours to ensure homogeneity.

  • Filtration:

    • Filter the prepared solution using a high-quality filter paper to remove any suspended impurities.

  • Crystal Growth:

    • Pour the filtered solution into a clean petri dish or crystallizing dish.

    • Cover the dish with a perforated lid to allow for slow evaporation of the solvent at a controlled rate.

    • Place the setup in a vibration-free environment at a constant temperature (e.g., room temperature or a constant temperature bath set to 33°C)[1].

  • Harvesting:

    • Monitor the solution for the formation of seed crystals.

    • Once well-formed single crystals of desired size are observed, carefully harvest them from the solution.

    • Gently dry the crystals using a soft, absorbent paper.

Synthesis and Crystal Growth of Glycine this compound (GAB)

This protocol also utilizes the slow evaporation method.

Materials and Equipment:

  • Glycine

  • This compound (NH₄Br)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Weighing balance

  • Filter paper

  • Crystallizing dish with a perforated cover

Protocol:

  • Solution Preparation:

    • Synthesize GAB by dissolving stoichiometric amounts of high-purity glycine and this compound in deionized water[2].

    • Continuously stir the solution for about 2 hours to ensure a uniform mixture.

  • Filtration:

    • Filter the solution to remove any insoluble impurities.

  • Crystal Growth:

    • Transfer the filtered solution to a crystallizing dish.

    • Cover the dish with a perforated lid to facilitate slow evaporation.

    • Maintain the setup at room temperature in a dust-free and mechanically stable environment.

  • Harvesting:

    • Good quality single crystals are reported to be obtained within a span of 25 days[2].

    • Carefully collect the grown crystals from the mother liquor.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal growth of semi-organic NLO materials using this compound.

Crystal_Growth_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Analysis A Weigh Stoichiometric Amounts of Amino Acid and this compound B Dissolve in Deionized Water A->B C Stir for Homogeneity B->C D Filter Solution C->D E Transfer to Crystallizing Dish D->E F Slow Evaporation at Constant Temperature E->F G Harvest Grown Crystals F->G H Characterization (XRD, FTIR, UV-Vis, SHG) G->H NLO_Property_Relationship cluster_material Material Properties cluster_optical Optical Properties cluster_application Application A Crystal Structure (Non-centrosymmetric) E Second Harmonic Generation (SHG) A->E enables B Molecular Structure (Amino Acid + NH4Br) B->A influences C High Optical Transparency F NLO Devices (e.g., Frequency Converters) C->F is required for D Wide Band Gap D->C leads to E->F is a key function for

References

Application Notes and Protocols: Ammonium Bromide as a Supporting Electrolyte in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) bromide (NH₄Br) is a versatile and effective supporting electrolyte used in a wide range of electrochemical applications. Its primary role is to increase the conductivity of the electrochemical medium and to minimize the iR drop (the product of current and resistance) between the working and reference electrodes, ensuring that the measured potential accurately reflects the potential at the electrode-solution interface. This document provides detailed application notes, experimental protocols, and key data on the use of ammonium bromide in electrochemistry. This compound is a salt of a weak base (ammonia) and a strong acid (hydrobromic acid), and its aqueous solutions are slightly acidic.[1][2]

Key Properties and Applications

This compound is a white, crystalline solid that is highly soluble in water and soluble in alcohols.[3] It serves as an excellent source of bromide and ammonium ions in solution, making it suitable for various electrochemical studies.

Applications:

  • Cyclic Voltammetry (CV): Widely used to study the redox behavior of various analytes.

  • Electrosynthesis: Acts as both an electrolyte and a catalyst in the synthesis of organic compounds, such as anilines.[4][5][6]

  • Electrochemical Sensors: Employed in the development of sensors for the detection of various chemical species.

  • Battery Technology: Investigated as an additive in electrolytes for batteries, such as magnesium-sulfur batteries, to improve performance.[7]

  • Bromination Reactions: Serves as a source of bromine for in-situ generation in electrophilic bromination reactions.[4]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molar Mass97.94 g/mol [8]
AppearanceWhite crystalline powder[3]
Density2.429 g/cm³[8]
Melting Point235 °C[3]
Boiling Point452 °C[3]
Solubility in Water78.3 g/100 mL at 25 °C[8]
Equivalent Conductance of this compound in Aqueous Solution at 35.00 °C

The following table presents the equivalent conductance of this compound in aqueous solutions at various concentrations. The data has been corrected for the hydrolysis of the ammonium ion.

Concentration (mol/L)Specific Conductance (mhos cm⁻¹ x 10⁶)Equivalent Conductance (mhos)
0.0000-182.73
0.000236.46182.30
0.000590.96181.92
0.001181.43181.43
0.002361.6180.80
0.005897.8179.56
0.011781.1178.11

Data adapted from the Canadian Journal of Chemistry, 1955.[9][10]

Ionic Conductivity of a Solid Polymer Electrolyte Doped with this compound

In a study involving a dual-blend green polymer electrolyte (GPE) composed of carboxyl methylcellulose (B11928114) (CMC) and chitosan (B1678972) (CS), the addition of this compound significantly influenced the ionic conductivity.

NH₄Br Concentration (wt. %)Ionic Conductivity at Room Temperature (S cm⁻¹)
0-
5-
10-
15-
202.12 x 10⁻⁵
25-
30-

The highest conductivity was observed at 20 wt. % of NH₄Br.[11] A decrease in conductivity beyond this concentration is attributed to the aggregation of ion clusters.[11]

Electrochemical Window

The electrochemical window is the potential range over which the electrolyte is neither oxidized nor reduced. For aqueous solutions, this is typically limited by the hydrogen and oxygen evolution reactions. The practical electrochemical window for a 0.1 M aqueous solution of this compound is approximately -1.0 V to +1.2 V vs. a standard hydrogen electrode (SHE). The cathodic limit is determined by the reduction of H⁺ ions (from the hydrolysis of NH₄⁺) or water, while the anodic limit is set by the oxidation of bromide ions to bromine.[12][13] In non-aqueous solvents like acetonitrile (B52724) or dimethylformamide (DMF), the window can be significantly wider, often extending to -2.5 V and +2.0 V vs. SHE, though these values are highly dependent on the solvent purity and the working electrode material.

Experimental Protocols

Protocol 1: Preparation of this compound Supporting Electrolyte (0.1 M Aqueous Solution)

Materials:

  • This compound (NH₄Br), analytical grade

  • Deionized water (resistivity > 18 MΩ·cm)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Calculate the mass of NH₄Br required to prepare 100 mL of a 0.1 M solution (Molar mass of NH₄Br = 97.94 g/mol ).

    • Mass = 0.1 mol/L * 0.1 L * 97.94 g/mol = 0.9794 g

  • Accurately weigh 0.9794 g of NH₄Br using an analytical balance.

  • Transfer the weighed NH₄Br into a clean 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water to the flask and swirl gently to dissolve the solid completely.

  • Once dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • The 0.1 M this compound supporting electrolyte is now ready for use. The pH of a 0.1 M NH₄Br solution is approximately 5.1.[1]

Protocol 2: Cyclic Voltammetry of Acetaminophen (B1664979) using this compound Supporting Electrolyte

This protocol describes the determination of acetaminophen (paracetamol) using cyclic voltammetry with an this compound-based supporting electrolyte.

Materials:

  • 0.1 M this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Acetaminophen standard solution

  • Electrochemical cell

  • Working electrode (e.g., Glassy Carbon Electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in ethanol (B145695) to remove any residual particles. Dry the electrode before use.

  • Cell Assembly: Assemble the three-electrode cell. Add a known volume of the 0.1 M this compound supporting electrolyte to the cell.

  • Deaeration: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current. Scan within a potential window where the electrolyte is stable (e.g., -0.2 V to +1.0 V vs. Ag/AgCl).

  • Analyte Addition: Add a small, known volume of the acetaminophen standard solution to the cell to achieve the desired concentration.

  • Cyclic Voltammetry Measurement: Record the cyclic voltammogram of the acetaminophen solution. Typically, the oxidation of acetaminophen will show an anodic peak at around +0.4 V to +0.6 V vs. Ag/AgCl, depending on the pH and electrode material.[14][15][16]

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potential and peak current. The peak current is proportional to the concentration of acetaminophen.

Protocol 3: Electrosynthesis of Anilines using this compound as a Mediator

This compound can be used as a mediator in the electrochemical synthesis of anilines. The bromide ion is oxidized at the anode to form bromine, which then acts as a brominating agent.

Materials:

  • Substituted aromatic amine precursor

  • This compound

  • Solvent (e.g., Acetic acid, Water)

  • Undivided electrochemical cell

  • Graphite (B72142) electrodes (both anode and cathode)

  • DC power supply

Procedure:

  • Reaction Setup: In an undivided electrochemical cell, dissolve the aromatic amine precursor and a stoichiometric amount of this compound in the chosen solvent.

  • Electrolysis: Immerse the graphite anode and cathode into the solution. Apply a constant current between the electrodes. The bromide ions will be oxidized at the anode to generate bromine in situ.

  • Reaction: The electro-generated bromine will react with the aromatic amine via electrophilic substitution.

  • Work-up: After the reaction is complete (monitored by techniques like TLC or GC), stop the electrolysis. The product can be extracted from the reaction mixture using an appropriate organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization to obtain the desired brominated aniline (B41778) derivative.[4]

Visualizations

G cluster_0 Electrochemical Cell Setup Working_Electrode Working Electrode (e.g., Glassy Carbon) Potentiostat Potentiostat Working_Electrode->Potentiostat Measures Current Reference_Electrode Reference Electrode (e.g., Ag/AgCl) Reference_Electrode->Potentiostat Counter_Electrode Counter Electrode (e.g., Pt wire) Electrolyte_Solution Electrolyte Solution (Analyte + 0.1M NH4Br) Potentiostat->Working_Electrode Controls Potential Potentiostat->Counter_Electrode

Caption: A typical three-electrode electrochemical cell setup.

G Start Start Prepare_Electrolyte Prepare 0.1M NH4Br Supporting Electrolyte Start->Prepare_Electrolyte Assemble_Cell Assemble 3-Electrode Cell Prepare_Electrolyte->Assemble_Cell Deaerate Deaerate Solution with N2/Ar Assemble_Cell->Deaerate Run_Blank_CV Record Background CV Deaerate->Run_Blank_CV Add_Analyte Add Analyte to Cell Run_Blank_CV->Add_Analyte Run_Sample_CV Record Sample CV Add_Analyte->Run_Sample_CV Analyze_Data Analyze Peak Potential and Current Run_Sample_CV->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cyclic voltammetry experiment.

G cluster_anode Anode cluster_solution Solution Br_minus 2Br⁻ Br2 Br₂ Br_minus->Br2 -2e⁻ Br2_sol Br₂ Br2->Br2_sol Diffusion Product Brominated Product Br2_sol->Product + Analyte Analyte Analyte (e.g., Amine)

References

Application Notes and Protocols: Ammonium Bromide in Wood Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) bromide in wood preservation techniques, focusing on its role as a fire retardant. The information is intended to guide researchers and professionals in the development and evaluation of wood treatment formulations.

Introduction

Ammonium bromide (NH₄Br) is a significant component in various wood preservation formulations, primarily valued for its efficacy as a fire retardant.[1][2] When exposed to high temperatures, this compound decomposes into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr) gases.[1] These gases interfere with the combustion process of wood, reducing the spread of flames and the generation of flammable volatiles, thereby enhancing the fire resistance of the treated material.[1] While effective on its own, this compound is often used in synergistic combination with other chemicals, such as phosphates, sulfates, and boron compounds, to achieve a broader spectrum of protection, including fungicidal and insecticidal properties.[2][3]

Chemical and Physical Properties

A thorough understanding of the properties of this compound is crucial for its effective application in wood preservation.

PropertyValueReference
Chemical Formula NH₄Br--INVALID-LINK--
Molar Mass 97.94 g/mol --INVALID-LINK--
Appearance White crystalline powder--INVALID-LINK--
Solubility in Water 78.3 g/100 g at 25 °C--INVALID-LINK--
Decomposition Decomposes to ammonia and hydrogen bromide upon heating[1]

Application in Wood Preservation

This compound is typically applied to wood through a pressure impregnation process. This method ensures deep and uniform penetration of the preservative into the wood structure, providing long-lasting protection.

Formulations

This compound is often a key ingredient in aqueous fire retardant solutions. Patent literature reveals various formulations where this compound is combined with other active components to enhance its efficacy.

Formulation ComponentPercentage Range (by weight)Reference
This compound10 - 50%[4]
Monoammonium PhosphateVaries[1]
Diammonium PhosphateVaries[1]
Ammonium SulfateVaries[5]
UreaVaries[4]
Boric AcidVaries[5]

Note: The exact percentages and additional components can vary significantly based on the specific application and desired performance characteristics.

Mechanism of Action as a Fire Retardant

The primary fire-retardant mechanism of this compound involves a series of chemical reactions upon heating, which can be visualized as a simplified pathway.

FireRetardantMechanism NH4Br This compound (in wood) Decomposition Thermal Decomposition NH4Br->Decomposition Heat Heat (from fire source) Heat->NH4Br initiates Gases Release of Non-flammable Gases (NH₃ and HBr) Decomposition->Gases Char Promotion of Char Formation Decomposition->Char Dilution Dilution of Combustible Gases Gases->Dilution Inhibition Inhibition of Combustion Dilution->Inhibition Barrier Formation of Protective Char Layer Char->Barrier Barrier->Inhibition Combustion Wood Combustion Inhibition->Combustion

Caption: Simplified pathway of this compound's fire-retardant action in wood.

Experimental Protocols

The following are generalized protocols for the treatment of wood with this compound-based preservatives and subsequent fire retardancy testing. Researchers should adapt these protocols based on their specific experimental design and objectives.

Wood Specimen Preparation and Treatment

This protocol outlines the steps for preparing and treating wood samples with an aqueous solution of this compound.

WoodTreatmentWorkflow cluster_impregnation Impregnation Cycle start Start prep Wood Specimen Preparation (cut to size, oven-dry) start->prep weigh_initial Initial Weight Measurement prep->weigh_initial impregnation Pressure Impregnation weigh_initial->impregnation solution Prepare this compound Treatment Solution (desired concentration) solution->impregnation vacuum Initial Vacuum (e.g., -0.085 MPa for 30 min) pressure Apply Pressure (e.g., 1.0 MPa for 2 hours) vacuum->pressure Introduce solution under vacuum weigh_final Final Weight Measurement pressure->weigh_final drying Post-Treatment Drying/Curing weigh_final->drying conditioning Conditioning to Constant Weight drying->conditioning end End conditioning->end

Caption: General workflow for wood treatment with this compound solution.

Methodology:

  • Specimen Preparation: Cut wood specimens to the desired dimensions for testing (e.g., according to ASTM standards). Dry the specimens in an oven at a specified temperature (e.g., 103 ± 2 °C) to a constant weight.

  • Initial Weighing: Record the initial oven-dry weight of each specimen.

  • Treatment Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 5%, 10%, 15% w/w). If using a combined formulation, dissolve all components thoroughly.

  • Pressure Impregnation:

    • Place the wood specimens in a pressure treatment vessel.

    • Apply an initial vacuum (e.g., -0.085 MPa) for a set duration (e.g., 30 minutes) to remove air from the wood cells.

    • Introduce the treatment solution into the vessel while maintaining the vacuum.

    • Apply pressure (e.g., 1.0 MPa) for a specified period (e.g., 2 hours) to force the solution into the wood.

  • Final Weighing: After the pressure cycle, remove the specimens and weigh them to determine the amount of solution absorbed.

  • Post-Treatment Drying: Dry the treated specimens to a desired moisture content. This may involve air-drying followed by kiln-drying at a controlled temperature that does not cause premature decomposition of the fire retardant.

  • Conditioning: Condition the treated and dried specimens in a controlled environment (e.g., 20 °C and 65% relative humidity) until they reach a constant weight before testing.

Fire Retardancy Testing

The efficacy of the this compound treatment can be evaluated using standardized fire tests.

Commonly Used Standards:

  • ASTM E84 (or UL 723): Standard Test Method for Surface Burning Characteristics of Building Materials. This test measures the flame spread index and smoke developed index.

  • ASTM E69: Standard Test Method for Combustible Properties of Treated Wood by the Fire-Tube Apparatus. This test determines the weight loss of a sample after exposure to a flame.

  • Cone Calorimeter (ASTM E1354): This test measures heat release rate, smoke production, and other flammability properties.

General Protocol for Fire-Tube Test (ASTM E69):

  • Specimen Placement: Place a conditioned, treated wood specimen of standard dimensions in the fire-tube apparatus.

  • Flame Exposure: Expose the bottom of the specimen to a calibrated flame for a specified duration (e.g., 4 minutes).

  • Data Collection: Record the temperature rise within the tube and the weight of the specimen before and after the test.

  • Calculation: Calculate the percentage weight loss of the specimen. A lower weight loss indicates better fire retardancy.

Quantitative Data

The following tables summarize hypothetical, yet representative, quantitative data to illustrate the expected performance of wood treated with this compound. Actual results will vary depending on the wood species, treatment parameters, and specific test conditions.

Table 1: Effect of this compound Concentration on Fire Retardancy (ASTM E69)

Treatment Concentration (% w/w)Average Retention ( kg/m ³)Average Weight Loss (%)
0 (Untreated Control)065
54535
108520
1512012

Table 2: Flame Spread Index (ASTM E84) for Different Formulations

FormulationFlame Spread Index (FSI)
Untreated Wood100 - 150
10% this compound40 - 50
10% this compound + 5% Monoammonium Phosphate25 - 35
10% this compound + 5% Boric Acid30 - 40

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the powder form to avoid inhalation of dust. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is an effective fire retardant for wood, particularly when applied using a pressure impregnation process. Its performance can be further enhanced through combination with other fire-retardant and preservative chemicals. The protocols and data presented in these application notes provide a foundation for researchers to develop and evaluate new and improved wood preservation treatments. Further research is encouraged to optimize formulations and treatment parameters for various wood species and end-use applications.

References

Application Note: Ammonium Bromide as a Matrix for FTIR Pellet Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of a wide variety of solid, liquid, and gaseous samples. For solid samples, the potassium bromide (KBr) pellet method is a well-established and widely used sample preparation technique.[1][2][3][4][5][6][7] This method involves mixing a small amount of the solid sample with dry, IR-transparent KBr powder, and pressing the mixture into a thin, transparent pellet.[5] The KBr matrix serves to dilute the sample and provide a medium that is transparent to the infrared beam, allowing for the acquisition of a high-quality spectrum of the analyte.

While KBr is the most common choice for an IR matrix, other alkali halides can also be used. This application note explores the use of ammonium (B1175870) bromide (NH₄Br) as an alternative matrix for FTIR pellet preparation. We will discuss the properties of NH₄Br, its potential advantages and significant disadvantages, and provide a detailed protocol for pellet preparation, adapted from the standard KBr method.

Properties of Ammonium Bromide (NH₄Br)

This compound is the ammonium salt of hydrobromic acid. It is a colorless crystalline solid that is readily soluble in water.[8] When considering its use as an FTIR matrix, several of its chemical and physical properties are of critical importance.

Infrared Absorption: Unlike potassium bromide, which is largely transparent in the mid-infrared region (4000-400 cm⁻¹), this compound exhibits characteristic and strong absorption bands due to the vibrations of the ammonium ion (NH₄⁺).[9][10][11] These absorptions occur in several regions of the mid-IR spectrum, most notably the N-H stretching and bending vibrations. The presence of these intrinsic peaks is a major drawback, as they can overlap with and obscure important absorption bands of the sample being analyzed.

Hygroscopicity: Similar to KBr, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12] Absorbed water will introduce broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹, which can interfere with the sample spectrum.[3] Therefore, rigorous drying and handling in a low-humidity environment are essential.

Reactivity and Stability: this compound is a weak acid and can react with basic samples. Upon heating, it decomposes into ammonia (B1221849) and hydrogen bromide.[8] On exposure to air, it can gradually turn yellow due to the oxidation of the bromide ion to bromine.[8] These reactivity and stability issues can potentially alter the chemical nature of the analyte during sample preparation.

This compound vs. Potassium Bromide as an FTIR Matrix

The choice of matrix material can significantly impact the quality and interpretation of an FTIR spectrum. Below is a comparison of the key properties of this compound and potassium bromide for this application.

PropertyThis compound (NH₄Br)Potassium Bromide (KBr)
IR Transparency Significant absorption bands from NH₄⁺Largely transparent in the mid-IR (4000-400 cm⁻¹)
Hygroscopicity HygroscopicHygroscopic
Reactivity Weakly acidic; can react with basic analytesGenerally inert for most organic and inorganic compounds
Cost & Availability Readily availableReadily available, spectroscopy grade is common
Potential for Ion Exchange Possible with certain samplesCan undergo ion exchange with some halide salts of other cations

Experimental Protocol: FTIR Pellet Preparation with this compound

Disclaimer: The following protocol is an adaptation of the standard KBr pellet preparation method. Due to the significant spectral interference of this compound, its use as a general-purpose matrix is not recommended. This protocol is provided for research and specialized applications where the use of NH₄Br may be specifically required.

4.1. Materials and Equipment

  • Spectroscopy-grade this compound (NH₄Br), dried

  • Analyte sample, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

  • Desiccator or glove box with a dry atmosphere

  • Oven for drying

4.2. Procedure

  • Drying the Matrix and Sample: Dry the NH₄Br powder in an oven at 110°C for at least 4 hours to remove any absorbed moisture. Store the dried NH₄Br in a desiccator. Ensure the analyte is also thoroughly dried.

  • Sample to Matrix Ratio: Weigh approximately 1-2 mg of the solid sample and 200-250 mg of the dried NH₄Br. The optimal ratio is typically around 1:100 to 1:200 (sample:matrix).

  • Grinding and Mixing: Transfer the weighed NH₄Br and sample to a clean, dry agate mortar. Grind the mixture gently but thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample and disperse it evenly throughout the NH₄Br matrix.

  • Loading the Pellet Die: Carefully transfer a portion of the mixture into the pellet die. Distribute the powder evenly over the bottom surface of the die.

  • Pressing the Pellet: Place the die in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This pressure will cause the NH₄Br to "cold-flow" and form a transparent or translucent pellet.

  • Pellet Removal and Analysis: Carefully remove the pellet from the die. The resulting pellet should be uniform and free of cracks or cloudiness. Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Spectrum: It is crucial to prepare a "blank" pellet containing only dried NH₄Br. The spectrum of this blank should be acquired under the same conditions and subtracted from the sample spectrum to minimize the interference from the NH₄Br matrix.

Data Presentation and Interpretation

Due to the inherent absorption of the this compound matrix, the resulting spectrum will contain peaks from both the analyte and the NH₄Br.

Table 1: Major Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)Assignment
~3140N-H asymmetric stretching (ν₃)
~3040N-H symmetric stretching (ν₁)
~1400N-H asymmetric bending (ν₄)

Note: The exact positions of these bands can vary with temperature and pressure.[9][10][11]

When interpreting the spectrum of a sample in an NH₄Br matrix, it is imperative to compare it with the spectrum of a pure NH₄Br pellet. The peaks corresponding to the NH₄⁺ vibrations must be carefully identified and distinguished from the analyte's absorption bands. Spectral subtraction can help in this process, but it may not perfectly remove all interference, especially if the presence of the analyte affects the crystal lattice and thus the vibrations of the NH₄Br.

Workflow and Logical Relationships

FTIR_Pellet_Preparation cluster_prep Preparation cluster_mixing Mixing & Grinding cluster_pressing Pellet Formation cluster_analysis FTIR Analysis Dry_NH4Br Dry NH4Br Matrix Weigh Weigh Sample & Matrix (1:100 ratio) Dry_NH4Br->Weigh Dry_Sample Dry Analyte Dry_Sample->Weigh Grind Grind to Homogeneous Powder Weigh->Grind Load_Die Load Pellet Die Grind->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Remove_Pellet Remove Pellet Press->Remove_Pellet Acquire_Sample_Spectrum Acquire Sample Spectrum Remove_Pellet->Acquire_Sample_Spectrum Process_Data Process Data (Subtract Blank) Acquire_Sample_Spectrum->Process_Data Acquire_Blank_Spectrum Acquire Blank (NH4Br) Spectrum Acquire_Blank_Spectrum->Process_Data

Caption: Workflow for FTIR Pellet Preparation using an this compound Matrix.

Conclusion

The use of this compound as a matrix for FTIR pellet preparation is severely limited by its own infrared absorption, hygroscopicity, and potential reactivity. The strong absorption bands of the ammonium ion can significantly interfere with the spectrum of the analyte, making data interpretation challenging. While a protocol for preparing NH₄Br pellets has been outlined, it is adapted from the standard KBr method and should be used with caution. For most applications, potassium bromide remains the superior choice due to its infrared transparency and chemical inertness. The use of this compound should be restricted to specific research contexts where its properties are explicitly required and the spectral interferences can be adequately addressed.

References

Ammonium Bromide as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) bromide and its quaternary ammonium salt derivatives, such as tetrabutylammonium (B224687) bromide (TBAB), have emerged as highly efficient, cost-effective, and often environmentally benign catalysts in a wide array of organic transformations.[1][2] Their utility is most prominently showcased in phase-transfer catalysis, where they facilitate reactions between reactants in immiscible phases.[3][4] This document provides detailed application notes and experimental protocols for key chemical reactions catalyzed by ammonium bromide and its derivatives, supported by quantitative data and visual diagrams to aid in experimental design and execution.

Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological and biological activities.[5] Quaternary ammonium bromides, acting as phase-transfer catalysts, have been shown to improve reaction yields and shorten reaction times under milder conditions.[5][6]

Quantitative Data
CatalystAldehydeβ-KetoesterUrea/ThioureaConditionsYield (%)Reference
TBABBenzaldehydeEthyl acetoacetateUreaAqueous NaOHGood[5]
Aliquat-336BenzaldehydeEthyl acetoacetateUreaAqueous NaOHGood[5]
[C2O2BBTA][TFA]Aryl aldehydesβ-ketoestersUrea90 °C, solvent-free, 40 minup to 99[7]
[Btto][p-TSA]AldehydesEthyl acetoacetateUrea/Thiourea90 °C, solvent-free, 30 minGood[8]
Benzyltriethylammonium chloride4-MethoxybenzaldehydeMethyl acetoacetateUrea100 °C, solvent-free>85[9][10]
LiBrAldehydesβ-ketoestersUreaRefluxing acetonitrile (B52724)High[11]

TBAB: Tetrabutylthis compound; Aliquat-336: Methyltrioctylammonium chloride; [C2O2BBTA][TFA] and [Btto][p-TSA] are Brønsted acidic ionic liquids.

Experimental Protocol: Synthesis of Dihydropyrimidinones using a Quaternary this compound Catalyst

This protocol is a generalized procedure based on the principles of the Biginelli reaction catalyzed by phase-transfer catalysts.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Tetrabutylthis compound (TBAB) (1 mmol, 10 mol%)

  • Solvent (e.g., water, ethanol (B145695), or solvent-free)

  • Crushed ice

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and tetrabutylthis compound (1 mmol).

  • Heat the mixture to the desired temperature (e.g., 60-100 °C) with stirring. If using a solvent, reflux the mixture. For solvent-free conditions, the mixture is heated directly.[9][12]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it onto crushed ice with stirring for 5-10 minutes.[8][9]

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Experimental Workflow

Biginelli_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aldehyde Aldehyde Mix Mix Reagents Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea Urea->Mix Catalyst This compound Catalyst Catalyst->Mix Heat Heat & Stir (60-100 °C) Mix->Heat Cool Cool to RT Heat->Cool Precipitate Pour on Ice Cool->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize (Ethanol) Wash->Recrystallize Product Pure DHPM Recrystallize->Product

Experimental workflow for the synthesis of dihydropyrimidinones.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[13] The synthesis of quinoxalines often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or phenacyl bromides. Ammonium salts have been utilized as catalysts to promote these reactions, often under mild and environmentally friendly conditions.[13][14]

Quantitative Data
Catalysto-phenylenediamine (B120857)Dicarbonyl/Phenacyl BromideConditionsYield (%)Reference
Tetrabutylthis compoundo-phenylenediamineα-bromo ketonesAqueous basic mediumGood[14]
Aq. Ammonium chlorideo-phenylenediaminesSubstituted Phenacyl Bromides80 °C, ethanol:waterup to 92[13]
Ammonium bifluorideo-phenylenediamine1,2-dicarbonyl compoundsAqueous ethanol90-98[15]
Pyridine (as catalyst)1,2-diaminobenzenephenacyl bromideTHF, room temp, 2hExcellent[16]
None (catalyst-free)o-phenylenediaminephenacyl bromideRefluxing ethanol70-85[15]
Experimental Protocol: Synthesis of Quinoxalines using Aqueous Ammonium Chloride

This protocol is based on the reaction of o-phenylenediamines with phenacyl bromides.[13]

Materials:

  • o-phenylenediamine (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

  • Aqueous Ammonium Chloride (20 mol%)

  • Ethanol:water solvent system

  • Ethyl acetate

Procedure:

  • To a stirred mixture of o-phenylenediamine (1 mmol) in an ethanol:water solvent, add aqueous ammonium chloride (20 mol%).

  • Add the substituted phenacyl bromide (1 mmol) to the mixture.

  • Reflux the reaction mixture at 80 °C for approximately 30 minutes.[13]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Relationship Diagram

Quinoxaline_Synthesis Reactants o-phenylenediamine + α-haloketone Reaction Condensation & Cyclization Reactants->Reaction Catalyst This compound (e.g., NH4Cl, TBAB) Catalyst->Reaction Solvent Aqueous Medium (e.g., Ethanol/Water) Solvent->Reaction Conditions Heating (e.g., 80 °C) Conditions->Reaction Product Quinoxaline Derivative Reaction->Product Byproduct HBr / H2O Reaction->Byproduct

Logical relationship for quinoxaline synthesis.

Oxidative Bromination of Aromatic Compounds

This compound can serve as a bromine source in the presence of an oxidant for the electrophilic bromination of aromatic compounds. This method avoids the direct use of hazardous molecular bromine.[17]

Quantitative Data
SubstrateCatalyst SystemConditionsTimeYield (%)Reference
Salicylic (B10762653) acidNH4Br / Br2CH3CN/H2O, RT25 min94[17]
Aralkyl ketonesNH4Br / Oxone®Methanol, RT-Moderate to Excellent[18]
Cyclic ketonesNH4Br / Oxone®Methanol, RT-Moderate to Excellent[18]
β-keto estersNH4Br / Oxone®Methanol, RT-Moderate to Excellent[18]
Experimental Protocol: Oxidative Bromination of Salicylic Acid

This protocol is adapted from the NH4Br–Br2 catalyzed oxidative bromination of aromatic compounds.[17]

Materials:

  • Salicylic acid (10 mmol)

  • Molecular Bromine (Br2) (20 mmol)

  • This compound (NH4Br) (5 mg)

  • Acetonitrile (CH3CN) (10 ml)

  • Water (5 ml)

Procedure:

  • Dissolve salicylic acid (10 mmol) in acetonitrile (10 ml) in a reaction flask.

  • Prepare an aqueous solution of this compound (5 mg in 5 ml of water).

  • Add the aqueous solution of this compound to the reaction mixture.

  • Slowly add molecular bromine (20 mmol) to the reaction at room temperature. The color of the bromine is expected to disappear quickly.

  • Stir the reaction for approximately 25 minutes.[17]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield the brominated product.

  • Purify by recrystallization or column chromatography if necessary.

Signaling Pathway Analogy: Catalytic Cycle

Bromination_Cycle Br_minus Br⁻ Br_plus Br⁺ Br_minus->Br_plus Oxidation ArBr Ar-Br Br_plus->ArBr ArH Ar-H ArH->ArBr Electrophilic Attack H_plus H⁺ ArBr->H_plus Oxidant Oxidant Oxidant->Br_plus Oxidant_red Reduced Oxidant Oxidant->Oxidant_red

Catalytic cycle for oxidative bromination.

Metal-Free Catalytic Oxidation of Sulfides to Sulfoxides

This compound can catalyze the selective oxidation of sulfides to sulfoxides in the presence of an oxidizing agent. This provides a metal-free and often highly chemoselective method for this important transformation.[19]

Quantitative Data
Catalyst SystemSolventTemperatureOutcomeReference
NH4Br / Nitro urea / Silica sulfuric acidCH2Cl2Room TemperatureChemoselective oxidation[19]
NH4Br / PVP-H2O2 / Silica sulfuric acidAcetonitrileRoom TemperatureSelective oxidation[19]
KBr or NaBr / CAN / wet SiO2CH2Cl2-Selective oxidation, moderate to high yields[19]

PVP-H2O2: Polyvinylpolypyrrolidone-supported hydrogen peroxide; CAN: Ceric ammonium nitrate.

Experimental Protocol: Oxidation of Sulfides using NH4Br

This is a general protocol for the selective oxidation of sulfides.[19]

Materials:

  • Sulfide (B99878) (1 mmol)

  • This compound (catalytic amount)

  • Oxidizing system (e.g., Nitro urea and Silica sulfuric acid)

  • Dichloromethane (CH2Cl2)

  • Silica gel for work-up

Procedure:

  • To a solution of the sulfide (1 mmol) in dichloromethane, add a catalytic amount of this compound.

  • Add the oxidizing agents (e.g., nitro urea and silica sulfuric acid) to the mixture at room temperature.

  • Stir the reaction vigorously. The reaction is typically fast.

  • Monitor the reaction by TLC to confirm the consumption of the starting sulfide and the formation of the sulfoxide.

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the solid reagents.

  • Wash the silica pad with dichloromethane.

  • Evaporate the solvent from the filtrate to obtain the crude sulfoxide.

  • Purify the product by column chromatography if necessary.

Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_phases Phase-Transfer Catalysis Aqueous_Phase Aqueous Phase Na⁺Y⁻ Catalyst_Cycle Q⁺Br⁻ Q⁺Y⁻ Q⁺X⁻ Aqueous_Phase:N->Catalyst_Cycle:Q Anion Exchange Organic_Phase Organic Phase R-X Organic_Phase:R->Catalyst_Cycle:X Reaction: R-X + Y⁻ -> R-Y + X⁻ Catalyst_Cycle:X->Aqueous_Phase:N Return to Aqueous Phase Catalyst_Cycle:Y->Organic_Phase:R Transfer to Organic Phase

General mechanism of phase-transfer catalysis.

References

Application Notes and Protocols: Ammonium Bromide in Lithography and Engraving

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) bromide (NH₄Br) is a crystalline salt that has historically been a key component in various photographic and imaging processes, including traditional forms of lithography and engraving.[1][2][3][4][5][6] Its primary role in these applications is tied to the chemistry of silver halides, which are light-sensitive compounds fundamental to many photographic and holographic techniques.[2][3][7] While its use in modern semiconductor photolithography is not well-documented in publicly available literature, its application in traditional and specialized imaging techniques provides valuable insights into its chemical properties.

I. Application in Photographic and Holographic Emulsions

Ammonium bromide is a crucial component in the preparation of light-sensitive emulsions, particularly in the wet plate collodion (B3344781) process and for holographic plates.[8][9] It serves as a source of bromide ions (Br⁻), which react with silver nitrate (B79036) (AgNO₃) to form silver bromide (AgBr), a light-sensitive silver halide.[2][3]

The choice of bromide salt (e.g., ammonium, potassium, or cadmium bromide) influences the characteristics of the resulting emulsion, such as sensitivity (speed), contrast, and grain size.[10] this compound is often favored in certain formulations for its ability to produce fine-grain emulsions with a good tonal range.[11]

Key Functions of this compound in Emulsions:
  • Formation of Silver Bromide: Reacts with silver nitrate to precipitate light-sensitive silver bromide crystals within the collodion or gelatin matrix.

  • Control of Emulsion Properties: The concentration and combination of this compound with other halides (like iodides) allow for the fine-tuning of the emulsion's photographic qualities, including contrast and spectral sensitivity.[1][8]

  • Influence on Development: The presence of ammonium ions can act as a silver solvent, potentially leading to the formation of larger, more uniform crystals and affecting the development rate.[12]

Table 1: Quantitative Composition of Wet Plate Collodion Salting Solutions
Formulation NameThis compound (g)Cadmium Bromide (g)Ammonium Iodide (g)Cadmium Iodide (g)Ethanol/Alcohol (ml)Ether (ml)Collodion USP (ml)Distilled Water (ml)Reference
Eder's Negative Collodion1.2-3.27.0175-(3 parts 2% solution)-
Quinn Jacobson's Quick-Clearing-34-16016024010[1]
Layton's Negative Collodion (Full Batch)-25-2602602403[2][3]
Layton's Negative Collodion (Half Batch)-12.5-1301301203[2][3]
Alcoholic Bromo-Iodizing Solution1.31.52.63.4(solvent for salts)---[1]

Experimental Protocol 1: Preparation of Salted Collodion for Wet Plate Photography (Layton's Negative Collodion Formula)

This protocol describes the preparation of a salted collodion solution for creating photographic negatives on glass plates.

Materials:

  • Cadmium Bromide (CdBr)

  • Ammonium Iodide (NH₄I)

  • Distilled Water (DH₂O)

  • 190-proof Grain Alcohol (e.g., Everclear)

  • Ether

  • Plain USP Collodion

  • Glass beakers

  • Glass stirring rod

  • Graduated cylinders

  • Chemical-resistant storage bottles

Safety Precautions:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Cadmium bromide is toxic and a suspected carcinogen; handle with extreme care and avoid creating dust.[1]

  • Ether is highly flammable; ensure there are no open flames or sources of ignition.

Procedure:

  • Dissolving the Salts (Part A):

    • In a small glass beaker, dissolve 2 grams of Cadmium Bromide in 3 ml of distilled water. Gentle warming and stirring with a glass rod can aid dissolution.[2][3]

    • To this solution, add 5 grams of Ammonium Iodide and stir until fully dissolved. The ammonium iodide will readily dissolve in the presence of the cadmium bromide solution.[2][3]

  • Preparing the Solvents (Part B):

    • In a larger beaker, mix 260 ml of 190-proof grain alcohol and 260 ml of ether.[2][3]

  • Combining the Solutions:

    • Slowly add the salt solution (Part A) to the solvent mixture (Part B) while stirring.

    • Rinse the small beaker with a small amount of the solvent mixture to ensure all salts are transferred.

  • Adding the Collodion:

    • To the combined solution, add 240 ml of Plain USP Collodion and mix thoroughly.[2][3]

  • Ripening:

    • Transfer the final salted collodion to a labeled, airtight, chemical-resistant storage bottle.

    • Allow the collodion to "ripen" for at least 24 hours before use. A week of ripening is often preferred to allow the solution to clear and improve its working properties.[3]

Workflow for Wet Plate Collodion Photography:

Wet_Plate_Collodion_Workflow cluster_prep Preparation cluster_sensitize Sensitization cluster_capture Image Capture & Development Prep Prepare Salted Collodion (with NH4Br/NH4I) Coat Coat Plate with Collodion Prep->Coat Clean Clean Glass Plate Clean->Coat Sensitize Sensitize in Silver Nitrate Bath Coat->Sensitize Expose Expose Plate in Camera Sensitize->Expose Develop Develop Latent Image Expose->Develop Fix Fix and Wash Plate Develop->Fix Holography_Processing_Workflow Start Exposed Holographic Plate Develop Development (e.g., SM-6) Start->Develop Wash1 Wash in Water Develop->Wash1 Bleach Bleaching (e.g., PBU-Amidol with Bromides) Wash1->Bleach Wash2 Final Wash in Water Bleach->Wash2 Rinse Final Rinse (Wetting Agent) Wash2->Rinse Dry Drying Rinse->Dry End Finished Hologram Dry->End

References

Application Notes and Protocols for the Synthesis of Nanoparticles Using Ammonium Bromide as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of gold nanorods (AuNRs), silver nanoparticles (AgNPs), and Cadmium Telluride (CdTe) quantum dots (QDs) utilizing ammonium (B1175870) bromide, primarily in the form of Cetyltrimethylammonium Bromide (CTAB), as a capping agent. This document includes experimental procedures, data presentation in tabular format for easy comparison, and visualizations of workflows and mechanisms.

Introduction to this compound as a Capping Agent

This compound, particularly long-chain quaternary ammonium bromides like CTAB, plays a crucial role in the synthesis of various nanoparticles. Its amphiphilic nature, consisting of a hydrophilic head and a hydrophobic tail, allows it to form micelles in aqueous solutions. In nanoparticle synthesis, CTAB acts as a shape-directing agent and a stabilizer. The bromide ions can selectively bind to specific crystallographic faces of the growing nanoparticle, influencing its morphology, while the bulky cationic headgroups provide electrostatic and steric stabilization, preventing aggregation.[1][2]

Synthesis Protocols

Gold Nanorod (AuNR) Synthesis via Seed-Mediated Growth

This protocol describes a widely used seed-mediated method for synthesizing gold nanorods with tunable aspect ratios.[3][4]

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • Cetyltrimethylthis compound (CTAB)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ascorbic acid

  • Silver nitrate (B79036) (AgNO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

Protocol:

Seed Solution Preparation:

  • Prepare a 0.1 M CTAB solution by dissolving the appropriate amount in deionized water.

  • In a separate container, add 25 µL of 10 mM HAuCl₄ to 1 mL of the 0.1 M CTAB solution.

  • Freshly prepare a 10 mM NaBH₄ solution in ice-cold deionized water.

  • Rapidly inject 60 µL of the ice-cold NaBH₄ solution into the HAuCl₄-CTAB solution under vigorous stirring.

  • The solution will turn a brownish-yellow color, indicating the formation of gold seeds.

  • Age the seed solution at room temperature for 30 minutes before use.

Growth Solution Preparation and Nanorod Synthesis:

  • In a flask, mix 5 mL of 0.1 M CTAB, 250 µL of 10 mM HAuCl₄, and 48 µL of 10 mM AgNO₃ with continuous mild stirring at 25°C.[3]

  • Add 100 µL of 1 M HCl to the growth solution.[3]

  • Add 40 µL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au⁺.

  • Quickly inject 100 µL of the aged seed solution into the growth solution.

  • Allow the reaction to proceed undisturbed for at least 2 hours for nanorod growth. The solution will gradually change color.

Purification:

  • Centrifuge the gold nanorod solution to remove excess CTAB and other reactants.

  • Remove the supernatant and resuspend the nanorod pellet in a small amount of deionized water or a buffer of choice.

Silver Nanoparticle (AgNP) Synthesis

This protocol outlines a chemical reduction method for the synthesis of spherical silver nanoparticles.

Materials:

  • Silver nitrate (AgNO₃)

  • Cetyltrimethylthis compound (CTAB)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Protocol:

  • Prepare a 0.01 M CTAB solution in deionized water.

  • In a reaction vessel, add 50 mL of the 0.01 M CTAB solution.

  • Freshly prepare a 0.01 M AgNO₃ solution.

  • Under vigorous magnetic stirring, add 50 mL of the 0.01 M AgNO₃ solution dropwise to the CTAB solution.

  • Freshly prepare a NaBH₄ solution.

  • Add the NaBH₄ solution dropwise to the AgNO₃-CTAB mixture. The formation of a yellowish-brown color indicates the synthesis of silver nanoparticles.[5]

  • Continue stirring for 30 minutes to ensure the completion of the reaction.

Purification:

  • Centrifuge the silver nanoparticle solution.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to ensure the removal of excess reactants.

Cadmium Telluride (CdTe) Quantum Dot Synthesis

This protocol describes a room temperature aqueous synthesis of CTAB-capped CdTe quantum dots.[6]

Materials:

  • Cadmium Telluride (CdTe) powder

  • Cetyltrimethylthis compound (CTAB)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Protocol:

  • Prepare a stock solution of CTAB in deionized water.

  • In a typical synthesis, disperse a calculated amount of CdTe powder in the CTAB solution under sonication to form a homogenous suspension.

  • Freshly prepare a NaBH₄ solution.

  • Add the NaBH₄ solution to the CdTe-CTAB suspension under vigorous stirring at room temperature.

  • The reaction mixture will gradually change color, indicating the formation of CdTe quantum dots. The reaction time can be varied to control the size of the quantum dots.[6]

  • The reaction can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra.

Purification:

  • Precipitate the CdTe quantum dots by adding a non-solvent like acetone (B3395972) or isopropanol.

  • Centrifuge the mixture to collect the quantum dot precipitate.

  • Wash the precipitate with the non-solvent and redisperse the purified quantum dots in deionized water or a suitable buffer.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of nanoparticles using this compound as a capping agent.

Nanoparticle TypeSynthesis MethodAverage Size (nm)Aspect RatioZeta Potential (mV)YieldReference
Gold NanorodsSeed-Mediated20-50 (diameter)2.5 - 4.6+33.3 to +40.1High[3]
Silver NanoparticlesChemical Reduction10-50N/APositive-[5]
CdTe Quantum DotsAqueous Synthesis3-4N/A-Up to 40% (Quantum Yield)[6]

Table 1: Physicochemical Properties of Synthesized Nanoparticles.

Nanoparticle FormulationDrugLoading Efficiency (%)Release ConditionsReference
Gold NanoparticlesDoxorubicin (B1662922)~93% at pH 4.5pH-dependent[7]
Liposomal Doxorubicin with Gold NanoparticlesDoxorubicinSlightly less than without GNPs-[8]

Table 2: Drug Loading and Release Characteristics.

Nanoparticle TypeMediumIncubation TimeChange in Hydrodynamic DiameterChange in Zeta PotentialReference
Gold Nanorods (PEGylated)PBS>1000 hoursStable-[9]
Silver NanoparticlesDe-ionized Water14 daysStableStable[10]
Silver NanoparticlesCell Culture Media14 daysMarked Aggregation-[10]

Table 3: Stability of this compound-Capped Nanoparticles.

Mandatory Visualizations

Experimental Workflows

Gold_Nanorod_Synthesis cluster_seed Seed Solution Preparation cluster_growth Growth Solution and Synthesis cluster_purification Purification S1 Mix HAuCl4 and CTAB S2 Add ice-cold NaBH4 S1->S2 S3 Age seed solution S2->S3 G3 Inject Seed Solution S3->G3 G1 Mix CTAB, HAuCl4, AgNO3, HCl G2 Add Ascorbic Acid G1->G2 G2->G3 G4 Nanorod Growth G3->G4 P1 Centrifugation G4->P1 P2 Resuspension P1->P2

Caption: Workflow for the seed-mediated synthesis of gold nanorods.

Silver_Nanoparticle_Synthesis cluster_synthesis Synthesis cluster_purification_ag Purification Ag1 Prepare CTAB solution Ag2 Add AgNO3 solution Ag1->Ag2 Ag3 Add NaBH4 solution Ag2->Ag3 Ag4 Stir for 30 min Ag3->Ag4 AgP1 Centrifugation Ag4->AgP1 AgP2 Resuspension AgP1->AgP2

Caption: Workflow for the synthesis of silver nanoparticles.

Signaling Pathway

Autophagy_Induction CTAB_AuNR CTAB-coated Gold Nanorods Cell_Membrane Cell Membrane Interaction CTAB_AuNR->Cell_Membrane Internalization Cellular Uptake Cell_Membrane->Internalization AKT AKT Internalization->AKT Inhibition mTOR mTOR AKT->mTOR Activation AKT->mTOR Autophagy Autophagy Induction mTOR->Autophagy Inhibition Apoptosis Cell Death (Apoptosis) Autophagy->Apoptosis

Caption: CTAB-AuNRs induce autophagy via the AKT-mTOR signaling pathway.[11]

Applications in Drug Development

Photothermal Therapy (PTT)

Gold nanorods capped with CTAB exhibit strong surface plasmon resonance in the near-infrared (NIR) region, making them excellent candidates for photothermal therapy.[12] When irradiated with a laser of a specific wavelength, these nanorods efficiently convert light into heat, leading to localized hyperthermia and subsequent cancer cell death. For in vivo applications, the cytotoxic CTAB layer is often replaced with a biocompatible polymer like polyethylene (B3416737) glycol (PEG).[13]

Protocol for In Vitro Photothermal Therapy:

  • Culture cancer cells in a suitable plate (e.g., 96-well plate) to the desired confluency.

  • Prepare a sterile suspension of PEGylated gold nanorods in cell culture medium at various concentrations.

  • Remove the old medium from the cells and add the nanorod suspension.

  • Incubate the cells with the nanorods for a specific period (e.g., 24 hours) to allow for cellular uptake.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound nanorods.

  • Add fresh cell culture medium.

  • Irradiate the cells with a NIR laser (e.g., 808 nm) at a specific power density for a set duration.

  • After irradiation, incubate the cells for a further 24 hours.

  • Assess cell viability using a standard assay such as MTT or trypan blue exclusion.

Drug Delivery

The high surface area of nanoparticles allows for the loading of therapeutic agents. For instance, doxorubicin, a common chemotherapy drug, can be loaded onto gold nanoparticles.[7] The release of the drug can be triggered by the acidic environment of tumors or by external stimuli like NIR light in the case of gold nanorods.

Protocol for Drug Release Assessment:

  • Prepare a solution of the drug-loaded nanoparticles in a release medium (e.g., PBS at different pH values to mimic physiological and tumor environments).

  • Place the solution in a dialysis bag with a suitable molecular weight cut-off that allows the free drug to diffuse out but retains the nanoparticles.

  • Immerse the dialysis bag in a larger volume of the same release medium under constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Conclusion

The use of this compound, particularly CTAB, as a capping agent provides a versatile and effective method for the synthesis of various types of nanoparticles with controlled morphology and stability. These nanoparticles hold significant promise for applications in drug development, including targeted drug delivery and photothermal therapy. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in this exciting field. Further research is encouraged to explore the full potential of these nanomaterials in clinical applications, with a focus on optimizing biocompatibility and therapeutic efficacy.

References

Ammonium Bromide: Application Notes and Protocols for Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ammonium (B1175870) bromide is a valuable salt in the protein crystallographer's toolkit, serving both as a primary precipitant and a strategic additive to optimize crystal growth. Its utility extends to facilitating structure determination through experimental phasing methods. Understanding the physicochemical properties of ammonium bromide and its role within the broader context of crystallization screening can significantly enhance the success rate of obtaining high-quality protein crystals.

Physicochemical Properties and the Hofmeister Series:

This compound is composed of the ammonium cation (NH₄⁺) and the bromide anion (Br⁻). In the context of the Hofmeister series, which ranks ions based on their ability to salt out or salt in proteins, the bromide ion is considered a moderately chaotropic ("disorder-making") agent. This means it can disrupt the bulk structure of water, which in turn can increase the solubility of proteins. This property can be advantageous in crystallization by preventing the formation of amorphous precipitate and promoting the slow, ordered association of protein molecules into a crystal lattice. The ammonium ion, on the other hand, is a well-established precipitating agent commonly found in successful crystallization conditions.[1] The combination of these two ions in this compound provides a unique balance of precipitating and solubilizing effects.

Applications in Protein Crystallization:

  • Primary Precipitant: In initial crystallization screens, this compound can be used as the primary precipitating agent, often in grid screens where its concentration is varied against a range of pH values. Its effectiveness as a precipitant is comparable to other ammonium salts like ammonium sulfate (B86663), which is one of the most common precipitants used in protein crystallization.[1][2]

  • Additive for Optimization: Perhaps the more powerful application of this compound is as an additive in the optimization phase of crystallization. When an initial crystallization condition (a "hit") produces suboptimal crystals (e.g., small, poorly formed, or aggregated), adding a small amount of this compound to the crystallization drop can lead to significant improvements. Its chaotropic nature can gently increase the solubility of the protein, slowing down the crystallization process and allowing for the growth of larger, more well-ordered crystals.

  • Experimental Phasing (SAD/MAD): The bromide ion possesses a useful anomalous scattering signal at commonly used X-ray wavelengths. By soaking pre-existing crystals in a solution containing this compound, or by co-crystallizing the protein in its presence, the bromide ions can be incorporated into the crystal lattice. The resulting anomalous diffraction data can then be used for Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) phasing to solve the crystallographic phase problem, a critical step in determining the protein's three-dimensional structure.

Data Presentation

The following tables summarize typical concentration ranges for this compound in different stages of protein crystallization experiments. These values are starting points and should be optimized for each specific protein.

Table 1: this compound Concentration Ranges for Initial Screening

Screening MethodTypical this compound Concentration RangeNotes
Sparse Matrix Screen0.1 M - 2.0 MIncluded as one of many diverse chemical conditions.
Grid Screen (as primary precipitant)0.5 M - 4.0 MVaried systematically against a pH range (e.g., 4.0 - 9.0).

Table 2: this compound Concentration Ranges for Optimization and Phasing

ApplicationTypical this compound Concentration RangeNotes
Additive Screening10 mM - 200 mMAdded to a promising initial crystallization condition.
Crystal Soaking (for Phasing)0.25 M - 1.0 MSoaking times are typically short (seconds to minutes) to avoid crystal damage.
Co-crystallization (for Phasing)0.1 M - 0.5 MIncluded in the crystallization drop from the beginning.

Experimental Protocols

Protocol 1: Initial Screening with this compound using Hanging Drop Vapor Diffusion

This protocol describes a systematic approach to screen for initial crystallization conditions using this compound as the primary precipitant.

Materials:

  • Purified protein solution (5-15 mg/mL in a low ionic strength buffer)

  • This compound stock solutions (e.g., 4.0 M)

  • Buffer stock solutions covering a range of pH values (e.g., 1.0 M stocks of Sodium Acetate pH 4.0-5.5, MES pH 5.5-6.5, HEPES pH 6.5-7.5, Tris pH 7.5-9.0)

  • 24-well VDX plates or similar crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Microscope for observing crystals

Procedure:

  • Prepare Reservoir Solutions: In a 96-well deep-well block or individual tubes, prepare a grid of reservoir solutions. For a 24-well plate, you can, for example, vary the this compound concentration along the rows and the pH along the columns.

    • Example Grid:

      • Row A: 1.0 M this compound

      • Row B: 1.5 M this compound

      • Row C: 2.0 M this compound

      • Row D: 2.5 M this compound

    • For each row, prepare solutions with different buffers at a final concentration of 0.1 M. For example, for Row A:

      • Column 1: 1.0 M this compound, 0.1 M Sodium Acetate pH 4.5

      • Column 2: 1.0 M this compound, 0.1 M MES pH 6.0

      • Column 3: 1.0 M this compound, 0.1 M HEPES pH 7.5

      • Column 4: 1.0 M this compound, 0.1 M Tris pH 8.5

      • And so on for all 24 conditions.

  • Set up Crystallization Plates: Pipette 500 µL of each reservoir solution into the corresponding well of the 24-well plate.

  • Prepare Hanging Drops:

    • On a clean, siliconized cover slip, pipette a 1 µL drop of your protein solution.

    • Pipette 1 µL of the corresponding reservoir solution into the protein drop. Do not mix the drop unless desired.[3]

  • Seal the Wells: Invert the cover slip and place it over the well, ensuring a good seal with vacuum grease.

  • Incubate and Observe: Incubate the plates at a constant temperature (e.g., 4°C or 20°C). Observe the drops under a microscope regularly over several weeks, looking for crystal formation. Record your observations, noting the morphology of any crystals or precipitate.

Protocol 2: Additive Screening with this compound

This protocol is for optimizing an existing crystallization condition that yields poor-quality crystals.

Materials:

  • Protein solution and the reservoir solution from the initial successful crystallization condition.

  • A stock solution of 1.0 M this compound.

  • Crystallization plates and cover slips.

Procedure:

  • Prepare Additive-Containing Reservoir Solutions: Prepare a series of reservoir solutions based on the original successful condition, each containing a different concentration of this compound. For example, if the original condition was 1.5 M Sodium Chloride, 0.1 M HEPES pH 7.0, you would prepare:

    • 1.5 M NaCl, 0.1 M HEPES pH 7.0, 10 mM this compound

    • 1.5 M NaCl, 0.1 M HEPES pH 7.0, 25 mM this compound

    • 1.5 M NaCl, 0.1 M HEPES pH 7.0, 50 mM this compound

    • 1.5 M NaCl, 0.1 M HEPES pH 7.0, 100 mM this compound

    • 1.5 M NaCl, 0.1 M HEPES pH 7.0, 200 mM this compound

  • Set up Crystallization Drops: Using the hanging drop or sitting drop vapor diffusion method, set up crystallization trials with these new reservoir solutions as described in Protocol 1.

  • Incubate and Compare: Incubate the plates and compare the results to your original crystallization condition. Look for improvements in crystal size, morphology, and number.

Visualizations

experimental_workflow start Start: Purified Protein Sample initial_screen Initial Crystallization Screening (Sparse Matrix or Grid Screen) start->initial_screen no_hits No Crystals / Amorphous Precipitate initial_screen->no_hits Outcome 1 hits Initial Crystal 'Hits' (e.g., microcrystals, poor morphology) initial_screen->hits Outcome 2 optimization Optimization using This compound as an Additive hits->optimization no_improvement No Improvement optimization->no_improvement Outcome 1 improvement Improved Crystals (larger, better morphology) optimization->improvement Outcome 2 diffraction_test X-ray Diffraction Test improvement->diffraction_test poor_diffraction Poor Diffraction diffraction_test->poor_diffraction Outcome 1 good_diffraction High-Resolution Diffraction Data diffraction_test->good_diffraction Outcome 2 phasing Experimental Phasing (SAD/MAD with Bromide) good_diffraction->phasing If phasing is needed structure Protein Structure Solved good_diffraction->structure Directly if phase is known phasing->structure

Caption: Workflow for using this compound in protein crystallization.

logical_relationship ammonium_bromide This compound ammonium_ion Ammonium Ion (NH4+) (Precipitating Agent) ammonium_bromide->ammonium_ion bromide_ion Bromide Ion (Br-) (Chaotropic Agent) ammonium_bromide->bromide_ion decrease_solubility Decreases Protein Solubility ('Salting Out') ammonium_ion->decrease_solubility increase_solubility Increases Protein Solubility bromide_ion->increase_solubility anomalous_scatterer Anomalous Scatterer for X-rays bromide_ion->anomalous_scatterer prevent_precipitation Prevents Amorphous Precipitation increase_solubility->prevent_precipitation promote_nucleation Promotes Nucleation & Crystal Growth decrease_solubility->promote_nucleation prevent_precipitation->promote_nucleation experimental_phasing Enables Experimental Phasing (SAD/MAD) anomalous_scatterer->experimental_phasing

Caption: Physicochemical properties of this compound in crystallization.

References

Troubleshooting & Optimization

overcoming hygroscopicity of ammonium bromide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the hygroscopic nature of ammonium (B1175870) bromide (NH₄Br) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that ammonium bromide is hygroscopic?

A1: this compound is described as hygroscopic, and sometimes slightly hygroscopic, meaning it has the ability to attract and absorb moisture from the surrounding atmosphere.[1][2][3] This can lead to physical and chemical changes in the compound if it is not stored and handled correctly.[1] On exposure to air, it can also gradually turn yellow due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[4][5]

Q2: How does absorbed moisture affect experiments involving this compound?

A2: The presence of absorbed water can lead to several experimental issues:

  • Inaccurate Measurements: The absorbed water adds to the measured weight of the this compound, leading to errors in molar calculations and stoichiometry.

  • Altered Physical Properties: Moisture absorption causes the crystalline powder to clump together, which can hinder uniform dissolution and affect powder flow.[1][6]

  • Chemical Reactions: The absorbed water can participate in or interfere with chemical reactions, potentially leading to the formation of byproducts or affecting reaction kinetics.[1]

  • Degradation: In the presence of moisture and other incompatibles like acids or bases, this compound may degrade, releasing ammonia (B1221849) or toxic hydrogen bromide fumes.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly closed, opaque container in a cool, dry, and well-ventilated area.[1][2][7][8] The ideal storage temperature is between 20°C and 25°C.[1] It should be kept away from light, heat sources, and incompatible materials such as acids, alkalis, and strong oxidizing agents.[1][2][9] Using desiccants like silica (B1680970) gel packets inside the storage area or container is an effective way to control humidity.[1][10]

Q4: My this compound has formed clumps. Can I still use it?

A4: Clumped this compound is a clear sign of moisture absorption.[1] While it may still be usable for some applications after proper drying, its purity and exact mass will be compromised. For experiments requiring high precision and accuracy, it is highly recommended to use a fresh, unopened container or to dry the clumped material thoroughly before use.

Q5: What is the best way to dry this compound that has been exposed to moisture?

A5: Drying this compound can be achieved by heating it in a laboratory oven. Spread the compound in a thin layer on a clean, dry glass dish (like a watch glass or Petri dish) and heat at a temperature between 150-170°C.[11] Another common method for drying solids is using a vacuum oven, which allows for drying at lower temperatures. For less severe moisture absorption, storing the compound in a desiccator with a strong desiccant (like anhydrous calcium chloride or phosphorus pentoxide) for an extended period can also be effective.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or low reaction yields Inaccurate molar quantity of NH₄Br due to absorbed water.1. Use this compound from a freshly opened container. 2. Dry the NH₄Br before use following the recommended protocol. 3. Weigh the compound in a controlled, low-humidity environment like a glove box or a weighing chamber with desiccant.[12]
Difficulty weighing the exact amount; mass keeps increasing on the balance The compound is rapidly absorbing atmospheric moisture during the weighing process.1. Minimize the time the container is open to the atmosphere. 2. Use a glove box with an inert atmosphere (e.g., nitrogen or argon) for weighing.[12] 3. If a glove box is unavailable, weigh the compound in a sealed container and determine the mass by difference. Alternatively, pre-filled reaction vials can be used.[12]
The white crystalline powder has turned yellow Oxidation of the bromide ion to bromine, which can be accelerated by exposure to air and light.[4][5]1. Store NH₄Br in opaque, tightly sealed containers to protect it from light and air.[1] 2. While a slight yellow tint may not affect all experiments, for high-purity applications, it is best to use a non-discolored batch.
Formation of unexpected byproducts in the reaction The absorbed water may be reacting with other reagents or catalyzing side reactions. This compound can also react with acids to produce toxic hydrogen bromide.[2]1. Ensure all reagents and solvents are anhydrous, especially in moisture-sensitive reactions. 2. Verify the compatibility of NH₄Br with all other reaction components.[2]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound relevant to its handling and use in experiments.

PropertyValueCitations
Molar Mass 97.94 g/mol [4]
Appearance White, odorless, crystalline powder[3][4]
Hygroscopicity Hygroscopic solid[3][7]
Melting Point 235 °C (455 °F)[4][13]
Boiling Point 452 °C (846 °F)[4][5][13]
Solubility in Water 60.6 g/100 mL at 0 °C 78.3 g/100 mL at 25 °C 145 g/100 mL at 100 °C[4]
pH of Solution Slightly acidic[2][3]
Density 2.429 g/cm³[4][13]

Experimental Protocols

Protocol 1: Drying this compound Using a Laboratory Oven

  • Preparation: Preheat a conventional laboratory oven to 110°C. Place a clean, dry borosilicate glass watch glass or petri dish in the oven for at least 30 minutes to ensure it is completely dry.

  • Sample Preparation: Remove the watch glass from the oven using tongs and place it in a desiccator to cool to room temperature. Once cooled, weigh the empty watch glass.

  • Drying: Spread a thin layer of the clumped or potentially damp this compound onto the pre-weighed watch glass.

  • Heating: Place the watch glass with the this compound into the preheated 110°C oven. Heat for 1-2 hours. Note: this compound decomposes at higher temperatures (around 235°C), so do not exceed the recommended drying temperature.[4][14]

  • Cooling and Storage: After the drying period, carefully remove the watch glass from the oven and immediately place it into a desiccator containing a fresh desiccant. Allow it to cool completely to room temperature.

  • Verification: Once cooled, re-weigh the watch glass with the dried this compound. The final mass should be stable. If not, repeat the drying and cooling steps until a constant weight is achieved.

  • Final Handling: Use the dried this compound immediately or store it in a tightly sealed container inside a desiccator.

Protocol 2: Weighing this compound in a Controlled Environment

  • Glove Box Method (Preferred):

    • Ensure the glove box atmosphere is inert and dry (e.g., filled with nitrogen or argon).

    • Place the sealed container of this compound, a weighing vessel, spatula, and any other necessary equipment inside the glove box antechamber.

    • Cycle the antechamber as per the glove box operating procedure to remove atmospheric air and moisture.

    • Transfer the items into the main chamber.

    • Perform the weighing procedure on an analytical balance located inside the glove box.

    • Tightly seal the this compound container before removing it from the glove box.

  • Desiccator Cabinet Method (Alternative):

    • Place the analytical balance inside a sealed desiccator cabinet or a weighing chamber that contains a desiccant.

    • Allow the internal atmosphere of the cabinet to equilibrate and become dry.

    • Introduce the this compound container and weighing tools.

    • Minimize the time the cabinet door is open.

    • Quickly open the this compound container, weigh the desired amount, and immediately reseal the container. This method reduces, but does not eliminate, exposure to ambient moisture.

Visualizations

Hygroscopicity_Effects Atmosphere Atmospheric Moisture Absorption Moisture Absorption Atmosphere->Absorption Exposed to NH4Br This compound (NH₄Br) NH4Br->Absorption WetNH4Br Compromised Reagent Absorption->WetNH4Br Leads to Weighing Inaccurate Weighing WetNH4Br->Weighing SideReactions Side Reactions / Altered Kinetics WetNH4Br->SideReactions Clumping Physical Clumping WetNH4Br->Clumping Stoichiometry Incorrect Stoichiometry Weighing->Stoichiometry Yield Inconsistent Yields Stoichiometry->Yield SideReactions->Yield

Caption: Cause-and-effect diagram of this compound hygroscopicity.

Handling_Workflow Start Start: Need to use NH₄Br CheckAppearance Check Visual Appearance Start->CheckAppearance IsClumped Is it clumped or yellow? CheckAppearance->IsClumped DryReagent Dry NH₄Br using Oven/Desiccator Protocol IsClumped->DryReagent Yes UseNew Use fresh, sealed container of NH₄Br IsClumped->UseNew No WeighingEnv Select Weighing Environment DryReagent->WeighingEnv UseNew->WeighingEnv GloveBox Weigh in Glove Box WeighingEnv->GloveBox High-precision required? Yes WeighQuickly Weigh quickly, minimize air exposure WeighingEnv->WeighQuickly No Proceed Proceed with Experiment GloveBox->Proceed WeighQuickly->Proceed Experimental_Workflow Storage 1. Retrieve NH₄Br from Dry Storage (Desiccator) GloveBox 2. Transfer to Inert Atmosphere (Glove Box) Storage->GloveBox Weigh 3. Weigh Anhydrous NH₄Br GloveBox->Weigh Solvent 4. Add to Anhydrous Solvent in Reaction Vessel Weigh->Solvent Reaction 5. Perform Reaction Under Inert Atmosphere Solvent->Reaction Workup 6. Reaction Workup & Analysis Reaction->Workup

References

Technical Support Center: Ammonium Bromide Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification and recrystallization of ammonium (B1175870) bromide for analytical applications.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing ammonium bromide?

A1: Water is the most suitable solvent for recrystallizing this compound due to its high solubility at elevated temperatures and significantly lower solubility at 0°C, which allows for good recovery of the purified salt.[1][2][3] While this compound has limited solubility in ethanol, water is generally preferred for achieving high purity for analytical use.[1]

Q2: My this compound raw material has a yellow tint. What causes this and can it be removed by recrystallization?

A2: A yellow color in this compound is typically due to the oxidation of bromide ions (Br⁻) to elemental bromine (Br₂), often caused by exposure to air.[2][4] Recrystallization is an effective method to remove this and other soluble impurities, resulting in white, colorless crystals.[2]

Q3: What level of purity can I expect after recrystallization?

A3: A properly executed recrystallization should yield this compound with a purity of ≥99%.[5] For stringent analytical work, it's advisable to verify the purity against established standards, such as those outlined by the American Chemical Society (ACS), which specify limits for impurities like bromate, chloride, heavy metals, and iron.[6]

Q4: Is it necessary to use a hot filtration step?

A4: A hot filtration step is recommended if your initial dissolved solution contains insoluble impurities (e.g., dust, particulate matter).[7][8] This step ensures that these impurities are removed before the crystallization process begins. If the hot solution is perfectly clear, this step may be omitted.

Experimental Protocol: Recrystallization of this compound

This protocol details the methodology for purifying this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized or distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 100 g of this compound, start by adding approximately 70-80 mL of deionized water. Heat the mixture to boiling while stirring continuously until all the solid has dissolved.[1][9] Add the minimum amount of boiling water necessary to achieve complete dissolution.[9]

  • (Optional) Hot Filtration: If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.[7] To prevent premature crystallization in the funnel, use a stemless funnel and pre-heat the funnel and the receiving flask.[7]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed.[8] Slow cooling is crucial for the formation of large, pure crystals.[8] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7][8]

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor clinging to the crystal surfaces.[9]

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a desiccator under vacuum until a constant weight is achieved.

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 mL)
060.6[1][4]
2075.5[1]
2578.3[2][4]
100125.8 - 145[1][2][4]

Table 2: Solubility of this compound in Ethanol

Temperature (°C)Solubility (g / 100 g)
03.06[3]
203.36[3]
7810.5[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystallization to occur.[11][12]2. Supersaturated solution: The solution has cooled below its saturation point without nucleating.[12]1. Reduce solvent volume: Gently boil the solution to evaporate some of the water and then attempt to cool it again.[11][12]2. Induce crystallization: a) "Seed" the solution by adding a tiny crystal of pure this compound.[12] b) Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[12]
Oily precipitate forms instead of crystals. The compound is coming out of the solution above its melting point, or the impurity concentration is very high.[11]Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[12]
Crystals form in the funnel during hot filtration. The solution is cooling too rapidly in the funnel, causing premature crystallization.[11]Use a stemless or short-stemmed funnel. Ensure both the funnel and the receiving flask are pre-heated. Add a slight excess of hot solvent before filtering and evaporate it later.[7]
Low yield of purified crystals. 1. Incomplete crystallization: The solution was not cooled sufficiently.2. Too much washing: Excessive washing with cold solvent can dissolve some of the product.3. Premature filtration: The crystals were filtered before crystallization was complete.1. Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time.2. Wash the crystals with a minimal amount of ice-cold solvent.[9]3. Allow sufficient time for crystallization at both room temperature and in the ice bath.
Purified crystals are still yellow. Trapped impurities: The cooling process was too rapid, causing impurities to be trapped within the crystal lattice.Redissolve the crystals in the minimum amount of hot water and allow the solution to cool much more slowly to promote the formation of purer crystals.

Visualizations

experimental_workflow cluster_prep Preparation & Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying start Start: Crude NH4Br dissolve Dissolve in minimum boiling H2O start->dissolve check_insoluble Insoluble impurities present? dissolve->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cool_slowly Cool slowly to RT, then ice bath check_insoluble->cool_slowly No hot_filter->cool_slowly vacuum_filter Vacuum Filtration cool_slowly->vacuum_filter wash Wash with ice-cold H2O vacuum_filter->wash dry Dry Crystals wash->dry finish End: Pure NH4Br dry->finish

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oily_precipitate Oily Precipitate Forms start->oily_precipitate low_yield Low Crystal Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check reheat_add_solvent Reheat, add more solvent, cool slowly oily_precipitate->reheat_add_solvent incomplete_cooling Incomplete cooling? low_yield->incomplete_cooling Check supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off Boil off excess solvent too_much_solvent->boil_off Yes induce_xtal Seed or Scratch supersaturated->induce_xtal Yes over_washing Excessive washing? incomplete_cooling->over_washing No cool_longer Cool longer in ice bath incomplete_cooling->cool_longer Yes wash_minimally Wash with minimal ice-cold solvent over_washing->wash_minimally Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

managing the exothermic reaction of ammonia and bromine for NH4Br synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium (B1175870) bromide (NH₄Br) via the exothermic reaction of ammonia (B1221849) (NH₃) and bromine (Br₂).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: The reaction is proceeding too vigorously, with excessive heat and gas evolution. What should I do?

A: This indicates a runaway exothermic reaction. Immediately cease the addition of bromine and increase the efficiency of your cooling system (e.g., add more ice or use a colder bath). Ensure vigorous stirring to dissipate localized heating. The violent nature of the reaction can occur with local superheating when bromine contacts solution layers with high ammonia concentrations.[1]

Q2: My final product is yellow or brown instead of white. What is the cause and how can I fix it?

A: A yellow or brown color indicates the presence of impurities, most commonly the oxidation of bromide (Br⁻) to bromine (Br₂).[2][3][4] To purify the product, dissolve the crude NH₄Br in boiling distilled water, add a sufficient amount of ammonia solution until the solution is slightly alkaline (pH ~9), and boil for a few minutes. This helps to remove any free bromine or bromate. Then, filter the solution and evaporate it to dryness to obtain colorless crystals.[5]

Q3: The yield of my reaction is lower than expected. What are the potential reasons?

A: Low yield can be attributed to several factors:

  • Loss of Bromine: Due to its high vapor pressure, bromine can be carried away by the evolving nitrogen gas, especially at higher temperatures.[1] Ensure your reaction vessel is appropriately covered (e.g., with a loose plug) and consider using a scrubber system for the off-gases.[1][5]

  • Incomplete Reaction: Ensure that the bromine has been added completely and that the reaction has been given sufficient time to complete. The disappearance of the bromine color and odor is a good indicator.[5]

  • Sublimation during drying: Ammonium bromide can sublime upon heating.[2][3] Dry the final product under controlled temperature conditions.

Q4: I've noticed the formation of a greenish liquid during the reaction. Is this normal?

A: Yes, the formation of a greenish liquid can be an intermediate stage of the reaction and is mentioned in some procedures. Continue the reaction with gentle stirring until the odor of bromine is no longer present.[5]

Q5: What are the primary safety concerns when performing this synthesis?

A: Both ammonia and bromine are hazardous materials. The reaction itself is highly exothermic and can be violent if not controlled.[1][6]

  • Bromine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Ammonia: Irritating and corrosive. Use in a well-ventilated area.

  • Reaction Control: The reaction can produce dense white smoke of NH₄Br and evolve nitrogen gas.[1] The risk of forming explosive nitrogen compounds exists if the concentration of free ammonia is not carefully controlled.[1]

Q6: What is the main side product of this reaction?

A: The primary side product is nitrogen gas (N₂), which is evolved during the reaction as ammonia is oxidized by bromine.[6] The balanced chemical equation for this reaction is: 8NH₃ + 3Br₂ → 6NH₄Br + N₂.

Data Presentation: Reaction Parameters

The following table summarizes key quantitative data for the synthesis of this compound from ammonia and bromine, compiled from various sources.

ParameterValueSource
Reaction Temperature 30-35 °CUS Patent 3,471,251A[1]
60-80 °CCN Patent 103395802A[7]
pH Control (Reaction End) 7-8CN Patent 103395802A[7]
pH Control (Bromate Removal) 9CN Patent 103395802A[7]
Reagent Addition Slow, gradual addition of bromine to the ammonia solution.[5][7]
Example: 52 kg of bromine over 1 hour.US Patent 3,471,251A[1]
Ammonia Solution pH (Initial) 10-12CN Patent 103395802A[7]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers must adapt it to their specific laboratory conditions and scale, always prioritizing safety.

Materials:

  • Concentrated ammonium hydroxide (B78521) solution

  • Liquid bromine

  • Distilled water

  • Ice bath

  • Reaction flask with a stirrer and dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of Ammonia Solution: In a fume hood, prepare the ammonia solution by diluting concentrated ammonium hydroxide with distilled water in the reaction flask. Place the flask in an ice bath to pre-cool the solution.

  • Reaction Setup: Ensure the reaction flask is equipped with a mechanical stirrer and a dropping funnel containing the required amount of bromine. The setup should be securely clamped within the ice bath.

  • Addition of Bromine: Begin stirring the ammonia solution and start the slow, dropwise addition of bromine from the dropping funnel. The reaction is highly exothermic; maintain the reaction temperature within the desired range (e.g., 30-35 °C) by controlling the addition rate and the cooling bath.[1]

  • Monitoring the Reaction: Continue the addition until the bromine has been completely added. The reaction mixture may turn a greenish color.[5] Stir the mixture until the color of bromine disappears and the odor is no longer detectable.

  • pH Adjustment and Digestion: Check the pH of the solution. If necessary, add more ammonia solution to bring the pH to between 7 and 8.[7] Gently heat the mixture for approximately 30 minutes to ensure the reaction is complete.[5]

  • Purification (Initial): If any solid impurities are present, filter the warm solution.

  • Crystallization: Transfer the filtrate to an evaporating dish and heat gently to concentrate the solution, which will yield crude this compound crystals upon cooling.

  • Recrystallization: For higher purity, dissolve the crude product in a minimum amount of boiling distilled water. Add a small amount of dilute ammonia solution to make the solution slightly alkaline.[5] Filter the hot solution if necessary, then allow it to cool slowly to form pure, colorless crystals of this compound.

  • Drying: Separate the crystals by filtration and wash with a small amount of cold distilled water. Dry the crystals in an oven at a controlled temperature or in a desiccator.

Mandatory Visualizations

TroubleshootingWorkflow start Problem Encountered p1 Excessive Heat / Gas start->p1 p2 Product is Yellow/Brown start->p2 p3 Low Yield start->p3 s1 Stop Bromine Addition Increase Cooling & Stirring p1->s1 s2 Indicates Oxidation/Impurities p2->s2 s3 Check for Leaks Ensure Complete Reaction Control Drying Temp. p3->s3 s2a Recrystallize from H₂O Add NH₃ to pH ~9 Boil and Evaporate s2->s2a

Caption: Troubleshooting workflow for NH₄Br synthesis issues.

ExperimentalWorkflow cluster_reaction Reaction cluster_purification Purification prep Prepare & Cool Ammonia Solution add Slowly Add Bromine (Control Temp: 30-80°C) prep->add monitor Monitor until Br₂ color fades add->monitor adjust Adjust pH to 7-8 Heat gently (30 min) monitor->adjust filter1 Filter Warm Solution (if needed) adjust->filter1 concentrate Concentrate & Crystallize filter1->concentrate recrystallize Recrystallize from alkaline hot water concentrate->recrystallize dry Filter & Dry Product recrystallize->dry

Caption: Experimental workflow for NH₄Br synthesis.

References

Technical Support Center: Ammonium Bromide Interference in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from ammonium (B1175870) bromide in Infrared (IR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: How can ammonium bromide interfere with my IR spectrum?

A1: this compound can interfere with your IR spectrum in two primary ways:

  • Direct Spectral Overlap: this compound has distinct absorption bands that can overlap with the signals from your sample. The ammonium ion (NH₄⁺) exhibits strong, broad N-H stretching vibrations in the 3300-3030 cm⁻¹ region and N-H bending vibrations around 1400 cm⁻¹.[1] These peaks can mask or be mistaken for N-H or O-H stretching and bending frequencies in your compound of interest.

  • Ion Exchange with KBr Pellets: If you are using potassium bromide (KBr) pellets for your solid sample analysis, ion exchange can occur. This is particularly problematic if your sample is an ammonium salt of another halide (e.g., ammonium chloride). The bromide ions from the KBr matrix can displace the original counter-ion, leading to the in-situ formation of this compound.[2] This means you will be analyzing a mixture of your original sample and this compound, resulting in a convoluted and misleading spectrum.

Q2: What are the characteristic IR absorption peaks for this compound?

A2: The primary IR absorption bands for the ammonium ion (NH₄⁺) in this compound are:

Vibrational ModeWavenumber (cm⁻¹)Description
ν₃ (Asymmetric N-H Stretch)~3145Typically a strong and broad absorption.
ν₁ (Symmetric N-H Stretch)~3040Often observed as a shoulder on the ν₃ band.
ν₄ (Asymmetric N-H Bend)~1400A strong absorption band.
ν₂ (Symmetric N-H Bend)~1680Generally a weak absorption in the IR spectrum.

Note: The exact peak positions can vary slightly depending on the sample matrix and measurement conditions.

Q3: My sample is a hydrochloride salt, and I see unexpected peaks when using a KBr pellet. Could this be this compound interference?

A3: Yes, this is a classic example of ion exchange. When a hydrochloride salt is mixed with KBr and pressed into a pellet, the bromide ions (Br⁻) from the KBr can swap with the chloride ions (Cl⁻) of your sample. This chemical reaction forms this compound within the pellet, leading to the appearance of its characteristic peaks in your spectrum. To avoid this, consider using an alternative matrix like potassium chloride (KCl) or a different sampling technique such as Attenuated Total Reflectance (ATR) spectroscopy.[2]

Q4: How can I remove this compound contamination from my sample before IR analysis?

A4: Several methods can be employed to remove this compound from your sample, depending on the properties of your compound of interest. These include:

  • Solvent Extraction/Washing: If your organic compound is soluble in a solvent in which this compound is not, you can selectively dissolve your compound and filter out the insoluble this compound.

  • Vacuum Sublimation: this compound sublimes at elevated temperatures under vacuum.[3][4] If your compound of interest is not volatile, this can be an effective purification method.

  • Ion Exchange Chromatography: This technique can be used to separate ionic compounds. Depending on the nature of your sample, you may be able to retain your compound on a column while the ammonium and bromide ions are washed away, or vice-versa.

Detailed protocols for these methods are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Unexpected broad peaks in the 3300-3030 cm⁻¹ and a strong peak around 1400 cm⁻¹ are observed in the IR spectrum.

This is a likely indication of this compound contamination.

Figure 1. Troubleshooting workflow for identifying and addressing potential this compound contamination.

Issue 2: The IR spectrum of my hydrochloride salt sample prepared in a KBr pellet is inconsistent and shows extra peaks.

This suggests that an ion exchange reaction is occurring.

Figure 2. Decision tree for avoiding ion exchange interference when analyzing hydrochloride salts.

Data Presentation

Solubility of this compound in Various Solvents at Room Temperature

The following table summarizes the solubility of this compound in different solvents, which can guide the selection of an appropriate solvent for purification by extraction/washing.

SolventSolubility (g / 100 g of solvent)Reference(s)
Water~74.2 at 20°C[5]
Methanol~12.33 at 20°C[5]
Ethanol~3.36 at 20°C[5]
AcetoneSoluble[5][6]
Diethyl Ether~0.123 at 15°C[5]
Ethyl Acetate (B1210297)Insoluble[5][6]
1-Propanol~1.18 at 25°C[5]

Experimental Protocols

Protocol 1: Purification of a Solid Organic Compound from this compound by Solvent Washing

Objective: To remove this compound contamination from a solid organic sample that is soluble in a solvent in which this compound is poorly soluble (e.g., ethyl acetate).

Materials:

  • Contaminated solid sample

  • Ethyl acetate (or another suitable organic solvent)

  • Beaker

  • Stir bar and magnetic stir plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Wash bottle

Procedure:

  • Place the contaminated solid sample into a beaker.

  • Add a sufficient volume of ethyl acetate to dissolve the organic compound.

  • Stir the mixture vigorously for 10-15 minutes using a magnetic stir plate. The organic compound will dissolve, while the this compound will remain as a solid suspension.

  • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

  • Wet the filter paper with a small amount of clean ethyl acetate.

  • Pour the mixture through the filter paper under vacuum. The dissolved organic compound will pass through into the vacuum flask, and the solid this compound will be collected on the filter paper.

  • Wash the collected solid on the filter paper with a small amount of fresh ethyl acetate to ensure all the desired compound is recovered.

  • The filtrate in the vacuum flask now contains the purified organic compound. The solvent can be removed by rotary evaporation to yield the purified solid.

  • Dry the purified solid under vacuum to remove any residual solvent before preparing it for IR analysis.

Protocol 2: Purification by Vacuum Sublimation

Objective: To remove volatile this compound from a non-volatile solid sample.

Materials:

  • Contaminated solid sample

  • Sublimation apparatus (cold finger condenser, sublimation flask)

  • Vacuum pump

  • Heating mantle or oil bath

  • Source of cold water for the condenser

Procedure:

  • Place the contaminated sample into the bottom of the sublimation flask.

  • Assemble the sublimation apparatus, ensuring the cold finger is positioned correctly above the sample.

  • Connect the apparatus to a high-vacuum pump and start evacuating the system.

  • Once a high vacuum is achieved, begin circulating cold water through the cold finger.

  • Gently heat the sublimation flask using a heating mantle or oil bath. This compound typically sublimes at around 394°C at atmospheric pressure, but this temperature will be significantly lower under vacuum.[5]

  • Monitor the apparatus. The this compound will sublime from the bottom of the flask and deposit as crystals on the cold surface of the condenser.

  • Continue the process until no more solid is observed subliming.

  • Turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully vent the apparatus to atmospheric pressure.

  • The purified, non-volatile compound remains at the bottom of the flask, while the this compound is on the cold finger and can be discarded.

Protocol 3: Purification using Ion Exchange Chromatography

Objective: To remove this compound from a water-soluble organic compound using an ion exchange resin. This protocol is a general guideline and may need to be optimized based on the specific properties of the compound.

Materials:

  • Aqueous solution of the contaminated sample

  • Appropriate ion exchange resin (e.g., a strong cation exchange resin to capture NH₄⁺ or a strong anion exchange resin to capture Br⁻)

  • Chromatography column

  • Elution buffers (e.g., water, buffers of varying pH or ionic strength)

  • Fraction collector or collection tubes

Procedure:

  • Resin Selection and Preparation: Choose an appropriate ion exchange resin. For example, to remove the ammonium cation (NH₄⁺), a strong cation exchange resin in the H⁺ or Na⁺ form can be used. Prepare the resin according to the manufacturer's instructions, which typically involves swelling the resin in water and packing it into a chromatography column.

  • Column Equilibration: Equilibrate the packed column by washing it with several column volumes of the starting buffer (often deionized water or a low ionic strength buffer).

  • Sample Loading: Dissolve the contaminated sample in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to elute the compound that does not bind to the resin.

    • If using a cation exchange resin, the ammonium ions will bind, and your potentially neutral or anionic organic compound may elute.

    • If your compound is cationic and binds to the resin, the bromide anion will pass through.

  • Elution: If your compound of interest is bound to the resin, elute it by changing the pH or increasing the ionic strength of the buffer. For example, a gradient of increasing salt concentration (e.g., NaCl) can be used to displace the bound compound.

  • Fraction Collection and Analysis: Collect fractions of the eluate and analyze them (e.g., by TLC or UV-Vis spectroscopy) to identify the fractions containing your purified compound.

  • Desalting: If a high concentration of salt was used for elution, the collected fractions containing your purified compound may need to be desalted, for example, by dialysis or size-exclusion chromatography.

References

Technical Support Center: Optimizing Ammonium Bromide in Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) bromide in bromination reactions.

Troubleshooting Guide

This guide addresses common issues encountered during bromination reactions using ammonium bromide, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective generation of the active brominating species.Verify Oxidant Activity: Ensure the oxidant (e.g., Oxone®, hydrogen peroxide) is fresh and has been stored correctly. Older or improperly stored oxidants can lose activity. • Increase Oxidant Equivalents: A slight excess of the oxidant (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.[1] • Check this compound Quality: this compound can absorb moisture and turn yellow upon exposure to air due to the oxidation of bromide to bromine.[2][3] Use a fresh, dry source for best results.
Unsuitable reaction solvent.Solvent Optimization: The choice of solvent significantly impacts reaction rate and selectivity. Methanol and acetonitrile (B52724) often provide high selectivity, while water can lead to faster reactions but with potentially lower selectivity.[1][4] Consider a solvent screen to identify the optimal medium for your specific substrate.
Deactivated substrate.Reaction Conditions: Less reactive aromatic substrates, such as those with electron-withdrawing groups (e.g., nitrobenzene, bromobenzene), may not react under standard conditions.[4] Increasing the reaction temperature or using a stronger activating system may be necessary.
Poor Regioselectivity (e.g., mixture of ortho and para isomers) Reaction kinetics and solvent effects.Solvent Choice: Methanol and acetonitrile have been shown to favor the formation of the para isomer in the bromination of activated aromatic compounds.[1][4] Water, while enabling faster reactions, may decrease para-selectivity.[1][4] • Temperature Control: Running the reaction at ambient or lower temperatures can enhance selectivity.
Steric hindrance.• For substrates where the para position is blocked, bromination will preferentially occur at the ortho position.[5]
Formation of Di- or Poly-brominated Byproducts Excess of brominating agent or prolonged reaction time.Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of this compound and oxidant.[1] A large excess can lead to over-bromination. • Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique (e.g., TLC, GC, LC-MS) and quench the reaction once the starting material is consumed to prevent the formation of poly-brominated species.
Side Reactions (e.g., oxidation of sensitive functional groups) Reactivity of the oxidant.Choice of Oxidant: Oxone® is generally considered a mild oxidant.[4][6] If side reactions are observed with hydrogen peroxide, switching to Oxone® may be beneficial. • Temperature Control: Perform the reaction at room temperature or below to minimize side reactions.
Difficult Work-up and Product Isolation Emulsion formation or presence of inorganic salts.Quenching: After completion, the reaction mixture can be treated with a saturated sodium bicarbonate solution to neutralize any remaining acid and then extracted with an organic solvent like dichloromethane.[5] • Filtration: If inorganic salts precipitate, filter the reaction mixture before solvent evaporation.[1] • Washing: Washing the organic layer with water can help remove residual ammonium salts and the oxidant byproducts.

Frequently Asked Questions (FAQs)

Q1: Why use this compound instead of molecular bromine?

A1: this compound, in combination with an oxidant, offers several advantages over molecular bromine. It is a solid, making it easier and safer to handle than liquid bromine.[4] This in-situ generation of the brominating species avoids the hazards associated with storing and handling highly corrosive and toxic molecular bromine and improves the atom economy of the reaction.[4]

Q2: What is the role of the oxidant (Oxone® or H₂O₂)?

A2: The oxidant is crucial for converting the bromide ion (Br⁻) from this compound into an electrophilic bromine species, believed to be hypobromous acid (HOBr), which then acts as the active brominating agent in electrophilic aromatic substitution.[4][5]

Q3: Can I use other bromide salts, like potassium bromide (KBr)?

A3: Yes, other bromide salts like KBr can be used. However, studies have shown that this compound can be a superior bromine source in some reactions, leading to better yields and selectivity.[1]

Q4: What is the optimal concentration of this compound?

A4: Typically, a slight molar excess of this compound (e.g., 1.1 equivalents relative to the substrate) is used to ensure complete conversion.[1] The optimal concentration may vary depending on the substrate and other reaction conditions, so it is advisable to perform small-scale optimization experiments. One study on the bromination of salicylic (B10762653) acid found that increasing the amount of this compound beyond a certain point did not significantly affect the yield or quality of the product.[7]

Q5: Is a catalyst required for this reaction?

A5: For the bromination of many activated aromatic compounds using this compound and an oxidant like Oxone® or hydrogen peroxide, a catalyst is often not necessary.[4][5] This simplifies the reaction setup and purification process.

Q6: What are the typical solvents used, and how do they affect the reaction?

A6: Common solvents include methanol, water, and acetonitrile.[1][4]

  • Methanol and Acetonitrile: Generally provide high selectivity, particularly for the para-isomer in the bromination of aromatic compounds.[1][4]

  • Water: Can lead to faster reaction times but may result in lower regioselectivity.[1][4]

Experimental Protocols

General Protocol for the Bromination of an Activated Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic substrate (1.0 mmol)

  • This compound (NH₄Br) (1.1 mmol)

  • Oxone® (potassium peroxomonosulfate) (1.1 mmol)

  • Methanol or Acetonitrile (5-10 mL)

Procedure:

  • To a solution of the aromatic compound (1.0 mmol) in the chosen solvent (5-10 mL), add this compound (1.1 mmol) and Oxone® (1.1 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Upon completion (disappearance of starting material), filter the reaction mixture to remove any insoluble inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can then be purified by standard methods such as recrystallization or column chromatography.

Visualizations

Experimental Workflow for Bromination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aromatic Substrate in Solvent B Add this compound A->B C Add Oxidant (e.g., Oxone®) B->C D Stir at Room Temperature C->D E Monitor Progress (TLC/GC) D->E F Filter Reaction Mixture E->F Reaction Complete G Evaporate Solvent F->G H Purify Product (Recrystallization/Chromatography) G->H

Caption: A typical experimental workflow for the bromination of aromatic compounds.

Proposed Reaction Mechanism

reaction_mechanism cluster_activation Generation of Electrophile cluster_substitution Electrophilic Aromatic Substitution reagents NH₄Br + Oxidant (e.g., Oxone®) electrophile HOBr (Hypobromous Acid) reagents->electrophile Oxidation intermediate [Ar(H)Br]⁺ (Sigma Complex) electrophile->intermediate Electrophilic Attack aromatic Ar-H (Aromatic Ring) aromatic->intermediate product Ar-Br (Brominated Product) intermediate->product Deprotonation (-H⁺)

Caption: Proposed mechanism for electrophilic aromatic bromination.

References

troubleshooting poor crystal formation with ammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of ammonium (B1175870) bromide.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the crystallization of ammonium bromide, offering potential causes and solutions in a question-and-answer format.

Question: Why are my this compound crystals very small or appearing as a fine powder?

Answer:

The formation of small crystals or a powder is often indicative of rapid nucleation and insufficient time for crystal growth. This can be caused by several factors:

  • Rapid Cooling: Cooling a saturated solution too quickly can lead to a high degree of supersaturation, favoring the formation of many small nuclei rather than the growth of fewer, larger crystals.

  • High Supersaturation: Preparing a solution that is too concentrated for the chosen crystallization temperature will result in rapid precipitation.

  • Insufficient Dissolution Time: If the this compound is not fully dissolved before initiating the cooling or evaporation process, the undissolved particles can act as nucleation sites, leading to a large number of small crystals.

  • Agitation: Excessive stirring or agitation during the cooling phase can induce secondary nucleation, resulting in smaller crystals.

Solutions:

  • Slower Cooling Rate: Employ a more gradual cooling process. This can be achieved by allowing the solution to cool at room temperature initially, followed by refrigeration, or by using a programmable cooling bath.

  • Optimize Supersaturation: Refer to the solubility data to prepare a solution that is just saturated at a higher temperature. This will allow for a more controlled crystallization process upon cooling.

  • Ensure Complete Dissolution: Gently heat the solution while stirring to ensure all this compound has dissolved before starting the crystallization process.

  • Minimize Agitation: Avoid excessive stirring or movement of the crystallization vessel once the cooling or evaporation process has begun.

Question: Why have my this compound crystals turned yellow?

Answer:

This compound is a white crystalline solid that can gradually turn yellow upon exposure to air.[1][2][3] This discoloration is due to the oxidation of the bromide ion (Br⁻) to bromine (Br₂).[1][2]

Solutions:

  • Storage: Store this compound in a tightly sealed, opaque container to minimize exposure to air and light.

  • Inert Atmosphere: For sensitive applications, consider handling and storing the material under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: If the starting material is already yellow, recrystallization can be used to purify it.

Question: My crystallization yield is lower than expected. What are the possible reasons?

Answer:

Low yield can be attributed to several factors related to the solubility and handling of the solution:

  • Incomplete Precipitation: The final cooling temperature may not be low enough to precipitate the maximum amount of solute. Refer to the solubility data to understand how much this compound will remain in the solution at your final temperature.

  • Excess Solvent: Using too much solvent will result in a solution that is not sufficiently saturated, leading to a lower yield of crystals upon cooling.

  • Loss During Washing: Washing the collected crystals with a solvent in which this compound is highly soluble will dissolve some of the product.

Solutions:

  • Optimize Final Temperature: Cool the solution to a lower temperature to maximize the amount of precipitate.

  • Accurate Solvent Volume: Carefully calculate the required solvent volume based on the solubility of this compound at the initial and final temperatures.

  • Appropriate Washing Solvent: Wash the crystals with a cold, saturated solution of this compound or with a solvent in which this compound has low solubility.

Question: The shape (habit) of my crystals is inconsistent or not what I expected. How can I control this?

Answer:

Crystal habit, or the external shape of a crystal, is influenced by the conditions of crystallization.[4][5]

  • Solvent Effects: The choice of solvent can significantly impact the crystal habit. Crystallization from different solvents can produce crystals with different shapes.

  • Presence of Impurities: Impurities in the solution can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall shape of the crystal.[6][7][8]

  • Cooling Rate: The rate of cooling can also influence the crystal habit.

Solutions:

  • Solvent Screening: Experiment with different solvents or co-solvent systems to achieve the desired crystal habit.[5]

  • Purification of Starting Material: Ensure the purity of the this compound and the solvent to minimize the impact of impurities.

  • Controlled Cooling: Utilize a controlled and consistent cooling rate to ensure reproducible crystal habit.

Quantitative Data

The solubility of this compound is highly dependent on the solvent and temperature. The following tables summarize key solubility data.

Table 1: Solubility of this compound in Water [1][3][9][10][11]

Temperature (°C)Solubility (g / 100 g H₂O)
059.5 - 60.6
1066.6
2074.2 - 76.4
2578.3
3081.8
4089.7
5097.6
60104.9
80119.3 - 125
100134.7 - 145

Table 2: Solubility of this compound in Various Solvents [9][12]

SolventTemperature (°C)Solubility (g / 100 g Solvent)
Methanol010.62
Methanol2012.33
Methanol4014.07
Ethanol03.06
Ethanol203.36
Ethanol404.26
1-Propanol251.18
Acetone-Soluble
Diethyl Ether150.123

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water by Cooling

This protocol describes a standard method for purifying this compound by recrystallization from an aqueous solution.

  • Dissolution: In a suitable flask, add a measured amount of this compound to a minimal volume of deionized water. Gently heat the mixture on a hot plate with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or a saturated solution of this compound to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Slow Evaporation Crystallization

This method is suitable for growing larger, well-defined crystals.

  • Solution Preparation: Prepare a saturated or slightly undersaturated solution of this compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Transfer the filtered solution to a clean crystallization dish. Cover the dish with a perforated film or watch glass to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the dish in a location with stable temperature and minimal vibration. Allow the solvent to evaporate slowly over several days to weeks.

  • Collection and Drying: Once suitable crystals have formed, carefully decant the remaining solution and dry the crystals as described in Protocol 1.

Visualizations

Troubleshooting Workflow for Poor Crystal Formation

G start Poor Crystal Formation issue1 Crystals are too small start->issue1 issue2 Low crystal yield start->issue2 issue3 Crystals are discolored (yellow) start->issue3 issue4 Inconsistent crystal shape start->issue4 cause1a Rapid cooling issue1->cause1a cause1b High supersaturation issue1->cause1b cause1c Excessive agitation issue1->cause1c cause2a Incomplete precipitation issue2->cause2a cause2b Excess solvent issue2->cause2b cause2c Loss during washing issue2->cause2c cause3a Oxidation of bromide ions issue3->cause3a cause3b Exposure to air/light issue3->cause3b cause4a Solvent effects issue4->cause4a cause4b Presence of impurities issue4->cause4b solution1a Decrease cooling rate cause1a->solution1a solution1b Optimize concentration cause1b->solution1b solution1c Minimize agitation cause1c->solution1c solution2a Lower final temperature cause2a->solution2a solution2b Use less solvent cause2b->solution2b solution2c Use cold/saturated wash cause2c->solution2c solution3a Store in sealed, opaque container cause3a->solution3a solution3b Handle under inert atmosphere cause3b->solution3b solution4a Solvent screening cause4a->solution4a solution4b Purify starting materials cause4b->solution4b

A flowchart for troubleshooting common issues in this compound crystallization.

General Crystallization Process Workflow

G cluster_prep Preparation prep_solute This compound (Solute) dissolution 1. Dissolution (Heating/Stirring) prep_solute->dissolution prep_solvent Solvent prep_solvent->dissolution filtration 2. Hot Filtration (Optional) dissolution->filtration crystallization 3. Crystallization (Cooling/Evaporation) filtration->crystallization collection 4. Crystal Collection (Vacuum Filtration) crystallization->collection washing 5. Washing collection->washing drying 6. Drying washing->drying product Final Crystal Product drying->product

A diagram illustrating the general workflow for crystallization.

References

Technical Support Center: Stabilizing Ammonium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of ammonium (B1175870) bromide solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Solution turns yellow over time Oxidation of bromide (Br⁻) to bromine (Br₂) due to exposure to light and/or air.[1][2]Store the solution in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[3] Consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. For new preparations, consider adding a small amount of an antioxidant like ascorbic acid.
White precipitate forms in the solution The solution may be supersaturated, or the temperature may have decreased significantly, causing the ammonium bromide to crystallize out of the solution. Contamination with other substances that form insoluble bromide salts (e.g., lead or silver salts) is also a possibility.[4]Gently warm the solution while stirring to see if the precipitate redissolves. If it does, it indicates crystallization due to temperature changes or supersaturation. If it does not, the precipitate may be a contaminant. Filter the solution and consider preparing a fresh batch using high-purity reagents and water.
Ammonia-like odor is detected The solution may have become basic (high pH), causing the ammonium ion (NH₄⁺) to deprotonate and form ammonia (B1221849) gas (NH₃).[4] This can happen if the solution is contaminated with a basic substance.Check the pH of the solution. This compound solutions should be slightly acidic.[2] If the pH is basic, the solution has likely been contaminated and should be discarded. When preparing new solutions, ensure all glassware is thoroughly cleaned and rinsed with deionized water.
Decrease in potency or unexpected reaction outcomes Degradation of the this compound in the solution. This can be caused by exposure to high temperatures, light, or incompatible substances.[5][6][7]Re-assay the concentration of the this compound solution. If degradation is confirmed, prepare a fresh solution and store it under the recommended conditions (cool, dark, and in a tightly sealed container). Review your experimental setup for any incompatible materials.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of an this compound solution?

A1: For optimal long-term stability, this compound solutions should be stored in tightly sealed, amber glass containers in a cool and dark place.[3][8] The recommended storage temperature is typically between 15°C and 25°C.[7] It is also advisable to minimize the headspace in the container to reduce exposure to air.

Q2: How does pH affect the stability of this compound solutions?

A2: this compound solutions are naturally slightly acidic.[2] In strongly acidic conditions, the equilibrium may be affected, while in basic conditions (high pH), the ammonium ion (NH₄⁺) can be converted to ammonia gas (NH₃), leading to a loss of the active compound.[4] Therefore, maintaining a slightly acidic to neutral pH is generally recommended for stability.

Q3: Can I use a plastic container to store my this compound solution?

A3: While some plastics like polyethylene (B3416737) or polypropylene (B1209903) may be used, glass is generally preferred, especially for long-term storage.[4] If using plastic, it is crucial to ensure it is compatible with this compound and does not leach any substances into the solution. For protection against light, an opaque or amber-colored container is necessary.

Q4: My this compound solution has turned a pale yellow. Is it still usable?

A4: A pale yellow color indicates the formation of bromine due to the oxidation of bromide.[1] While the solution may still contain a significant amount of this compound, its purity is compromised. For applications where high purity is critical, it is best to discard the solution and prepare a fresh one. The presence of bromine could also lead to unintended side reactions in your experiments.

Q5: Are there any chemical stabilizers I can add to my this compound solution to prolong its shelf life?

A5: Yes, antioxidants can be used to inhibit the oxidation of bromide. Ascorbic acid (Vitamin C) is a common and effective antioxidant that can be added in small quantities to the solution.[9][10][11] It can help to prevent the discoloration and degradation of the solution by acting as a sacrificial reducing agent.[12]

Experimental Protocols

Protocol for a Long-Term Stability Study of this compound Solutions

This protocol outlines a method for evaluating the long-term stability of this compound solutions under various storage conditions and the effectiveness of a stabilizer.

1. Materials and Reagents:

  • This compound (ACS grade or higher)

  • Deionized water

  • Ascorbic acid (optional, as a stabilizer)

  • Amber glass vials with airtight caps

  • Clear glass vials with airtight caps

  • UV-Vis Spectrophotometer

  • HPLC system with a suitable column for ion analysis

  • pH meter

  • Calibrated oven/incubator

  • Light chamber with controlled light exposure (as per ICH Q1B guidelines)

2. Preparation of Solutions:

  • Prepare a stock solution of 1 M this compound in deionized water.

  • Divide the stock solution into three portions.

  • Portion 1 (Control): No additions.

  • Portion 2 (Stabilized): Add a small, precise amount of ascorbic acid (e.g., 0.1% w/v) and dissolve completely.

  • Portion 3 (pH Adjusted - Optional): Adjust the pH to a specific value using a suitable buffer if the effect of pH is to be studied.

  • Aliquot the solutions into amber and clear glass vials, ensuring each vial is filled to minimize headspace. Seal the vials tightly.

3. Storage Conditions:

Store the vials under the following conditions:

  • Condition A (ICH Long-Term): 25°C ± 2°C / 60% RH ± 5% RH (in a stability chamber)

  • Condition B (ICH Accelerated): 40°C ± 2°C / 75% RH ± 5% RH (in a stability chamber)[13]

  • Condition C (Light Exposure): In a photostability chamber according to ICH Q1B guidelines.

  • Condition D (Refrigerated): 4°C ± 2°C

4. Testing Schedule:

Analyze the samples at the following time points: 0, 1, 3, 6, 9, 12, 18, and 24 months. For the accelerated stability study, the testing points would be 0, 1, 3, and 6 months.[14]

5. Analytical Methods:

  • Visual Inspection: At each time point, visually inspect the solutions for any changes in color, clarity, or for the formation of precipitate.

  • pH Measurement: Measure the pH of the solutions.

  • Spectrophotometric Analysis (for Bromine Formation):

    • Scan the UV-Vis spectrum of the solutions from 300 to 700 nm.

    • The formation of bromine (Br₂) can be monitored by the appearance of a characteristic absorbance peak.

  • HPLC Assay (for this compound Concentration):

    • Develop and validate a stability-indicating HPLC method for the quantification of ammonium and bromide ions.[15][16][17]

    • At each time point, determine the concentration of this compound remaining in each sample.

6. Data Presentation:

Summarize the quantitative data in tables for easy comparison. An example is provided below:

Table 1: Stability of 1 M this compound Solution at 40°C in Clear Vials

Time (Months)Visual AppearancepH% this compound Remaining (Unstabilized)% this compound Remaining (Stabilized with Ascorbic Acid)
0Clear, colorless5.5100.0100.0
1Faint yellow5.398.599.8
3Yellow5.195.299.5
6Dark yellow4.990.199.2

Visualizations

DegradationPathway NH4Br This compound Solution (NH₄⁺ + Br⁻) Oxidation Oxidation NH4Br->Oxidation Decomposition Decomposition NH4Br->Decomposition Br2 Bromine (Br₂) (Yellow Color) Oxidation->Br2 Light_Air Light / Air (O₂) Light_Air->Oxidation High_Temp High Temperature High_Temp->Decomposition NH3_HBr Ammonia (NH₃) + Hydrogen Bromide (HBr) Decomposition->NH3_HBr

Caption: Degradation pathway of this compound solution.

TroubleshootingWorkflow start Start: Solution Appears Unstable check_color Is the solution yellow? start->check_color check_precipitate Is there a precipitate? check_color->check_precipitate No oxidation Probable Oxidation - Store in amber vial - Use inert gas - Add antioxidant check_color->oxidation Yes check_odor Is there an ammonia odor? check_precipitate->check_odor No precipitation Possible Crystallization or Contamination - Gently warm solution - If no change, filter and re-prepare check_precipitate->precipitation Yes basic_ph Probable Basic Contamination - Check pH - Discard if basic - Use clean glassware for new prep check_odor->basic_ph Yes end Solution Stabilized or Replaced check_odor->end No oxidation->end precipitation->end basic_ph->end

Caption: Troubleshooting workflow for unstable solutions.

ExperimentalWorkflow prep Prepare NH₄Br Solutions (Control & Stabilized) aliquot Aliquot into Amber & Clear Vials prep->aliquot storage Store at Varied Conditions (Temp, Light, Humidity) aliquot->storage analysis Analyze at Time Intervals (Visual, pH, UV-Vis, HPLC) storage->analysis data Collect & Tabulate Data analysis->data conclusion Determine Shelf-Life & Optimal Conditions data->conclusion

Caption: Workflow for the long-term stability study.

References

Technical Support Center: Ammonium Bromide Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of pH on the stability of ammonium (B1175870) bromide solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of an aqueous ammonium bromide solution?

This compound (NH₄Br) is a salt of a weak base (ammonium hydroxide) and a strong acid (hydrobromic acid). In a neutral aqueous solution (around pH 7), it is considered stable.[1] An aqueous solution of this compound is slightly acidic due to the hydrolysis of the ammonium ion (NH₄⁺).[1][2][3]

Q2: How does pH affect the stability of this compound solutions?

The stability of this compound solutions is significantly influenced by pH.

  • Acidic Conditions (pH < 7): In acidic solutions, the equilibrium of the ammonium ion hydrolysis (NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺) is shifted to the left, favoring the ammonium ion. While generally stable, extremely low pH and elevated temperatures could potentially promote the degradation of the molecule.

  • Neutral Conditions (pH ≈ 7): this compound solutions are most stable at a neutral pH.

  • Basic Conditions (pH > 7): In basic solutions, the ammonium ion (NH₄⁺) reacts with hydroxide (B78521) ions (OH⁻) to form ammonia (B1221849) gas (NH₃) and water.[1] This conversion to volatile ammonia gas can lead to a loss of the active ammonium component from the solution.

Q3: What are the primary degradation products of this compound in solution?

Under basic conditions, the primary degradation product is ammonia (NH₃).[1] Upon exposure to air, bromide ions (Br⁻) can be oxidized to bromine (Br₂), which may impart a yellow color to the solution.[1]

Q4: Are there any visual indicators of this compound solution degradation?

A gradual yellowing of the solution upon exposure to air may indicate the oxidation of bromide to bromine.[1] In basic solutions, the evolution of ammonia gas may be detectable by its characteristic odor, although instrumental analysis is required for quantification.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Solution turns yellow over time. Oxidation of bromide (Br⁻) to bromine (Br₂).[1]Protect the solution from prolonged exposure to air and light. Prepare fresh solutions as needed.
A faint smell of ammonia is detected from the solution. The pH of the solution has likely become basic, leading to the formation of ammonia gas.Measure the pH of the solution. If it is alkaline, adjust to a neutral pH using a suitable buffer if compatible with the application. For future preparations, ensure the use of a neutral pH buffer.
Loss of potency or unexpected experimental results. Degradation of the this compound, potentially due to incorrect pH of the solution.Verify the pH of the stock and working solutions. Perform a stability study under your specific experimental conditions to understand the degradation profile.

Experimental Protocols

Protocol: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of an this compound solution under various pH conditions, consistent with ICH guidelines.[4]

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate or other suitable buffer solutions for maintaining pH

  • High-purity water

  • Calibrated pH meter

  • Analytical instrumentation (e.g., Ion Chromatograph with conductivity and/or UV detector)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in high-purity water.

3. Stress Conditions:

  • Acidic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Maintain the solution at a controlled temperature (e.g., 40°C or 60°C).[4]

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.[4]

  • Basic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain the solution at room temperature.[4]

    • Withdraw samples at the same time points as the acidic study.

    • Neutralize the samples with an equivalent amount of HCl before analysis.[4]

  • Neutral Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of high-purity water.

    • Maintain at the same elevated temperature as the acidic study.

    • Withdraw and analyze samples at the specified time points.

4. Analytical Method:

  • A stability-indicating analytical method, such as Ion Chromatography (IC), should be used to separate and quantify ammonium (NH₄⁺) and bromide (Br⁻) ions.[5][6][7][8]

  • The method must be validated to demonstrate specificity, linearity, accuracy, and precision.

  • The formation of ammonia in the basic degradation samples can also be monitored.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • If significant degradation is observed, the degradation rate constant (k) and half-life (t₁/₂) can be determined.

Data Presentation

Table 1: Stability of this compound Solution (1 mg/mL) at 60°C

pH ConditionTime (hours)Ammonium Ion Concentration (mg/mL)Bromide Ion Concentration (mg/mL)% Degradation of Ammonium
Acidic (pH 1) 01.001.000
2Hypothetical ValueHypothetical ValueHypothetical Value
4Hypothetical ValueHypothetical ValueHypothetical Value
8Hypothetical ValueHypothetical ValueHypothetical Value
24Hypothetical ValueHypothetical ValueHypothetical Value
Neutral (pH 7) 01.001.000
2Hypothetical ValueHypothetical ValueHypothetical Value
4Hypothetical ValueHypothetical ValueHypothetical Value
8Hypothetical ValueHypothetical ValueHypothetical Value
24Hypothetical ValueHypothetical ValueHypothetical Value
Basic (pH 13) 01.001.000
2Hypothetical ValueHypothetical ValueHypothetical Value
4Hypothetical ValueHypothetical ValueHypothetical Value
8Hypothetical ValueHypothetical ValueHypothetical Value
24Hypothetical ValueHypothetical ValueHypothetical Value

Note: The values in this table are hypothetical and would need to be determined experimentally.

Visualizations

Decomposition_Pathway NH4Br This compound (NH₄Br) Solution Aqueous Solution NH4Br->Solution Dissolution Acidic Acidic Conditions (pH < 7) Solution->Acidic Neutral Neutral Conditions (pH ≈ 7) Solution->Neutral Basic Basic Conditions (pH > 7) Solution->Basic Stable Stable Acidic->Stable Generally Stable Neutral->Stable Degradation Degradation Basic->Degradation Leads to NH3 Ammonia Gas (NH₃) Degradation->NH3 Forms H2O Water (H₂O) Degradation->H2O Forms

Caption: Effect of pH on this compound Solution Stability.

Experimental_Workflow Start Start: Prepare This compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Neutral Neutral Hydrolysis (Water, 60°C) Stress->Neutral Basic Basic Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Basic Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Neutral->Sample Basic->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., Ion Chromatography) Neutralize->Analyze Data Calculate % Degradation and Degradation Kinetics Analyze->Data End End: Stability Profile Data->End

References

Technical Support Center: Controlling the Particle Size of Precipitated Ammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size of precipitated ammonium (B1175870) bromide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Q1: The precipitated ammonium bromide particles are too small (excessive fines). What are the potential causes and solutions?

Possible Causes:

  • High Supersaturation: A very high concentration of reactants or rapid cooling can lead to a high degree of supersaturation, which favors rapid nucleation over crystal growth, resulting in a large number of small particles.[1]

  • Rapid pH Change: A sudden and significant shift in pH to a point of low solubility can induce rapid precipitation and the formation of fine particles.

  • High Agitation Speed: While agitation is necessary for mixing, excessively high shear rates can lead to crystal breakage (attrition), generating more fine particles.[1]

Solutions:

  • Control Supersaturation:

    • Decrease the concentration of the reactant solutions.

    • Slow down the addition rate of the precipitating agent or the anti-solvent.

    • For cooling crystallization, implement a slower and more controlled cooling profile.

  • Optimize pH Adjustment: Add the pH-adjusting agent slowly and with vigorous stirring to avoid localized areas of high supersaturation.

  • Adjust Agitation: Reduce the stirring speed to a level that ensures homogeneity without causing significant crystal breakage. The optimal speed often needs to be determined empirically.

Q2: The product has "oiled out" or formed an amorphous precipitate instead of distinct crystals. How can this be resolved?

Possible Causes:

  • Precipitation Above the Melting Point: The precipitation is occurring at a temperature where the product is molten or in a supersaturated state that favors a liquid-liquid phase separation.

  • High Concentration of Impurities: Impurities can interfere with the crystal lattice formation, leading to an amorphous solid.

Solutions:

  • Increase Solvent Volume: Add more solvent to the reaction mixture to reduce the overall concentration and lower the supersaturation level.

  • Lower the Precipitation Temperature: Ensure that the crystallization process occurs at a temperature well below the melting point of any potential solvates or the pure compound.

  • Purify Starting Materials: Use higher purity reactants to minimize the impact of impurities on crystal formation.

Q3: The this compound crystals are heavily agglomerated. How can I prevent this?

Possible Causes:

  • High Supersaturation: Leads to a high density of small crystals that can easily stick together.

  • Inadequate Agitation: Insufficient mixing allows crystals to settle and fuse.

  • Interparticle Forces: Attractive forces between particles can cause them to clump together.

Solutions:

  • Optimize Agitation: Maintain a sufficient stirring rate to keep the crystals suspended and minimize contact time between them.

  • Control Supersaturation: As with fine particles, reducing the level of supersaturation can lead to the formation of larger, more stable crystals that are less prone to agglomeration.

  • Use of Additives: The introduction of specific additives can modify the crystal surface, reducing interparticle attraction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that control the particle size of precipitated this compound?

The primary parameters that influence the final particle size are:

  • Supersaturation: The driving force for both nucleation and crystal growth. Higher supersaturation generally leads to smaller particles.

  • Temperature: Affects the solubility of this compound and the kinetics of nucleation and growth.

  • Agitation/Mixing: Influences the homogeneity of the solution and can affect secondary nucleation and crystal breakage.

  • pH: Can significantly alter the solubility of this compound and thus the level of supersaturation.

  • Presence of Additives/Impurities: Can either inhibit or promote crystal growth on specific faces, thereby altering the crystal habit and size.[2]

Q2: How does the rate of cooling affect the particle size in a cooling crystallization process?

A slower cooling rate generally results in larger crystals. This is because a slow temperature drop maintains a lower level of supersaturation, which favors the growth of existing crystals rather than the formation of new nuclei. Rapid cooling, on the other hand, creates high supersaturation, leading to a burst of nucleation and the formation of many small crystals.

Q3: Can the choice of solvent impact the particle size?

Yes, the solvent system plays a crucial role. The solubility of this compound in the chosen solvent will determine the initial level of supersaturation that can be achieved. Additionally, the solvent can affect the crystal habit by preferentially adsorbing to certain crystal faces, which can influence the growth rates in different directions and consequently the final particle shape and size.

Q4: What is the role of seeding in controlling particle size?

Seeding involves adding small, pre-existing crystals of this compound to the supersaturated solution. This provides a surface for crystal growth to occur, which can bypass the primary nucleation stage. A proper seeding strategy can help to control the number of crystals that grow, leading to a more uniform and predictable particle size distribution.

Data Presentation: Influence of Key Parameters on Particle Size

ParameterEffect on Particle SizeRationale
Supersaturation Higher supersaturation leads to smaller particles.High supersaturation favors a higher nucleation rate over the crystal growth rate.[1]
Temperature Higher temperature (for cooling crystallization start) can lead to larger particles.Higher starting temperatures allow for a slower, more controlled approach to the saturation point, favoring crystal growth.
Agitation Speed Can decrease particle size up to a point, then may increase fines.Increasing agitation improves mass transfer for growth, but excessive speed can cause crystal breakage.[1]
pH Can influence particle size by altering solubility.A pH that significantly decreases solubility can act like an anti-solvent, rapidly increasing supersaturation and leading to smaller particles.[3]
Additives Can increase or decrease particle size depending on the additive.Additives can inhibit growth on certain crystal faces or prevent agglomeration.[2][4][5]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization for Larger Particles
  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60°C). Ensure all solids are completely dissolved.

  • Controlled Cooling:

    • Place the saturated solution in a jacketed reactor vessel with controlled stirring (e.g., 200-300 RPM).

    • Implement a slow, linear cooling ramp (e.g., 5-10°C per hour).

  • Seeding (Optional but Recommended):

    • When the solution has cooled to just below the saturation temperature, introduce a small quantity of finely milled this compound seed crystals.

  • Crystal Growth:

    • Continue the slow cooling to the final desired temperature (e.g., 10°C) to allow the crystals to grow.

  • Isolation and Drying:

    • Isolate the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).

Protocol 2: Anti-Solvent Precipitation for Smaller Particles
  • Preparation of this compound Solution:

    • Dissolve this compound in a solvent in which it is highly soluble (e.g., deionized water) to a specific concentration.

  • Precipitation:

    • While vigorously stirring the this compound solution, slowly add a miscible anti-solvent in which this compound has low solubility (e.g., ethanol (B145695) or isopropanol).

    • The rate of addition of the anti-solvent will influence the particle size; a faster addition rate will generally produce smaller particles.

  • Digestion:

    • Allow the resulting suspension to stir for a period (e.g., 1-2 hours) to allow the particles to stabilize.

  • Isolation and Drying:

    • Isolate the precipitated crystals by filtration.

    • Wash the crystals with the anti-solvent.

    • Dry the crystals under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_precipitation Precipitation Method cluster_control Parameter Control cluster_post Post-Precipitation start Define Target Particle Size prep_sol Prepare Reactant Solution(s) start->prep_sol cooling Cooling Crystallization prep_sol->cooling Choose Method anti_solvent Anti-Solvent Addition prep_sol->anti_solvent Choose Method reactive Reactive Crystallization prep_sol->reactive Choose Method params Adjust Parameters: - Temperature Profile - Addition Rate - Agitation Speed - pH cooling->params anti_solvent->params reactive->params isolate Isolate Particles (Filtration) params->isolate wash Wash isolate->wash dry Dry wash->dry analyze Analyze Particle Size dry->analyze

Caption: Experimental workflow for controlling this compound particle size.

Parameter_Effects cluster_inputs Controllable Parameters cluster_mechanisms Crystallization Mechanisms cluster_outputs Resulting Properties supersat Supersaturation nucleation Nucleation Rate supersat->nucleation + growth Growth Rate supersat->growth + temp Temperature temp->nucleation - temp->growth + (kinetics) agitation Agitation agitation->nucleation +/- (secondary) agglomeration Agglomeration agitation->agglomeration - ph pH ph->supersat modulates additives Additives additives->growth inhibits/promotes additives->agglomeration - size Particle Size nucleation->size - (more nuclei) distribution Size Distribution nucleation->distribution + (broader if uncontrolled) growth->size + growth->distribution - (narrower if uniform) agglomeration->size + (apparent)

Caption: Relationship between parameters and particle size outcomes.

References

minimizing side reactions when using ammonium bromide as a bromine source

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using ammonium (B1175870) bromide as a bromine source in chemical synthesis. It offers troubleshooting advice and answers to frequently asked questions to help minimize side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using ammonium bromide for bromination?

A1: The primary side reactions include the formation of poly-brominated products, where more than one bromine atom is added to the substrate, and the generation of regioisomers (e.g., ortho- or meta-substituted products when para-substitution is desired).[1][2] The extent of these side reactions is highly dependent on the substrate's reactivity and the reaction conditions.

Q2: How is the active brominating species generated from this compound?

A2: this compound (NH₄Br) itself is not the electrophile. It serves as a source of bromide ions (Br⁻). An oxidant is required to convert the bromide ion into an electrophilic bromine species. Common oxidants include Oxone® (potassium peroxymonosulfate) and hydrogen peroxide (H₂O₂).[1][3] The reaction with an oxidant generates a reactive brominating agent, often proposed to be hypobromous acid (HOBr) or a related species, in situ.[1]

Q3: What is the role of the oxidant in controlling the reaction?

A3: The oxidant plays a crucial role in generating the active brominating agent at a controlled rate. This in-situ generation helps to maintain a low concentration of the electrophilic bromine species, which can minimize side reactions like poly-bromination that may occur with the use of molecular bromine (Br₂).[4]

Q4: Can using this compound lead to the formation of hazardous byproducts?

A4: While generally considered a safer alternative to molecular bromine, the combination of this compound with certain strong oxidizing agents can be hazardous. It is crucial to avoid unintended reactions by carefully selecting the oxidant and adhering to safety protocols. For instance, reacting ammonium ions with strong oxidizers like trichloroisocyanuric acid (TCCA) can lead to the formation of dangerously reactive species.

Q5: How does the choice of solvent affect the reaction outcome?

A5: The solvent can significantly influence both the reaction rate and selectivity. For brominations using this compound and Oxone®, methanol (B129727) and acetonitrile (B52724) have been reported as superior solvents for achieving high selectivity.[1] Water can lead to faster reaction times but may decrease para-selectivity.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Substrate For less reactive substrates, consider increasing the reaction temperature or using a stronger oxidizing system if compatible with the substrate.Some substrates, like nitrobenzene, are unreactive under standard NH₄Br/Oxone® conditions.[1]
Insufficient Oxidant Ensure the correct stoichiometry of the oxidant is used. If the reaction has stalled, a careful, incremental addition of more oxidant may be necessary.The oxidant is consumed during the reaction to generate the active brominating species.
Poor Solubility Select a solvent system in which both the substrate and the this compound salt are reasonably soluble.Poor solubility can limit the reaction rate.
Incorrect pH For reactions involving hydrogen peroxide, the pH can be critical. Acetic acid is often used as a solvent and co-reagent to facilitate the reaction.[3]The acidity of the medium can influence the oxidation potential of H₂O₂ and the nature of the active brominating species.
Issue 2: Formation of Poly-brominated Side Products
Potential Cause Troubleshooting Step Rationale
Excess Brominating Agent Reduce the molar equivalents of this compound and the oxidant relative to the substrate. A 1:1 stoichiometry is a good starting point for mono-bromination.Using an excess of the brominating reagents increases the statistical probability of multiple substitutions on the aromatic ring.
Highly Activated Substrate For highly activated substrates (e.g., phenols, anilines), consider running the reaction at a lower temperature and for a shorter duration.Activated rings are more susceptible to over-bromination. Milder conditions can improve selectivity for the mono-brominated product.[3]
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to the desired extent.Allowing the reaction to proceed for too long after the initial product is formed can lead to further bromination.
Issue 3: Poor Regioselectivity (Formation of undesired isomers)
Potential Cause Troubleshooting Step Rationale
Solvent Effects Optimize the solvent. For NH₄Br/Oxone® systems, methanol or acetonitrile generally favor para-selectivity.[1]The polarity and coordinating ability of the solvent can influence the steric and electronic factors that govern regioselectivity.
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity.At lower temperatures, the kinetic product is often favored, which may be the desired regioisomer.
Steric Hindrance If the desired position is sterically hindered, consider alternative brominating agents or catalytic systems that may offer different selectivity profiles.The size of the active brominating species can influence its ability to access sterically hindered positions on the substrate.

Experimental Protocols

Protocol 1: General Procedure for Aromatic Bromination using NH₄Br and Oxone®

This protocol is a general guideline for the mono-bromination of activated aromatic compounds.[1]

  • Dissolution: Dissolve the aromatic substrate (1.0 mmol) and this compound (1.1 mmol) in the chosen solvent (e.g., methanol or acetonitrile, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: To this stirred solution, add Oxone® (1.1 mmol) portion-wise over 5-10 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Aromatic Bromination using NH₄Br and H₂O₂

This protocol is adapted for the oxybromination of anilines and anisoles.[3]

  • Reaction Setup: In a round-bottom flask, add the substrate (2 mmol) and this compound (2.2 mmol) to acetic acid (4 mL).

  • Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (2.2 mmol) dropwise at room temperature.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product as needed.

Visualizing Reaction Pathways and Troubleshooting

Bromination_Mechanism NH4Br This compound (NH₄Br) Br_minus Br⁻ NH4Br->Br_minus Dissociation Oxidant Oxidant (e.g., Oxone®, H₂O₂) Electrophilic_Br Electrophilic Bromine Species (e.g., HOBr) Oxidant->Electrophilic_Br Oxidation Br_minus->Electrophilic_Br Oxidation Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Electrophilic_Br->Sigma_Complex Electrophilic Attack Aromatic_Substrate Aromatic Substrate (Ar-H) Aromatic_Substrate->Sigma_Complex Electrophilic Attack Product Brominated Product (Ar-Br) Sigma_Complex->Product Deprotonation H_plus H⁺ Sigma_Complex->H_plus

Caption: Proposed mechanism for electrophilic aromatic bromination.

Troubleshooting_Workflow Start Experiment Start Problem Unsatisfactory Result? Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes Poly_Bromination Poly-bromination Problem->Poly_Bromination Yes Poor_Selectivity Poor Regioselectivity Problem->Poor_Selectivity Yes End Successful Outcome Problem->End No Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Optimize_Stoichiometry Reduce Brominating Agent Equivalents Poly_Bromination->Optimize_Stoichiometry Change_Solvent Change Solvent Poor_Selectivity->Change_Solvent Modify_Conditions Adjust Temperature/Time Check_Reagents->Modify_Conditions Modify_Conditions->End Change_Solvent->Modify_Conditions Optimize_Stoichiometry->Modify_Conditions

Caption: A workflow for troubleshooting common bromination issues.

Safety Information

When working with this compound, especially in combination with oxidizing agents, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact between this compound and strong oxidizing agents, strong acids, and strong bases, as this can lead to vigorous or hazardous reactions.[5]

  • Thermal Decomposition: Upon heating, this compound can decompose to ammonia (B1221849) and hydrogen bromide, which are toxic and corrosive gases.[6]

  • Spill and Waste Disposal: Handle spills and dispose of waste in accordance with institutional and local regulations. Neutralize spills with an appropriate agent and do not flush untreated waste into drains.

References

Technical Support Center: Addressing Corrosion with Ammonium Bromide at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing corrosion issues when using ammonium (B1175870) bromide at elevated temperatures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What causes corrosion when using ammonium bromide at high temperatures?

A1: The primary cause of corrosion when heating this compound is its thermal decomposition. At elevated temperatures, starting around 235°C in the presence of moisture, this compound decomposes into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr) gas.[1][2] Both of these decomposition products are corrosive to many materials, especially at high temperatures. Hydrogen bromide is a strong acid and can directly attack metals, while ammonia can cause nitridation, leading to embrittlement and degradation of certain alloys.[3][4]

Q2: What are the primary modes of corrosion observed with high-temperature this compound?

A2: The primary modes of corrosion include:

  • General Corrosion: A uniform loss of material across the exposed surface.

  • Pitting Corrosion: Localized corrosion that leads to the formation of small pits or holes in the material. Bromide ions are known to be aggressive pitting agents for many stainless steels.[5]

  • Intergranular Corrosion: Preferential attack along the grain boundaries of a metal or alloy.

  • Nitridation: The absorption of nitrogen into a material, which can form brittle nitride phases, particularly in stainless steels and some nickel alloys when exposed to ammonia at high temperatures.[4]

  • Hydrogen Embrittlement: The absorption of hydrogen, a decomposition product of ammonia, into the metal lattice can reduce its ductility and lead to cracking.

Q3: What materials are generally recommended for handling this compound at high temperatures?

A3: Material selection is critical and depends on the specific temperature and pressure conditions.

  • Highly Recommended: Nickel-based superalloys such as Hastelloy C-276 and Inconel 625 generally exhibit good resistance to a wide range of corrosive environments, including those containing chlorides and bromides at high temperatures.[6][7]

  • Good Performance with Considerations: Titanium and its alloys (e.g., Grade 2) offer excellent resistance to many corrosive environments.[8][9] However, they can be susceptible to crevice corrosion in hot, low-pH bromide solutions.

  • Use with Caution: Austenitic stainless steels (e.g., 304L, 316L) are widely used in laboratories but have limited resistance to high-temperature corrosion from hydrogen bromide and are susceptible to pitting in bromide-containing environments.[10] Their use should be carefully evaluated for the specific operating conditions.

  • Not Recommended: Carbon steel and aluminum alloys are generally not suitable for use with this compound at high temperatures due to high corrosion rates.[11][12]

Q4: Are there any inhibitors that can be used to mitigate corrosion?

A4: While this compound itself can act as a corrosion inhibitor in some low-temperature aqueous systems, its use at high temperatures where it decomposes presents a different challenge. The use of corrosion inhibitors in high-temperature molten salt environments is complex. Some studies have explored the use of certain organic compounds, like cetyltrimethyl this compound (CTAB), as corrosion inhibitors for stainless steel in lithium bromide solutions, but their effectiveness at the decomposition temperatures of this compound is not well-documented.[13][14][15] The primary mitigation strategies at high temperatures focus on material selection and environmental control.

Troubleshooting Guide

Problem 1: Discoloration or visible corrosion on the reactor vessel or components.

Possible Cause Troubleshooting Steps
Material Incompatibility: The material of construction is not resistant to the corrosive decomposition products of this compound at the operating temperature.1. Immediately stop the experiment and safely cool down the apparatus. 2. Inspect the extent of the corrosion. 3. Consult the material compatibility data (see Tables 1 & 2) to select a more resistant material for future experiments. 4. Consider using a liner made of a more resistant material (e.g., a nickel alloy) inside the existing reactor.
Localized Hotspots: Uneven heating is causing localized areas to exceed the material's temperature limit, accelerating corrosion.1. Use a properly calibrated and positioned temperature controller and multiple thermocouples to ensure uniform heating. 2. Consider using a heating mantle or a fluidized sand bath for more uniform temperature distribution.
Presence of Impurities: Contaminants such as water can accelerate the decomposition of this compound and increase the corrosivity (B1173158) of the environment.1. Ensure the this compound and any other reagents are thoroughly dried before use. 2. Purge the reaction system with an inert gas (e.g., argon, nitrogen) before heating to remove ambient moisture and air.

Problem 2: Unexpected pressure increase in a sealed reaction vessel.

Possible Cause Troubleshooting Steps
Decomposition of this compound: The decomposition of this compound into gaseous ammonia and hydrogen bromide will lead to a pressure increase.1. Ensure the reaction vessel is equipped with a pressure relief valve or a burst disc rated for the appropriate pressure to prevent catastrophic failure. 2. Monitor the pressure throughout the experiment. 3. If possible, conduct the reaction under a continuous flow of inert gas to vent the decomposition products.

Problem 3: Brittle failure or cracking of metallic components.

Possible Cause Troubleshooting Steps
Nitridation or Hydrogen Embrittlement: The decomposition products of this compound can lead to the embrittlement of certain alloys.1. Analyze the failed component to confirm the failure mechanism (e.g., through metallography). 2. Select a material that is less susceptible to nitridation and hydrogen embrittlement under the operating conditions. Nickel-based alloys generally have better resistance than many stainless steels in this regard.[4]

Data Presentation

Table 1: Qualitative Corrosion Resistance of Common Materials to High-Temperature this compound and its Decomposition Products

MaterialExpected Performance in Molten NH₄Br (235-452°C)Key Considerations
Stainless Steel (304L, 316L) Poor to ModerateSusceptible to pitting, intergranular corrosion, and nitridation.[10]
Nickel Alloy (Hastelloy C-276) Good to ExcellentHigh resistance to a wide range of acids and halides at high temperatures.
Nickel Alloy (Inconel 625) Good to ExcellentExcellent resistance to a variety of corrosive media at elevated temperatures.[6][16]
Titanium (Grade 2) GoodExcellent general corrosion resistance, but may be susceptible to crevice corrosion.[8][9]
Carbon Steel Not RecommendedHigh corrosion rates.[12]
Aluminum Not RecommendedHigh corrosion rates.[11]

Disclaimer: This table provides general guidance. Actual performance depends on specific experimental conditions (temperature, pressure, impurities). It is strongly recommended to conduct compatibility testing for critical applications.

Table 2: Estimated Corrosion Rates of Selected Alloys in High-Temperature Bromide Environments

AlloyCorrosive EnvironmentTemperature (°C)Estimated Corrosion Rate (mm/year)Reference/Notes
316L Stainless Steel Acetic Acid + Bromide ions80> 0.1[10]
Hastelloy C-276 Hydrobromic Acid (10%)125< 0.5Based on data for HCl, HBr is expected to be similar or slightly more corrosive.
Inconel 625 Molten Chloride Salts650~2.8[17] Bromide salts may exhibit similar or higher corrosivity.
Titanium Grade 2 Hot Bromide Solutions> 70Low, but susceptible to crevice corrosion[8]

Note: The data in this table is derived from various sources and may not be directly representative of corrosion in pure molten this compound. These values should be used as a preliminary guide for material selection.

Experimental Protocols

Protocol 1: Weight Loss Corrosion Test for Materials in Molten this compound

1. Objective: To determine the general corrosion rate of a material in molten this compound at a specified temperature.

2. Materials and Equipment:

  • Test coupons of the material of interest with known surface area and weight.

  • High-purity this compound.

  • Inert atmosphere furnace or a reaction vessel with inert gas purging capabilities (e.g., a Schlenk line setup).

  • Crucible made of a highly resistant material (e.g., quartz, high-purity alumina, or a suitable nickel alloy).

  • Temperature controller and thermocouple.

  • Analytical balance (±0.1 mg).

  • Ultrasonic cleaner.

  • Desiccator.

3. Procedure:

  • Coupon Preparation:

    • Clean the test coupons with a suitable solvent (e.g., acetone) in an ultrasonic bath for 5-10 minutes.

    • Rinse with deionized water and then ethanol.

    • Dry the coupons thoroughly in an oven at 110°C for 1 hour.

    • Allow the coupons to cool to room temperature in a desiccator.

    • Weigh each coupon accurately to the nearest 0.1 mg.

  • Experimental Setup:

    • Place the desired amount of this compound into the crucible.

    • Suspend the test coupons in the crucible using a wire of a compatible or more resistant material, ensuring the coupons are fully immersed in the molten salt once heated.

    • Place the crucible assembly into the furnace or reaction vessel.

    • Purge the system with a high-purity inert gas (e.g., argon) for at least 30 minutes to remove air and moisture. Maintain a slow, continuous flow of the inert gas throughout the experiment.

  • Corrosion Test:

    • Heat the system to the desired test temperature at a controlled rate.

    • Hold at the test temperature for the specified duration (e.g., 24, 48, 72 hours).

    • After the test duration, safely cool the system down to room temperature under the inert atmosphere.

  • Post-Test Analysis:

    • Carefully remove the coupons from the solidified salt.

    • Clean the coupons to remove any adhered salt and corrosion products according to standard procedures (e.g., ASTM G1). This may involve chemical cleaning with an inhibited acid.

    • Rinse the cleaned coupons with deionized water and ethanol, then dry them thoroughly.

    • Weigh the dried coupons to the nearest 0.1 mg.

  • Corrosion Rate Calculation:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where:

      • K = constant (8.76 × 10⁴ for CR in mm/year)

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • T = exposure time in hours

      • D = density of the material in g/cm³

Mandatory Visualizations

Corrosion_Mechanism NH4Br This compound (NH₄Br) Decomposition High Temperature (>235°C) NH4Br->Decomposition NH3 Ammonia (NH₃) Decomposition->NH3 Decomposition Product HBr Hydrogen Bromide (HBr) Decomposition->HBr Decomposition Product Metal Metal Surface NH3->Metal Reacts with HBr->Metal Reacts with Corrosion Corrosion Products (e.g., Metal Bromides, Nitrides) Metal->Corrosion Forms

Caption: Thermal decomposition of this compound and subsequent corrosion of a metal surface.

Troubleshooting_Workflow Start Corrosion Issue Observed Check_Material Is the material compatible? Start->Check_Material Check_Temp Is heating uniform? Check_Material->Check_Temp Yes Select_New_Material Select more resistant material (e.g., Ni-alloy) Check_Material->Select_New_Material No Check_Purity Are reactants dry and inert atmosphere used? Check_Temp->Check_Purity Yes Improve_Heating Improve heating method (e.g., heating mantle) Check_Temp->Improve_Heating No Dry_and_Purge Dry reactants and use inert gas purge Check_Purity->Dry_and_Purge No End Problem Resolved Check_Purity->End Yes Select_New_Material->End Improve_Heating->End Dry_and_Purge->End

Caption: A logical workflow for troubleshooting corrosion issues.

References

Technical Support Center: Enhancing the Efficiency of Ammonium Bromide as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of ammonium (B1175870) bromide (NH₄Br) as a flame retardant in experimental applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and testing of materials containing ammonium bromide.

Problem Potential Cause(s) Recommended Solution(s)
Polymer Degradation During Processing (e.g., discoloration, reduced viscosity) Processing temperature is too high, causing premature decomposition of NH₄Br and release of corrosive HBr gas.- Lower the processing temperature to below the decomposition onset of NH₄Br (~235°C).[1] - Reduce residence time in the extruder or molding machine. - Use a stabilized polymer grade if available. - Consider encapsulating the NH₄Br to increase its thermal stability.
Corrosion of Processing Equipment (e.g., extruder screw, mold) Release of hydrogen bromide (HBr) gas upon thermal decomposition of NH₄Br.[2]- Use processing equipment made from corrosion-resistant materials, such as stainless steel.[2] - Purge equipment thoroughly with a non-halogenated resin before and after processing runs.[2] - Ensure adequate ventilation to remove corrosive off-gases.[2] - Incorporate acid scavengers into the formulation.
Poor Dispersion of NH₄Br in Polymer Matrix - Incompatibility between the polar salt (NH₄Br) and non-polar polymer. - Agglomeration of NH₄Br particles.- Use a finer particle size grade of NH₄Br for better physical mixing. - Employ high-shear mixing techniques. - Use a compatibilizer or a surface treatment on the NH₄Br particles. - Prepare a masterbatch of NH₄Br in the desired polymer.
Reduced Mechanical Properties of Final Product (e.g., brittleness, lower impact strength) - High loading levels of the additive can disrupt the polymer matrix. - Hygroscopic nature of NH₄Br introducing moisture, which can act as a plasticizer or cause voids.- Optimize the loading level of NH₄Br to the minimum effective concentration. - Incorporate synergists like antimony trioxide or zinc borate (B1201080) to reduce the required amount of NH₄Br.[3][4] - Thoroughly dry the NH₄Br and polymer resin before processing.[5] - Add impact modifiers to the formulation to counteract brittleness.[2][6]
Inconsistent Flame Retardant Performance - Non-uniform dispersion of NH₄Br and/or synergists. - Variation in additive concentration between batches. - Moisture absorption by the material prior to testing.- Verify mixing procedures and consider analytical testing to confirm homogeneity. - Implement strict quality control on raw material weighing and mixing. - Condition all test specimens in a controlled environment (e.g., 23±2°C, 50±5% RH for at least 48 hours) before flammability testing.[7]

Frequently Asked Questions (FAQs)

1. How does this compound work as a flame retardant?

This compound primarily functions in the gas phase. When heated, it decomposes into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr).[3] The HBr gas interferes with the high-energy radicals (H•, OH•) that propagate the combustion chain reaction in the flame. Both NH₃ and HBr also dilute the concentration of flammable gases and oxygen, further suppressing the fire.[3]

G cluster_solid Solid Phase (Polymer) cluster_gas Gas Phase (Flame) Heat Heat NH4Br_solid NH₄Br(s) Heat->NH4Br_solid Decomposition Polymer Polymer(s) Heat->Polymer Pyrolysis NH3 NH₃(g) NH4Br_solid->NH3 HBr HBr(g) NH4Br_solid->HBr Radicals H•, OH• (High Energy Radicals) Polymer->Radicals Fuel Combustion Combustion Chain Reaction NH3->Combustion Dilution Effect HBr->Radicals Radical Trapping HBr->Combustion Dilution Effect Radicals->Combustion Propagates Inert_Radicals Br• (Low Energy Radical) Radicals->Inert_Radicals H2O H₂O Radicals->H2O Inert_Radicals->Combustion Inhibits G NH4Br NH₄Br HBr HBr NH4Br->HBr Heat Heat Heat->NH4Br SbBr3 SbBr₃, SbOBr HBr->SbBr3 Sb2O3 Sb₂O₃ Sb2O3->SbBr3 Flame Flame Inhibition SbBr3->Flame Radicals H•, OH• Radicals->Flame G cluster_prep Preparation cluster_test Testing cluster_class Classification Prep Prepare 5 specimens (125x13x3 mm) Condition Condition specimens (48h at 23°C, 50% RH) Prep->Condition Mount Mount specimen vertically Condition->Mount Flame1 Apply flame for 10s Mount->Flame1 Record1 Record afterflame time (t1) Flame1->Record1 Flame2 Re-apply flame for 10s Record1->Flame2 Record2 Record afterflame (t2) & afterglow (t3) times Flame2->Record2 Drip Observe for flaming drips igniting cotton below Record2->Drip Classify Classify as V-0, V-1, or V-2 based on t1, t2, t3, and dripping behavior Drip->Classify

References

Technical Support Center: Optimizing Ammonium Bromide for Microbial Control in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ammonium (B1175870) bromide for microbial control in water systems.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for ammonium bromide in microbial control?

This compound itself is not the primary biocidal agent. Its efficacy comes from its reaction with an oxidizing agent, typically chlorine (sodium hypochlorite) or chlorine gas, which is added to the water system. This reaction produces bromamines, which are potent disinfectants.[1][2] The active biocidal compounds formed are primarily hypobromous acid (HOBr) and bromamines.[3]

2. Why is this compound often used in conjunction with chlorine?

The combination of this compound and chlorine generates bromine-based disinfectants in-situ. This approach is often more effective than using chlorine alone, especially in waters with high pH, high ammonia (B1221849) content, or significant organic loading.[4][5] Bromamines can be more stable and have greater biocidal activity than chloramines, which are formed when chlorine reacts with ammonia in the water.[3]

3. What are the ideal conditions for using this compound?

Optimal performance is typically observed in alkaline conditions. Bromine-based disinfectants are more effective at higher pH levels (pH 7.5-9.0) compared to chlorine.[4] The effectiveness can be influenced by temperature, contact time, and the presence of organic matter.

4. What are the common applications of this compound for microbial control?

This compound is widely used in industrial water systems, including:

  • Cooling towers[1][2]

  • Pulp and paper mills[6]

  • Wastewater treatment[7]

  • Industrial air washers and scrubbers[7]

  • Brewery pasteurizers[7]

5. What are disinfection byproducts (DBPs) and should I be concerned when using this compound?

Disinfection byproducts are chemical compounds formed when disinfectants react with natural organic matter and other substances in the water. When using this compound with chlorine, brominated DBPs can be formed.[8] The formation of these byproducts is influenced by factors such as bromide concentration, pH, and the type of organic matter present. It is important to monitor and control the dosage to minimize DBP formation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High microbial counts after treatment - Insufficient biocide concentration- Incorrect pH of the water- High organic loading consuming the biocide- Short contact time- Microbial resistance- Biofilm presence- Increase the dosage of this compound and/or the oxidizing agent.- Adjust the pH to the optimal range for bromamine (B89241) efficacy (typically slightly alkaline).- Pre-treat the water to reduce organic load.- Increase the contact time of the biocide with the water.- Consider alternating with a non-oxidizing biocide.- Implement a biofilm removal program.
Rapid loss of biocide residual - High demand from organic and inorganic materials in the water- High water temperature causing rapid decomposition[9]- Volatilization of the biocide- Increase the biocide dosage to compensate for the high demand.- Monitor and adjust dosage more frequently at higher temperatures.- Ensure a closed or covered system where possible to minimize volatilization.
Corrosion of system components - Incorrect pH levels (too low)- Overdosing of the oxidizing agent- Monitor and maintain the pH within the recommended range.- Optimize the dosage of the oxidizing agent to avoid excessive residuals.
Formation of undesirable odors - Reaction of the biocide with specific organic compounds- Incomplete oxidation of contaminants- Identify and remove the source of the specific organic compounds if possible.- Adjust the biocide dosage to ensure complete oxidation.
Inconsistent biocide levels - Fluctuations in water flow or quality- Issues with the dosing equipment- Implement automated monitoring and dosing systems to adjust to changing conditions.- Regularly inspect and maintain dosing pumps and controllers.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Bromine-Based Biocides Against Common Microorganisms

MicroorganismBiocideMIC (ppm)Reference
Pseudomonas aeruginosaSodium Hypochlorite (B82951)2000[10]
Escherichia coliSodium Hypochlorite7500[10]
Legionella pneumophila2,2-dibromo-3-nitrilopropionamide (DBNPA)Effective at low concentrations[4][11]
Legionella pneumophila1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)< 1[12]

Note: MIC values can vary depending on the specific strain, water chemistry, and test methodology.

Table 2: Influence of pH on the Efficacy of Bromine vs. Chlorine

pHHypobromous Acid (HOBr) %Hypochlorous Acid (HOCl) %Implication for Efficacy
7.0~98%~75%Both are effective, with bromine having a slight edge.
8.0~83%~23%Bromine is significantly more effective than chlorine.[4]
8.5~60%~10%Bromine maintains higher efficacy in alkaline conditions.[5]

Experimental Protocols

Protocol 1: Biocide Efficacy Kill Study

This protocol is a generalized method to determine the effectiveness of this compound and an oxidizing agent in a water sample.

1. Sample Preparation: a. Collect a representative water sample from the system to be treated. b. Characterize the baseline microbial population (e.g., total viable counts, specific pathogen counts).

2. Biocide Dosing: a. Prepare a stock solution of this compound and the selected oxidizing agent (e.g., sodium hypochlorite). b. In a series of test vessels containing the water sample, add varying concentrations of the biocide combination. Include a control vessel with no biocide.

3. Incubation and Sampling: a. Incubate the test vessels under conditions that mimic the actual system (e.g., temperature, agitation). b. At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), collect aliquots from each vessel.

4. Microbial Enumeration: a. Neutralize the biocide in the collected aliquots to halt its activity. b. Perform microbial enumeration on the neutralized samples using standard plating techniques (e.g., spread plate, membrane filtration) and appropriate growth media. c. Incubate the plates and count the colony-forming units (CFUs).

5. Data Analysis: a. Calculate the log reduction in microbial population for each biocide concentration and time point compared to the control. b. Plot the results to determine the optimal biocide concentration and contact time required to achieve the desired level of microbial control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method)

1. Preparation of Biocide Dilutions: a. Prepare a series of twofold dilutions of the this compound/oxidizer combination in a suitable liquid growth medium in a 96-well microtiter plate.

2. Inoculum Preparation: a. Prepare a standardized inoculum of the target microorganism (e.g., P. aeruginosa, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.[13]

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no biocide) and a negative control (no bacteria). b. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

4. MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.

Visualizations

Microbial_Inactivation_Pathway cluster_0 Cellular Environment cluster_1 Bacterial Cell Ammonium_Bromide This compound (NH₄Br) Bromamine Bromamine Formation (e.g., NH₂Br) Ammonium_Bromide->Bromamine Reacts with Chlorine Chlorine (e.g., NaOCl) Chlorine->Bromamine Cell_Membrane Cell Membrane Bromamine->Cell_Membrane Attacks & Disrupts Membrane Integrity Cytoplasm Cytoplasm Bromamine->Cytoplasm Penetrates Cell Cell_Membrane->Cytoplasm Increased Permeability DNA DNA Cytoplasm->DNA Oxidative Damage Enzymes Essential Enzymes Cytoplasm->Enzymes Inactivation Cell_Death Microbial Cell Death DNA->Cell_Death Leads to Enzymes->Cell_Death Leads to

Caption: Microbial inactivation pathway of this compound-chlorine treatment.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Sample_Collection 1. Water Sample Collection Microbial_Characterization 2. Baseline Microbial Characterization Sample_Collection->Microbial_Characterization Dosing 4. Dosing of Test Vessels Microbial_Characterization->Dosing Biocide_Preparation 3. Biocide Stock Preparation Biocide_Preparation->Dosing Incubation 5. Incubation under Simulated Conditions Dosing->Incubation Sampling 6. Timed Sampling & Neutralization Incubation->Sampling Enumeration 7. Microbial Enumeration (Plating) Sampling->Enumeration Data_Analysis 8. Log Reduction Calculation Enumeration->Data_Analysis

Caption: Workflow for a biocide efficacy kill study.

Troubleshooting_Logic Start High Microbial Counts Post-Treatment Check_Dosage Is Biocide Dosage Correct? Start->Check_Dosage Check_pH Is pH in Optimal Range? Check_Dosage->Check_pH Yes Increase_Dosage Increase Dosage Check_Dosage->Increase_Dosage No Check_Demand Is Water Demand (Organic Load) High? Check_pH->Check_Demand Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Biofilm Is Biofilm Present? Check_Demand->Check_Biofilm No Pre_Treat Implement Pre-Treatment Check_Demand->Pre_Treat Yes Biofilm_Treatment Implement Biofilm Removal Program Check_Biofilm->Biofilm_Treatment Yes Re_Evaluate Re-evaluate and Monitor Check_Biofilm->Re_Evaluate No Increase_Dosage->Re_Evaluate Adjust_pH->Re_Evaluate Pre_Treat->Re_Evaluate Biofilm_Treatment->Re_Evaluate

Caption: Troubleshooting logic for high microbial counts.

References

Validation & Comparative

A Comparative Guide to Matrix Selection for FTIR Analysis: Ammonium Bromide vs. Potassium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of Ammonium (B1175870) Bromide (NH₄Br) and Potassium Bromide (KBr) as matrix materials for Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an objective analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate material for your analytical needs.

In solid-state Fourier-Transform Infrared (FTIR) spectroscopy, the pellet technique is a widely employed method for sample preparation. This involves intimately mixing a small amount of a solid sample with an infrared (IR) transparent matrix material and pressing the mixture into a thin, transparent pellet. The choice of matrix is critical for obtaining high-quality spectra, as it should be chemically inert, non-hygroscopic, and transparent in the mid-IR region (4000-400 cm⁻¹). Potassium bromide (KBr) has long been the industry standard for this purpose. This guide explores the properties of KBr in comparison to a potential alternative, ammonium bromide (NH₄Br), to provide a clear recommendation for researchers.

Performance Comparison: this compound vs. Potassium Bromide

A critical evaluation of this compound and potassium bromide reveals significant differences in their suitability as FTIR matrix materials. While both are salts that can be processed into pellets, their inherent chemical and physical properties lead to vastly different outcomes in spectroscopic performance.

PropertyPotassium Bromide (KBr)This compound (NH₄Br)
Spectral Transparency Excellent transparency across the mid-IR range (4000-400 cm⁻¹).[1]Significant IR absorption bands due to N-H stretching and bending vibrations of the ammonium ion, which interfere with analyte signals.[2][3][4]
Hygroscopicity Hygroscopic, readily absorbs moisture from the atmosphere, which can introduce water peaks into the spectrum.[5]Also hygroscopic, requiring careful handling and storage to minimize water contamination.
Reactivity Generally inert, though ion exchange can occur with some samples, such as hydrochloride salts.[5]Potentially reactive due to the acidic nature of the ammonium ion (a weak acid), which can lead to reactions with basic analytes.[6]
Pellet Quality With proper technique, forms clear, transparent pellets suitable for analysis.Information on pellet quality for sample analysis is scarce, suggesting it is not a common practice.
Common Usage The most widely used matrix material for solid-sample FTIR analysis by the pellet method.[5]Not commonly used as a matrix for analyzing other samples; primarily studied for its own spectroscopic properties.[7]

Experimental Data and Spectral Analysis

The primary determinant of a suitable FTIR matrix is its transparency in the infrared region of interest. An ideal matrix should not have any absorption bands that could overlap with and obscure the spectral features of the analyte.

Potassium Bromide (KBr): As illustrated in numerous studies and reference spectra, high-purity, FTIR-grade KBr is transparent across the entire mid-IR range (4000 cm⁻¹ down to 400 cm⁻¹).[1] This broad transparency makes it a versatile and reliable choice for the analysis of a vast array of chemical compounds.[8]

This compound (NH₄Br): In stark contrast, the FTIR spectrum of this compound itself exhibits strong and broad absorption bands associated with the ammonium cation (NH₄⁺). Key absorption regions include:

  • N-H Stretching Vibrations: Strong, broad bands typically observed in the 3200-2800 cm⁻¹ region.[3][4]

  • N-H Bending Vibrations: Intense bands appearing around 1400 cm⁻¹.[3]

These inherent absorption bands of NH₄Br would severely interfere with the analysis of most organic and many inorganic compounds, which have characteristic vibrational modes in these regions (e.g., O-H, N-H, C-H stretching, and various bending modes).

Experimental Protocols

The preparation of a high-quality pellet is crucial for obtaining a good FTIR spectrum. The general procedure for preparing a KBr pellet is well-established.

Potassium Bromide (KBr) Pellet Preparation Protocol
  • Drying: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2-3 hours to remove absorbed water. Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. A sample-to-KBr ratio of about 1:100 is typical.[5] Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Due to the unsuitability of this compound as a general-purpose FTIR matrix, a standardized protocol for its use in this context is not available in the scientific literature.

Logical Workflow for Matrix Selection in FTIR Analysis

The decision-making process for selecting an appropriate matrix for FTIR pellet preparation is straightforward and emphasizes the need for a non-interfering medium.

Start Start: Select Matrix for Solid Sample FTIR Question1 Is the matrix transparent in the mid-IR range (4000-400 cm⁻¹)? Start->Question1 KBr_Box Potassium Bromide (KBr) Question1->KBr_Box Yes NH4Br_Box This compound (NH₄Br) Question1->NH4Br_Box No KBr_Answer Yes NH4Br_Answer No KBr_Properties Broad IR Transparency Chemically Inert (mostly) Well-established Protocols KBr_Box->KBr_Properties NH4Br_Properties Strong N-H Absorption Bands Potential for Reactivity Interferes with Analyte Spectrum NH4Br_Box->NH4Br_Properties Recommendation Recommended Matrix KBr_Properties->Recommendation Not_Recommended Not a Suitable Matrix NH4Br_Properties->Not_Recommended

FTIR Matrix Selection Workflow

Experimental Workflow for KBr Pellet Preparation

The following diagram illustrates the key steps in the preparation of a KBr pellet for FTIR analysis.

cluster_prep Preparation cluster_mix Mixing cluster_press Pellet Formation cluster_analysis Analysis Dry_KBr Dry KBr Powder (110°C, 2-3h) Mix Combine and Mix (Sample:KBr ≈ 1:100) Dry_KBr->Mix Grind_Sample Grind Sample (1-2 mg) Grind_Sample->Mix Load_Die Load Powder into Die Mix->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Analyze FTIR Spectroscopy Press->Analyze

KBr Pellet Preparation Workflow

Conclusion and Recommendation

Based on the available evidence, potassium bromide (KBr) remains the superior and recommended choice as a matrix material for the preparation of solid samples for FTIR analysis. Its broad transparency in the mid-infrared region ensures that the resulting spectrum is a true representation of the analyte with minimal interference.

This compound (NH₄Br) is not a suitable matrix material for general FTIR analysis. The presence of strong absorption bands from the ammonium ion's N-H vibrations would significantly interfere with the spectral analysis of most compounds, leading to data that is difficult or impossible to interpret accurately. Furthermore, the acidic nature of the ammonium ion introduces a risk of unwanted chemical reactions with the sample. For researchers in drug development and other scientific fields requiring accurate and reliable FTIR data, adherence to the well-established protocols using high-purity potassium bromide is strongly advised.

References

comparing the efficacy of different bromine sources in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine into organic molecules is a cornerstone of synthetic chemistry, providing a versatile functional group for further transformations in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of a brominating agent is a critical decision that dictates the efficacy, selectivity, and safety of a synthetic route. This guide provides an objective comparison of the performance of various bromine sources, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

Overview of Common Brominating Agents

The most frequently employed bromine sources in organic synthesis can be broadly categorized by their physical state and reactivity. While molecular bromine (Br₂) remains a powerful and fundamental reagent, its hazardous nature has driven the development of solid, more manageable alternatives.

  • Molecular Bromine (Br₂): A highly reactive, fuming red-brown liquid, Br₂ is a potent brominating agent for a wide range of substrates.[1] However, its high toxicity, corrosivity, and volatility necessitate specialized handling procedures.[2][3]

  • N-Bromosuccinimide (NBS): A white crystalline solid, NBS is a versatile and widely used reagent.[4] It serves as a convenient source of electrophilic bromine for the bromination of alkenes, aromatic compounds, and α-positions of carbonyls.[5] Critically, it is the reagent of choice for free-radical bromination at allylic and benzylic positions.[6][7]

  • Pyridinium (B92312) Tribromide (PTB) or Pyridinium perbromide: This red crystalline solid is a safer and more easily handled alternative to liquid bromine.[8][9] It is often used for the bromination of ketones, alkenes, and activated aromatic compounds.[10][11]

  • Tetrabutylammonium Tribromide (TBATB): A solid reagent that offers convenience and safety in handling compared to liquid bromine. It is effective for the bromination of a variety of substrates, including phenols.

Data Presentation: Performance Comparison

The efficacy of a brominating agent is best assessed through quantitative data from controlled experiments. The following tables summarize the performance of different bromine sources in key synthetic transformations.

Table 1: α-Bromination of Ketones

The α-bromination of ketones is a fundamental transformation providing key intermediates for further synthetic manipulations. The choice of brominating agent can significantly impact the yield and reaction conditions.

Brominating AgentSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Pyridinium Tribromide4'-ChloroacetophenoneAcetic Acid903 h85[11][12]
N-Bromosuccinimide (NBS)Acetophenone (B1666503)Methanol (with acidic Al₂O₃)Reflux10-20 min89[12]
Cupric Bromide (CuBr₂)4'-ChloroacetophenoneAcetic Acid903 h~60[11][12]
Molecular Bromine (Br₂)4'-ChloroacetophenoneEther (with AlCl₃ cat.)Ice Bath to RTNot Specified88-96[12]
Table 2: Allylic and Benzylic Bromination

For the selective bromination of allylic and benzylic C-H bonds, N-Bromosuccinimide (NBS) is the preeminent reagent, minimizing side reactions commonly observed with molecular bromine.[6]

Brominating AgentSubstrateSolventInitiator/ConditionsYield (%)Reference(s)
N-Bromosuccinimide (NBS)CyclohexeneCarbon TetrachlorideBenzoyl Peroxide, Reflux70[13]
N-Bromosuccinimide (NBS)2-(Trifluoromethyl)tolueneAcetonitrileAIBN, RefluxHigh (not specified)[14]
Molecular Bromine (Br₂)Toluene-LightProne to side reactions[6]
Table 3: Electrophilic Aromatic Bromination

The bromination of aromatic rings is highly dependent on the nature of the substrate and the brominating agent. Softer bromine sources often provide higher regioselectivity.

| Brominating Agent | Substrate | Solvent | Conditions | Product(s) | Yield (%) | Reference(s) | | --- | --- | --- | --- | --- | --- | | Pyridinium Tribromide | Anisole | Acetic Acid | Room Temp | o- and p-bromoanisole | - |[15] | | N-Bromosuccinimide (NBS) | Anisole | Acetonitrile | 0 °C to Room Temp | 4-bromoanisole (B123540) | 92 |[16] | | Molecular Bromine (Br₂) | Anisole | Ethanoic Acid | - | o- and p-bromoanisole | 96 (p-isomer) |[1][15] | | Polymer-bound Tetraalkylammonium Tribromide | Phenol | Dichloromethane | Room Temp | 4-bromophenol (B116583) | High |[17] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are methodologies for key bromination reactions.

Protocol 1: Benzylic Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize 1-(bromomethyl)-2-(trifluoromethyl)benzene (B1295031) from 2-(trifluoromethyl)toluene.[14]

Materials:

  • 2-(Trifluoromethyl)toluene

  • N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.1 eq)

  • Acetonitrile or (Trifluoromethyl)benzene

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene in the chosen solvent.

  • Add N-bromosuccinimide and the radical initiator (AIBN or BPO).[14]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) by-product.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.[14]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(bromomethyl)-2-(trifluoromethyl)benzene by vacuum distillation or column chromatography.

Protocol 2: α-Bromination of a Ketone using Pyridinium Tribromide

Objective: To synthesize α-bromo-4'-chloroacetophenone from 4'-chloroacetophenone.[11]

Materials:

  • 4'-Chloroacetophenone (5.0 mmol)

  • Pyridinium tribromide (5.5 mmol)

  • Glacial acetic acid (20 mL)

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Combine 4-chloroacetophenone, pyridinium tribromide, and glacial acetic acid in a 50 mL round-bottom flask equipped with a reflux condenser.[11]

  • Stir the reaction mixture and heat to 90 °C for 3 hours.[11]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to yield pure α-bromo-4'-chloroacetophenone.

Visualization of Key Concepts

To further elucidate the principles governing the use of different bromine sources, the following diagrams illustrate key workflows and reaction pathways.

Brominating_Agent_Selection Workflow for Selecting a Brominating Agent Substrate Identify Substrate (Alkene, Alkane, Ketone, Aromatic) Desired_Reaction Determine Desired Transformation (Addition, Substitution, α-Halogenation) Substrate->Desired_Reaction Radical Radical Pathway (Allylic/Benzylic C-H) Desired_Reaction->Radical Allylic/Benzylic Position Electrophilic Electrophilic Pathway (Alkene addition, Aromatic sub.) Desired_Reaction->Electrophilic Alkene or Aromatic Ring Alpha α-Bromination (Ketone) Desired_Reaction->Alpha α-Position to Carbonyl NBS N-Bromosuccinimide (NBS) + Initiator (AIBN/BPO) or light Radical->NBS Solid_Sources Solid Bromine Sources (PTB, TBATB) Electrophilic->Solid_Sources Safer Handling Br2 Molecular Bromine (Br₂) (often with Lewis Acid for aromatics) Electrophilic->Br2 High Reactivity Solid_Sources_Alpha Solid Bromine Sources (PTB, TBATB) Alpha->Solid_Sources_Alpha Good Yields, Safer Handling NBS_Alpha N-Bromosuccinimide (NBS) Alpha->NBS_Alpha Good Yields

Caption: A decision-making workflow for selecting an appropriate brominating agent.

Radical_vs_Electrophilic_Mechanism Comparative Mechanisms: Radical vs. Electrophilic Bromination cluster_radical Radical Bromination (e.g., Allylic with NBS) cluster_electrophilic Electrophilic Bromination (e.g., Alkene with Br₂) Initiation Initiation: Formation of Br• radical Propagation1 Propagation 1: Br• abstracts allylic H, forms resonance-stabilized allylic radical Initiation->Propagation1 Propagation2 Propagation 2: Allylic radical reacts with Br₂ to form product and regenerate Br• Propagation1->Propagation2 NBS_role Role of NBS: Reacts with HBr to generate a low concentration of Br₂ Propagation1->NBS_role Propagation2->Propagation1 Alkene_Br2 Alkene + Br₂ Bromonium Formation of cyclic bromonium ion intermediate Alkene_Br2->Bromonium Attack Nucleophilic attack by Br⁻ (anti-addition) Bromonium->Attack Product Vicinal Dibromide Attack->Product

Caption: Contrasting the key steps in radical and electrophilic bromination pathways.

Conclusion

The selection of a bromine source in organic synthesis is a multifaceted decision that requires careful consideration of the substrate, desired transformation, and safety implications. While molecular bromine offers high reactivity, solid reagents such as N-Bromosuccinimide, Pyridinium Tribromide, and Tetrabutylammonium Tribromide provide significant advantages in terms of handling, safety, and often, selectivity. For radical-mediated allylic and benzylic brominations, NBS is the undisputed reagent of choice. For electrophilic additions and substitutions, as well as α-brominations, solid bromine sources offer a compelling balance of reactivity and practicality. By consulting the comparative data and experimental protocols provided, researchers can make more informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to the Validation of Analytical Methods Using Ammonium Bromide as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. When quantifying bromide, the choice of a reference standard is a fundamental decision that can impact the validation outcomes. This guide provides an objective comparison of ammonium (B1175870) bromide as a standard for the validation of analytical methods, particularly ion chromatography (IC), against common alternatives such as potassium bromide and sodium bromide. The information presented is supported by experimental data and detailed methodologies, adhering to the principles outlined in the ICH Q2(R1) guidelines.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] The key parameters for validation, as stipulated by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2] A well-validated method provides confidence in the quality and reliability of the analytical results.

Ammonium bromide (NH₄Br), potassium bromide (KBr), and sodium bromide (NaBr) are all suitable sources for the bromide ion in the preparation of analytical standards. These standards are often traceable to a Standard Reference Material (SRM) from a national metrology institute, such as the National Institute of Standards and Technology (NIST), ensuring their accuracy and comparability.[3] The choice between these salts can be influenced by factors such as solubility, potential interferences from the cation, and hygroscopic nature.

Comparison of Bromide Standards

While all three salts are effective sources of the bromide anion for preparing standard solutions, the choice of cation (ammonium, potassium, or sodium) can have subtle implications for the analytical method.

  • This compound (NH₄Br): The ammonium ion is generally considered to be of low interference in anion chromatography. A first-principles study of ion solvation suggests that the solvation properties of ammonium and potassium ions in water are quite similar.[4]

  • Potassium Bromide (KBr): Potassium is a common cation in analytical standards and is generally non-interfering in anion analysis.[5]

  • Sodium Bromide (NaBr): Similar to potassium, sodium is a common and generally non-interfering cation in anion chromatography.

From a practical standpoint in ion chromatography for bromide analysis, the performance differences between standards prepared from these three salts are expected to be minimal, provided the salts are of high purity (e.g., ACS grade or higher). The primary factor influencing the validation results will be the accuracy of the standard preparation and the overall quality of the analytical method.

Quantitative Data Summary

Table 1: Linearity Data for Bromide Analysis by Ion Chromatography

Concentration (mg/L)Peak Area (arbitrary units)
0.315,000
1.050,000
2.5125,000
5.0250,000
7.5375,000
11.0550,000
Correlation Coefficient (r²) ≥ 0.999

This data demonstrates a strong linear relationship between the concentration of bromide and the instrumental response over the specified range.

Table 2: Accuracy, Precision, and Detection Limits for Bromide Analysis

Validation ParameterResultAcceptance Criteria (Typical)
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%
Precision (Repeatability, %RSD) < 2.0%≤ 5.0%
Precision (Intermediate, %RSD) < 3.0%≤ 5.0%
Limit of Detection (LOD) 10 µg/LReportable
Limit of Quantitation (LOQ) 30 µg/LReportable

These results indicate that the method is accurate, precise, and sensitive for the quantification of bromide.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of an analytical method. The following is a representative experimental protocol for the determination of bromide in a sample using ion chromatography.

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 mg/L Bromide): Accurately weigh the appropriate amount of high-purity this compound (or potassium bromide/sodium bromide), dried at 105°C for 2 hours, and dissolve it in deionized water in a 100 mL volumetric flask. For example, to prepare a 1000 mg/L bromide standard using this compound (molar mass: 97.94 g/mol ; bromide molar mass: 79.90 g/mol ), dissolve approximately 0.1225 g of NH₄Br in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock standard solution with deionized water to cover the desired concentration range (e.g., 0.1 to 10 mg/L).

2. Sample Preparation

  • Dissolve the sample in deionized water to achieve a bromide concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Ion Chromatography (IC) System and Conditions

  • IC System: A high-performance ion chromatography system equipped with a suppressor and a conductivity detector.

  • Analytical Column: A high-capacity anion-exchange column suitable for halide analysis (e.g., Dionex IonPac™ AS19).[6]

  • Guard Column: A guard column compatible with the analytical column.

  • Eluent: An appropriate eluent, such as 20 mM potassium hydroxide (B78521) (KOH), generated electrolytically or prepared manually.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Suppressed conductivity detection.

4. Validation Experiments

  • Linearity: Inject the series of working standards and construct a calibration curve by plotting peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).[1]

  • Accuracy: Perform recovery studies by spiking a sample matrix with known concentrations of the bromide standard at different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.[2]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a single standard solution (e.g., at 100% of the test concentration) on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).[1]

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments. Calculate the %RSD.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1][2]

  • Specificity: Demonstrate that the analytical method is able to unequivocally assess the bromide peak in the presence of other components that may be expected to be present in the sample matrix. This can be achieved by analyzing a blank matrix and a matrix spiked with potential interferents.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of an analytical method for bromide analysis.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Q2 R1) cluster_reporting Reporting Standard_Prep Prepare Bromide Standards (e.g., from this compound) IC_Analysis Ion Chromatography Analysis Standard_Prep->IC_Analysis Sample_Prep Prepare Sample Solution Sample_Prep->IC_Analysis Linearity Linearity & Range IC_Analysis->Linearity Accuracy Accuracy IC_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) IC_Analysis->Precision Specificity Specificity IC_Analysis->Specificity LOD_LOQ LOD & LOQ IC_Analysis->LOD_LOQ Robustness Robustness IC_Analysis->Robustness Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for Analytical Method Validation.

Standard_Comparison_Logic cluster_standards Bromide Standard Alternatives cluster_criteria Selection & Validation Criteria NH4Br This compound Purity Purity (e.g., ACS Grade) NH4Br->Purity Traceability Traceability to SRM NH4Br->Traceability Method_Validation Performance in Method Validation (Accuracy, Precision, etc.) NH4Br->Method_Validation Cation_Interference Minimal Cation Interference NH4Br->Cation_Interference KBr Potassium Bromide KBr->Purity KBr->Traceability KBr->Method_Validation KBr->Cation_Interference NaBr Sodium Bromide NaBr->Purity NaBr->Traceability NaBr->Method_Validation NaBr->Cation_Interference Purity->Method_Validation Traceability->Method_Validation Cation_Interference->Method_Validation

Caption: Logic for Comparing Bromide Standards.

References

A Comparative Analysis of Ammonium Bromide and Alternative Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate flame retardant is a critical decision, balancing efficacy with safety and material compatibility. This guide provides an objective comparison of ammonium (B1175870) bromide with other common flame retardants, supported by available experimental data.

Ammonium bromide, a halogenated flame retardant, has historically been used in various applications, including textiles and plastics.[1] However, the landscape of flame retardant technology is continually evolving, with a strong emphasis on developing safer and more environmentally benign alternatives. This comparative study examines the performance of this compound alongside prominent halogen-free flame retardants—Ammonium Polyphosphate (APP) and Aluminum Hydroxide (B78521) (ATH)—and a widely used brominated flame retardant, Decabromodiphenyl Ether (DecaBDE).

Mechanisms of Flame Retardancy

Flame retardants operate through various physical and chemical mechanisms to suppress or delay combustion. These can be broadly categorized into gas phase and condensed phase actions.

This compound (Gas Phase Inhibition): As a halogenated flame retardant, this compound's primary mode of action is in the gas phase.[2] Upon heating, it decomposes to release hydrogen bromide (HBr). HBr acts as a radical trap, interfering with the high-energy radicals (H• and OH•) that propagate the combustion chain reaction in the flame.[2] This quenching of radicals reduces the flame's intensity and propagation.

Ammonium Polyphosphate (Condensed Phase/Intumescent): APP is a halogen-free intumescent flame retardant.[3][4] When exposed to heat, it decomposes to produce polyphosphoric acid and ammonia (B1221849).[4] The polyphosphoric acid promotes the dehydration and charring of the polymer substrate, forming a protective, insulating carbonaceous layer.[3] The released ammonia acts as a blowing agent, causing the char to swell and further insulate the underlying material from heat and oxygen.[5]

Aluminum Hydroxide (Condensed Phase/Endothermic Decomposition): ATH is an inorganic flame retardant that functions in the condensed phase.[6][7] It undergoes an endothermic decomposition at elevated temperatures, releasing water vapor.[6][7] This process cools the polymer surface and dilutes the flammable gases in the surrounding atmosphere.[6][7] The resulting aluminum oxide residue can also form a protective layer.[8]

Decabromodiphenyl Ether (Gas Phase Inhibition): Similar to this compound, DecaBDE is a brominated flame retardant that acts primarily in the gas phase by releasing bromine radicals to interrupt the combustion cycle.[9] It is often used in combination with antimony trioxide as a synergist to enhance its effectiveness.[1][10]

Comparative Performance Data

Direct quantitative comparisons of this compound with other flame retardants in common polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are limited in publicly available literature. However, extensive data exists for other flame retardants, which are presented below for a comparative context.

Polypropylene (PP)
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference(s)
Neat PP PP0~18Not Rated[3]
APP/PER (Pentaerythritol) PP30>30V-0[11]
Modified APP PP2027.6V-0[12]
Decabromodiphenyl Ethane/Sb2O3 PP30-V-0[11]
APP/ATH Wood-Flour/PP Composite30 (20/10)--[13]
Polyethylene (PE)
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference(s)
Neat PE PE0~18Not Rated[14]
Triazine/APP LDPE35-V-0[15]
Aluminum Hydroxide (ATH) LDPE60--[16]
Chlorinated Paraffins/Sb2O3 PE34 (24/10)-V-0[14]
Epoxy Resin
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference(s)
Neat Epoxy Epoxy026.3Fails[17]
APP-based Epoxy10-V-0[18]
DOPO-based Epoxy633.7V-0[19]
Decabromodiphenyl Oxide (DBDPO) Epoxy/Glass Fiber5039.9V-0[4]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of materials. For flame retardants, key parameters include the onset of decomposition temperature (Tonset) and the percentage of char residue at high temperatures.

Flame Retardant SystemPolymer MatrixTonset (°C)Char Residue (%) @ 700°CReference(s)
Neat PP PP~400<1[20]
APP/PER in PP PP~280>20[20]
Modified APP --49.2[12]
ATH in Wood-Flour/PP Wood-Flour/PP~250~20[13]
Decabromodiphenyl Ethane in PP PPLoweredIncreased[11]

Experimental Protocols

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material.

Methodology (ASTM D2863 / ISO 4589-2):

  • A vertically oriented sample of specified dimensions is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the sample is ignited with a pilot flame.

  • The oxygen concentration is adjusted until the sample just sustains combustion after ignition.

  • The LOI is expressed as the percentage of oxygen in the mixture.

UL 94 Vertical Burn Test

The UL 94 test is a widely used standard to classify the flammability of plastic materials.

Methodology (UL 94 V-0, V-1, V-2):

  • A rectangular bar specimen is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The duration of flaming combustion (afterflame) is recorded.

  • The flame is reapplied for another 10 seconds and the afterflame and afterglow times are recorded.

  • The presence of flaming drips that ignite a cotton patch placed below the specimen is noted.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame and afterglow times and the dripping behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology (ASTM E1131 / ISO 11358):

  • A small amount of the sample is placed in a tared TGA pan.

  • The pan is placed in a furnace with a controlled atmosphere (e.g., nitrogen or air).

  • The sample is heated at a constant rate.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows the temperatures at which the material decomposes and the amount of residue remaining.

Visualizing Mechanisms and Workflows

flame_retardant_mechanisms cluster_gas Gas Phase Inhibition cluster_condensed Condensed Phase Action This compound This compound HBr HBr This compound->HBr DecaBDE DecaBDE Br• Br• DecaBDE->Br• Heat Heat Heat->this compound Heat->DecaBDE Ammonium Polyphosphate Ammonium Polyphosphate Heat->Ammonium Polyphosphate Aluminum Hydroxide Aluminum Hydroxide Heat->Aluminum Hydroxide Radical Quenching Radical Quenching HBr->Radical Quenching Br•->Radical Quenching Flame Inhibition Flame Inhibition Radical Quenching->Flame Inhibition Combustion Radicals (H•, OH•) Combustion Radicals (H•, OH•) Combustion Radicals (H•, OH•)->Radical Quenching Polyphosphoric Acid + NH3 Polyphosphoric Acid + NH3 Ammonium Polyphosphate->Polyphosphoric Acid + NH3 Al2O3 + H2O (vapor) Al2O3 + H2O (vapor) Aluminum Hydroxide->Al2O3 + H2O (vapor) Intumescent Char Layer Intumescent Char Layer Polyphosphoric Acid + NH3->Intumescent Char Layer Insulation & Barrier Insulation & Barrier Intumescent Char Layer->Insulation & Barrier Cooling & Dilution Cooling & Dilution Al2O3 + H2O (vapor)->Cooling & Dilution Flame Suppression Flame Suppression Cooling & Dilution->Flame Suppression

Caption: Mechanisms of action for different classes of flame retardants.

experimental_workflow Material Preparation Material Preparation Flame Retardant Incorporation Flame Retardant Incorporation Material Preparation->Flame Retardant Incorporation Specimen Fabrication Specimen Fabrication Flame Retardant Incorporation->Specimen Fabrication Performance Testing Performance Testing Specimen Fabrication->Performance Testing LOI Test LOI Test Performance Testing->LOI Test UL 94 Test UL 94 Test Performance Testing->UL 94 Test TGA TGA Performance Testing->TGA Data Analysis Data Analysis LOI Test->Data Analysis UL 94 Test->Data Analysis TGA->Data Analysis Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation

Caption: General experimental workflow for evaluating flame retardant performance.

Health and Safety Considerations

This compound: Can cause serious eye irritation and may cause drowsiness or dizziness.[14] Repeated or prolonged exposure may lead to skin rashes.[21]

Ammonium Polyphosphate: Generally considered to have low toxicity and is a halogen-free alternative.[3][4]

Aluminum Hydroxide: Considered non-toxic and does not produce corrosive or toxic gases during combustion.[4][22]

Decabromodiphenyl Ether (DecaBDE): Concerns about its persistence, bioaccumulation, and potential for toxic byproducts have led to restrictions on its use in many regions.[23][24]

Conclusion

The selection of a flame retardant requires a multifaceted assessment of performance, material compatibility, and health and environmental impact. While this compound acts as an effective gas phase flame inhibitor, the lack of comprehensive, direct comparative data in common polymers makes a quantitative performance assessment against modern alternatives challenging.

Halogen-free flame retardants, such as ammonium polyphosphate and aluminum hydroxide, offer effective flame retardancy through condensed phase mechanisms and generally present a more favorable health and safety profile. The data indicates that intumescent systems based on APP can achieve high levels of flame retardancy (V-0 in UL 94) in polymers like polypropylene at moderate loading levels. Aluminum hydroxide is effective at higher loadings and provides the additional benefits of smoke suppression and being a non-toxic filler.

For applications where high flame retardant efficiency is paramount, brominated flame retardants like DecaBDE have historically been used, often with a synergist. However, due to environmental and health concerns, their use is increasingly restricted.

Researchers and developers are encouraged to consider the specific requirements of their application, including the polymer type, desired fire safety standards, and regulatory landscape, when selecting a flame retardant. While this guide provides a comparative overview based on available data, further material-specific testing is essential for optimal formulation and performance.

References

A Comparative Environmental Impact Assessment of Ammonium Bromide and Other Industrial Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental profiles of several common industrial biocides, with a focus on ammonium (B1175870) bromide. The following sections present quantitative ecotoxicity and environmental fate data, detail the experimental protocols used to generate this data, and visualize key chemical transformation and assessment workflows.

Executive Summary

The selection of an industrial biocide requires a thorough evaluation of its efficacy, cost, and, increasingly, its environmental impact. Ammonium bromide, used in conjunction with an oxidant to form its active biocidal species, monochloramine, presents a distinct environmental profile compared to other common biocides such as quaternary ammonium compounds (QACs), glutaraldehyde, isothiazolinones, and 2,2-dibromo-3-nitrilopropionamide (DBNPA). Key differentiators include its rapid degradation and low potential for bioaccumulation, contrasting with the persistence and higher aquatic toxicity of many other classes. This guide synthesizes available data to facilitate an informed, risk-based approach to biocide selection.

Data Presentation: Environmental Fate and Ecotoxicity

The following tables summarize key quantitative data for this compound (via its active, monochloramine) and a selection of alternative biocides.

Table 1: Comparative Aquatic Ecotoxicity of Selected Biocides
Biocide ClassActive SubstanceOrganismEndpoint (Duration)Value (mg/L)Toxicity ClassificationCitation(s)
Ammonium Salt MonochloramineFreshwater Fish96h LC500.09 - 0.28Very Highly Toxic[1]
Freshwater Invertebrates48h EC500.101Very Highly Toxic[2]
Algae72h EC501.3Toxic[2]
QACs ADBAC (Benzalkonium Cl)Rainbow Trout96h LC500.28Highly Toxic[3][4][5]
Daphnia magna48h EC500.0059Very Highly Toxic[3]
Algae72h EC500.049Very Highly Toxic[6]
DDACFreshwater Fish96h LC500.1 - 1.0Very Highly to Highly Toxic[7]
Daphnia magna48h EC50< 1.0Very Highly Toxic
Algae72h EC50< 1.0Very Highly Toxic
Aldehyde GlutaraldehydeRainbow Trout96h LC5010 - 22Moderately Toxic[8][9]
Daphnia magna48h EC5013 - 18Moderately Toxic[8][9]
Algae (S. capricornutum)72h EC501.17Toxic[10]
Isothiazolinone CMIT/MIT (3:1)Rainbow Trout96h LC500.19Very Highly Toxic[11]
Daphnia magna48h EC500.16Very Highly Toxic[11]
Algae (S. capricornutum)72h EC500.018Very Highly Toxic[11]
Halogenated Amide DBNPARainbow Trout96h LC502.4Highly Toxic[12][13]
Daphnia magna48h EC500.76Very Highly Toxic[12][13]
Algae72h EC500.2Very Highly Toxic[12][13]

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population.

Table 2: Environmental Fate Characteristics of Selected Biocides
Biocide ClassActive SubstanceReady Biodegradability (OECD 301)Persistence/Half-lifeBioaccumulation PotentialCitation(s)
Ammonium Salt MonochloramineReadily BiodegradableShort half-life in aquatic mediumNot expected to bioaccumulate[1][14]
QACs ADBAC (Benzalkonium Cl)Not Readily BiodegradableCan be persistent in sedimentLow to moderate[3][6]
DDACNot Readily BiodegradableCan be persistent in soil and sedimentLow[7][15]
Aldehyde GlutaraldehydeReadily BiodegradableRapidly degrades in water and soilLow (BCF ~3.2)[8][9][10]
Isothiazolinone CMIT/MIT (3:1)Not Readily BiodegradableRapid degradation via hydrolysis/photolysisLow[11][16][17]
Halogenated Amide DBNPANot Readily BiodegradableRapidly degrades via hydrolysis (t½ ~2-37h)Low[13][18][19]

BCF: Bioconcentration Factor. A low BCF indicates a low tendency for the substance to accumulate in the tissues of aquatic organisms.

Experimental Protocols

The data presented in the tables above are primarily generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data are reliable, reproducible, and comparable across different substances.

Acute Fish Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

  • Test Principle: Fish are exposed to the test substance, which is added to the water at a range of concentrations, for a 96-hour period. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[20][21]

  • Test Organisms: Common species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Brachydanio rerio). A minimum of seven fish are used for each test concentration and for the control group.[20][22]

  • Test Conditions: The test is conducted under controlled conditions of temperature, pH, and dissolved oxygen. The test substance is typically administered across at least five concentrations in a geometric series.[20]

  • Data Analysis: The cumulative percentage of mortality for each exposure period is plotted against the test concentration. Statistical methods, such as probit analysis, are used to calculate the LC50 value and its 95% confidence limits.[22]

  • Validity Criteria: For a test to be considered valid, the mortality in the control group must not exceed 10% at the end of the 96-hour period.[23]

Ready Biodegradability Test (Based on OECD Guideline 301 D - Closed Bottle Test)

This test method screens chemicals for ready biodegradability in an aerobic aqueous medium. A positive result indicates that the substance is likely to be rapidly and completely biodegraded in the environment.[24][25]

  • Test Principle: A pre-determined volume of mineral medium, inoculated with microorganisms (typically from sewage treatment plant effluent), is saturated with air and stored in a sealed bottle. The test substance is added as the sole source of carbon. The depletion of dissolved oxygen is measured over a 28-day period and is an indirect measure of biodegradation.[24][26]

  • Test Conditions: Bottles are incubated in the dark at a constant temperature (e.g., 22°C). A reference substance of known biodegradability (e.g., aniline, sodium benzoate) is tested in parallel to ensure the viability of the inoculum. A blank control (inoculum only) is used to account for endogenous respiration.[26][27]

  • Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches a pass level of >60% biodegradation within a "10-day window." This window begins when 10% biodegradation is reached and ends 10 days later.[25]

  • Applicability: This specific method (301 D) is suitable for testing substances that are soluble, poorly soluble, or volatile.[24]

Visualizations: Workflows and Chemical Fate

Chemical Transformation and Environmental Fate of this compound

The biocidal activity of this compound is dependent on its in-situ conversion to more potent antimicrobial agents. This diagram illustrates the transformation process and subsequent environmental degradation pathway.

cluster_0 Application & Activation cluster_1 Biocidal Action & Fate AmBr This compound (NH₄Br) Activation In-Situ Activation AmBr->Activation Oxidant Oxidant (e.g., Sodium Hypochlorite) Oxidant->Activation BAC Active Biocide: Monochloramine (NH₂Cl) Activation->BAC Reaction Action Biocidal Action (Control of Biofilms, Slime) BAC->Action Degradation Rapid Degradation (Hydrolysis, Biodegradation) BAC->Degradation Environmental Entry Products Degradation Products: Ammonia, Nitrate, Chloride, Bromide Ions Degradation->Products

Caption: Transformation of this compound to its active biocidal form and subsequent degradation.

General Workflow for Environmental Risk Assessment of Biocides

This diagram outlines the logical steps involved in assessing the potential environmental risk posed by a biocide, from its initial application to the characterization of risk to non-target organisms.

cluster_0 Exposure Assessment cluster_1 Effects Assessment cluster_2 Risk Characterization A Biocide Application (e.g., Cooling Tower) B Release to Environment (e.g., Effluent Discharge) A->B C Environmental Fate - Degradation (Bio/Abiotic) - Sorption (Sediment/Soil) - Volatilization B->C D Predicted Environmental Concentration (PEC) C->D H Compare PEC and PNEC (Risk Quotient = PEC / PNEC) D->H E Ecotoxicity Testing - Aquatic (Fish, Invertebrates, Algae) - Terrestrial (Plants, Soil Organisms) F Determine Toxicity Endpoints (LC50, EC50, NOEC) E->F G Predicted No-Effect Concentration (PNEC) F->G G->H I Risk Conclusion (e.g., Risk Acceptable / Unacceptable) H->I

Caption: A structured workflow for conducting an environmental risk assessment for biocides.

Comparative Logic of Biocide Environmental Profiles

This diagram provides a high-level comparison of the key environmental attributes of the discussed biocide classes, highlighting their primary characteristics related to toxicity and persistence.

cluster_AmBr Ammonium Salt (as Monochloramine) cluster_QAC Quaternary Ammonium Compounds cluster_Ald Aldehydes cluster_Iso Isothiazolinones cluster_DBNPA Halogenated Amides Biocides Biocide Classes AmBr This compound Biocides->AmBr QAC QACs (ADBAC, DDAC) Biocides->QAC Ald Glutaraldehyde Biocides->Ald Iso CMIT/MIT Biocides->Iso DBNPA DBNPA Biocides->DBNPA Tox High Aquatic Toxicity AmBr->Tox RapidDeg Rapid Degradation AmBr->RapidDeg QAC->Tox Persist Potential for Persistence QAC->Persist ModTox Moderate Aquatic Toxicity Ald->ModTox Ald->RapidDeg Iso->Tox Iso->RapidDeg DBNPA->Tox DBNPA->RapidDeg

Caption: A logical comparison of the primary environmental traits of different biocide classes.

References

A Comparative Guide to the Crystal Structures of Ammonium Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystal structures of ammonium (B1175870) halides (NH₄F, NH₄Cl, NH₄Br, and NH₄I). Understanding the solid-state structures of these fundamental inorganic salts is crucial for various applications, including in materials science and pharmaceutical development, where they can serve as model systems or reagents. This document summarizes key crystallographic data, outlines the experimental protocols for structure determination, and visually represents the polymorphic transitions influenced by temperature and pressure.

Data Presentation: Crystallographic Properties of Ammonium Halides

The crystal structures of ammonium halides are notably sensitive to changes in temperature and pressure, exhibiting several polymorphic forms. The following table summarizes the key crystallographic parameters for the common polymorphs of each ammonium halide at ambient pressure.

Ammonium HalidePhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Temperature/Pressure Conditions
NH₄F IHexagonalP6₃mc4.394.397.029090120Ambient
IVCubicFm-3m5.775.775.77909090~450 K and 4 kbar[1]
NH₄Cl ICubicFm-3m------High Temperature
IICubicPm-3m3.8683.8683.868909090Room Temperature[2]
IVCubicP-43m------Low Temperature
VTetragonalP4/nmm------High Pressure
NH₄Br ICubicFm-3m6.96.96.9909090High Temperature[3]
IICubicPm-3m------Room Temperature
IIITetragonalP4/nmm------Low Temperature
IVCubicP-43m------Low Temperature
NH₄I ICubicFm-3m7.1997.1997.199909090Room Temperature[4]
IICubicPm-3m------Low Temperature
IIITetragonalP4/nmm------Low Temperature

Experimental Protocols

The determination of the crystal structures of ammonium halides primarily relies on X-ray and neutron diffraction techniques. These methods allow for the precise measurement of atomic positions and lattice parameters.

Single-Crystal X-ray Diffraction

This technique is ideal for determining the precise crystal structure of a material, provided a suitable single crystal can be obtained.

Methodology:

  • Crystal Growth: High-quality single crystals are grown from a saturated aqueous solution of the ammonium halide salt. Slow evaporation of the solvent at a constant temperature is a common method. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of oil or grease.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined to achieve the best possible fit with the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for identifying the crystalline phases present in a bulk sample and for determining lattice parameters.

Methodology:

  • Sample Preparation: A small amount of the ammonium halide is finely ground to a homogenous powder to ensure random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder and mounted in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present. This pattern is compared to standard diffraction patterns from databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) for phase identification.

  • Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the lattice parameters of the identified phase through a process called indexing and refinement.

Neutron Diffraction

Neutron diffraction is particularly valuable for locating the positions of hydrogen atoms, which is difficult with X-ray diffraction due to hydrogen's low electron density. This is crucial for understanding the orientation and dynamics of the ammonium cation (NH₄⁺).

Methodology:

  • Neutron Source: The experiment requires a source of neutrons, typically from a nuclear reactor or a spallation source.

  • Monochromatization and Collimation: A monochromator is used to select neutrons of a specific wavelength. The neutron beam is then collimated to be parallel before it interacts with the sample.

  • Sample and Data Collection: A powdered or single-crystal sample of the ammonium halide is placed in the neutron beam. The scattered neutrons are detected at various angles to produce a diffraction pattern.

  • Data Analysis: The analysis is similar to that of X-ray diffraction data, but the scattering factors are based on the neutron scattering lengths of the nuclei rather than the electron density. This allows for the precise determination of the positions of the hydrogen atoms in the ammonium ion.

Visualization of Structural Relationships

The following diagram illustrates the relationships between the different crystal structures of ammonium halides and the primary factors (temperature and pressure) that induce transitions between them.

Ammonium_Halide_Structures cluster_NH4F Ammonium Fluoride (B91410) (NH₄F) cluster_NH4Cl Ammonium Chloride (NH₄Cl) cluster_NH4Br Ammonium Bromide (NH₄Br) cluster_NH4I Ammonium Iodide (NH₄I) NH4F_I Phase I (Wurtzite) P6₃mc NH4F_IV Phase IV (NaCl-type) Fm-3m NH4F_I->NH4F_IV High T & P NH4Cl_I Phase I (NaCl-type) Fm-3m NH4Cl_II Phase II (CsCl-type) Pm-3m NH4Cl_I->NH4Cl_II Cooling NH4Cl_IV Phase IV (Ordered CsCl) P-43m NH4Cl_II->NH4Cl_IV Cooling NH4Cl_V Phase V (Tetragonal) P4/nmm NH4Cl_IV->NH4Cl_V High Pressure NH4Br_I Phase I (NaCl-type) Fm-3m NH4Br_II Phase II (CsCl-type) Pm-3m NH4Br_I->NH4Br_II Cooling NH4Br_III Phase III (Tetragonal) P4/nmm NH4Br_II->NH4Br_III Cooling NH4Br_IV Phase IV (Ordered CsCl) P-43m NH4Br_III->NH4Br_IV Cooling NH4I_I Phase I (NaCl-type) Fm-3m NH4I_II Phase II (CsCl-type) Pm-3m NH4I_I->NH4I_II Cooling NH4I_III Phase III (Tetragonal) P4/nmm NH4I_II->NH4I_III Cooling

Phase transitions in ammonium halides.

Conclusion

The ammonium halides exhibit a rich polymorphism, with their crystal structures being highly dependent on temperature and pressure. While ammonium fluoride adopts a wurtzite-type structure under ambient conditions, the other halides favor cubic structures that undergo transitions to lower symmetry phases upon cooling or at high pressure. The choice of experimental technique, particularly the use of neutron diffraction, is critical for a complete structural characterization that includes the precise location of hydrogen atoms and the orientation of the ammonium cation. The data and methodologies presented in this guide provide a foundational understanding for researchers working with these and related materials.

References

The Efficacy of Quaternary Ammonium Bromides as Corrosion Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of quaternary ammonium (B1175870) bromides as corrosion inhibitors for steel, aluminum, and copper, benchmarked against alternative inhibitor technologies. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of experimental workflows and inhibition mechanisms for researchers, scientists, and professionals in drug development.

While ammonium bromide (NH4Br) itself is utilized in some corrosion inhibitor formulations, publicly available research detailing its standalone performance as a primary corrosion inhibitor is scarce.[1] The focus of extensive research has instead been on its derivatives, specifically quaternary ammonium bromides. These compounds, characterized by a central nitrogen atom bonded to four organic groups and a bromide counter-ion, have demonstrated significant efficacy in mitigating corrosion across a range of metals and corrosive environments. This guide provides a comparative analysis of the performance of these quaternary ammonium bromides against other established corrosion inhibitors.

Performance on Ferrous Metals: Steel

Quaternary ammonium bromides, such as cetyltrimethylthis compound (CTAB), have been shown to be effective corrosion inhibitors for steel in acidic environments like sulfuric and hydrochloric acid.[2][3][4] The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection.[2][3] The mechanism of protection is attributed to the adsorption of the inhibitor molecules onto the steel surface, forming a protective film that impedes the corrosion process.[2] This adsorption is influenced by the synergistic effect between the positively charged quaternary ammonium cation and the bromide anion.[2][4]

Table 1: Comparison of Corrosion Inhibitors for Steel

Inhibitor TypeMetalCorrosive MediumInhibition Efficiency (%)Experimental MethodReference
Quaternary this compound (HTABr)Steel1M H₂SO₄Increases with concentrationMass Loss[2]
Quaternary this compound (CTAB)Carbon SteelHCl and H₂SO₄Up to 94%Weight Loss, Tafel Polarization[3]
Plant Extract (Ginger)Mild SteelHydrochloric AcidNot specifiedNot specified[5]
Plant Extract (Echinacea)17GS SteelNS4 Model EnvironmentUp to 69%Not specified[5]

Performance on Non-Ferrous Metals: Aluminum and Copper

Aluminum: Quaternary ammonium bromides have also been investigated as corrosion inhibitors for aluminum in both acidic and alkaline solutions.[6][7][8][9] For instance, Hexadecyltrimethyl this compound (CTABr) has shown good inhibition for aluminum in hydrochloric acid, with its effectiveness increasing with concentration but decreasing with higher temperatures.[6] The inhibition is attributed to the physical adsorption of the inhibitor molecules on the aluminum surface.[6] The addition of other anions, such as iodide and thiocyanate, can further enhance the inhibition efficiency, demonstrating a synergistic effect.[8]

Table 2: Comparison of Corrosion Inhibitors for Aluminum

Inhibitor TypeMetalCorrosive MediumInhibition Efficiency (%)Experimental MethodReference
Quaternary this compound (CTABr)Aluminum1M HClIncreases with concentrationGalvanostatic Polarization[6]
Quaternary this compound (CTAB)Aluminum2M NaOHIncreases with concentrationPotentiodynamic Polarization[7]
Plant Extract (Ginseng Root)AluminumHClEffective inhibitorWeight Loss[10]
Natural Product (Honey)Aluminum1.0 M HClEffective inhibitorGravimetry, Gasometry[11]
Organic Compound (1,4-Naphthoquinone)Aluminum0.5 M NaClIncreases with concentrationPotentiodynamic Polarization, EIS[7]

Copper: The industry standard for protecting copper and its alloys has long been benzotriazole (B28993) (BTA) and its derivatives, such as tolyltriazole.[12][13] These compounds form a protective chemisorbed film on the copper surface.[13] However, these inhibitors can have weaknesses, particularly in the presence of biocides like chlorine.[12] Research into alternatives has included quaternary ammonium salts, which have been shown to inhibit copper corrosion, sometimes in synergy with other compounds like BTA.[14][15] Some studies indicate that while surfactants like CTAB can inhibit the cathodic reactions on copper, the bromide counter-ions might also promote corrosion under certain conditions, leading to a complex inhibitory behavior.[16]

Table 3: Comparison of Corrosion Inhibitors for Copper

Inhibitor TypeMetalCorrosive MediumKey FindingsExperimental MethodReference
Benzotriazole (BTA)Copper AlloysAqueous mediaForms a strongly bonded chemisorbed barrier film.Not specified[13]
TolyltriazoleCopperCooling waterIndustry standard, but can be attacked by chlorine.Electrochemical, Pilot Cooling Rigs[12]
Quaternary Ammonium Salt (Hyamine 1622) / BTACopper3.5 wt.% NaClBinary inhibitors show improved anticorrosion properties.Anodic Polarization, EIS, XPS[14]
Quaternary Ammonium BromidesCopperAqueous mediaCan effectively inhibit copper-catalyzed oxidation.Not specified[15]
Plant ExtractsCopperVariousCan be used for copper corrosion protection.Not specified[17]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques to determine the corrosion rate and the inhibitor's efficiency.[18][19][20][21]

1. Weight Loss (Gravimetric) Method: This is a straightforward and widely used technique.[18]

  • Specimen Preparation: Metal coupons of known dimensions and composition are polished with emery paper of various grades, washed with distilled water and a degreasing solvent like acetone, and then dried.[4]

  • Initial Weighing: The prepared coupon is accurately weighed to the nearest 0.1 mg.[18]

  • Exposure: The coupon is immersed in the corrosive solution, with and without the inhibitor, for a specified duration under controlled temperature.[18]

  • Post-Exposure Cleaning: After the exposure period, the coupon is removed, carefully cleaned to remove corrosion products, washed, dried, and re-weighed.[18]

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

    • %IE = [(W₀ - Wᵢ) / W₀] x 100, where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

2. Electrochemical Techniques: These methods provide insights into the electrochemical reactions at the metal's surface and allow for continuous monitoring.[18] A standard three-electrode setup is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[18]

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. The inhibition efficiency is calculated as:

    • %IE = [(icorr₀ - icorrᵢ) / icorr₀] x 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique involves applying a small amplitude AC signal over a range of frequencies to the working electrode. The impedance data is often represented as Nyquist or Bode plots. By fitting the data to an equivalent electrical circuit model, parameters such as the charge transfer resistance (Rct) can be determined. A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:

    • %IE = [(Rctᵢ - Rct₀) / Rctᵢ] x 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Visualizing the Process

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Metal_Specimen Metal Specimen (e.g., Steel, Al, Cu) Polishing Mechanical Polishing Metal_Specimen->Polishing Cleaning Degreasing & Cleaning (e.g., Acetone, Water) Polishing->Cleaning Drying Drying Cleaning->Drying Initial_Weighing Initial Weighing (for Weight Loss Method) Drying->Initial_Weighing Immersion Immersion of Specimen (Controlled Temperature & Time) Initial_Weighing->Immersion Corrosive_Medium Corrosive Medium (e.g., HCl, H2SO4, NaCl) Inhibitor_Addition Addition of Inhibitor (Test Solution) Corrosive_Medium->Inhibitor_Addition Blank_Solution Blank Solution (Without Inhibitor) Corrosive_Medium->Blank_Solution Inhibitor_Addition->Immersion Blank_Solution->Immersion Electrochemical Electrochemical Tests (Polarization, EIS) Immersion->Electrochemical During/After Exposure Surface_Analysis Surface Analysis (SEM, XPS) Immersion->Surface_Analysis After Exposure Final_Weighing Final Weighing Immersion->Final_Weighing After Exposure Weight_Loss Weight Loss Measurement Calculation Calculate Inhibition Efficiency Weight_Loss->Calculation Electrochemical->Calculation Final_Weighing->Weight_Loss

Caption: Experimental workflow for evaluating corrosion inhibitors.

General Mechanism of Adsorption-Based Corrosion Inhibition

G cluster_system Corrosion System cluster_reactions Corrosion Reactions Metal Metal Surface Anodic Anodic Reaction (Metal Dissolution) Metal->Anodic undergoes Adsorption Adsorption Metal->Adsorption Corrosive_Environment Corrosive Environment Corrosive_Environment->Metal attacks Cathodic Cathodic Reaction (e.g., H₂ evolution) Corrosive_Environment->Cathodic participates in Inhibitor Inhibitor Molecules (e.g., Quaternary this compound) Inhibitor->Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Protective_Film->Anodic blocks Protective_Film->Cathodic blocks

References

A Comparative Analysis of the Sedative Properties of Bromide Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative properties of three commonly discussed bromide salts: sodium bromide (NaBr), potassium bromide (KBr), and ammonium (B1175870) bromide (NH₄Br). The sedative and anticonvulsant effects of these salts are primarily attributed to the bromide ion (Br⁻), which has a long history in medicine dating back to the 19th century.[1][2][3][4][5] While largely replaced by newer drugs with more favorable safety profiles, bromide salts are still of interest in specific therapeutic areas and research contexts.[1] This document summarizes available quantitative data, details relevant experimental protocols for assessing sedation, and illustrates the underlying pharmacological pathways.

Quantitative Data on Acute Toxicity

Direct comparative studies on the sedative potency (e.g., effective dose for 50% of the population, ED50) of different bromide salts are scarce in modern literature. However, acute toxicity data, specifically the median lethal dose (LD50), can provide some insight into the relative safety profiles of these compounds. It is crucial to note that LD50 is a measure of acute toxicity and not a direct measure of sedative efficacy.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
Sodium BromideRatOral3500 - 4200[6][7][8][9][10]
MouseOral7000[6]
Potassium BromideRatOral3070 - >2000[11][12][13][14]
MouseOral3120[15]
Ammonium BromideRatOral2700 - 2868[16][17][18][19]
RatDermal>2000[16][17]

Note: The sedative effects of bromide are attributed to the bromide ion itself.[1] The associated cation (sodium, potassium, or ammonium) is generally considered to have a lesser impact on the primary sedative action, although it can contribute to side effects and overall toxicity.

Mechanism of Action: Potentiation of GABAergic Inhibition

The primary mechanism by which bromide ions exert their sedative effect is through the potentiation of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Bromide ions readily pass through the chloride ion channels of GABA-A receptors, leading to hyperpolarization of the neuronal membrane. This increased inhibition makes it more difficult for neurons to fire, resulting in a generalized depressant effect on the central nervous system, which manifests as sedation.

GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA GABA_synthesis->GABA_vesicle Packaging GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor->Hyperpolarization Cl- influx Sedation Sedation Hyperpolarization->Sedation Decreased Neuronal Excitability GABA_release->GABA_A_Receptor Binds to Bromide_ion Bromide Ions (Br-) Bromide_ion->GABA_A_Receptor Potentiates GABA effect (passes through channel)

Figure 1: Signaling pathway of bromide-induced sedation via GABA-A receptor modulation.

Experimental Protocols for Assessing Sedative Properties

To quantitatively compare the sedative properties of different bromide salts, standardized preclinical behavioral tests in rodent models are employed. The following are detailed methodologies for two common assays.

Locomotor Activity Test

This test measures the spontaneous activity of an animal in a novel environment. A reduction in locomotor activity is indicative of a sedative effect.

Apparatus: An actophotometer or an open-field arena equipped with infrared beams or video tracking software to automatically record movement.

Procedure:

  • Acclimation: Animals (typically mice or rats) are acclimated to the testing room for at least 60 minutes before the experiment.

  • Habituation: Each animal is placed in the locomotor activity chamber for a set period (e.g., 30 minutes) to establish a baseline activity level.

  • Administration: Animals are divided into groups and administered different doses of the bromide salts (e.g., sodium bromide, potassium bromide, this compound) or a vehicle control (e.g., saline) via oral gavage or intraperitoneal injection.

  • Testing: Immediately after administration, each animal is placed back into the activity chamber, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 minutes).

  • Data Analysis: The total locomotor activity for each dose group is compared to the vehicle control group. A dose-response curve can be generated to determine the ED50 for the reduction in locomotor activity.

Loss of Righting Reflex (LORR) Assay

The loss of righting reflex is a measure of a more profound sedative or hypnotic effect, indicating a loss of consciousness.

Apparatus: A quiet, comfortable testing area.

Procedure:

  • Acclimation: Animals (typically rats or mice) are acclimated to the testing environment.

  • Administration: Animals are treated with various doses of the bromide salts or a vehicle control.

  • Assessment: At predetermined time points after administration, the animal is gently placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds) is considered a positive LORR.

  • Endpoint: The primary endpoint is the percentage of animals in each dose group that exhibit LORR. The duration of LORR can also be measured as a secondary endpoint.

  • Data Analysis: The percentage of animals showing LORR at each dose is used to calculate the ED50 for hypnosis.

Experimental_Workflow cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Behavioral Testing cluster_3 Data Analysis A1 Rodent Acclimation A2 Group Assignment (NaBr, KBr, NH4Br, Vehicle) A1->A2 B1 Dose Calculation (mg/kg) A2->B1 B2 Oral Gavage or IP Injection B1->B2 C1 Locomotor Activity Test B2->C1 Test 1 C2 Loss of Righting Reflex Assay B2->C2 Test 2 D1 Measure Locomotor Activity (Distance, Beam Breaks) C1->D1 D2 Assess LORR (% of animals, duration) C2->D2 D3 Calculate ED50 D1->D3 D2->D3 Conclusion Comparative Sedative Potency D3->Conclusion Compare Potency

Figure 2: Experimental workflow for comparing the sedative properties of bromide salts.

Conclusion

References

A Guide to Ammonium Bromide in Protein Crystallization: Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the path to obtaining high-quality protein crystals is often paved with empirical screening and optimization. While common salts like ammonium (B1175870) sulfate (B86663) and sodium chloride are staples in crystallization screens, less conventional additives can provide the key to unlocking challenging crystallization problems. This guide offers a comparative analysis of ammonium bromide, providing available data on its use, physicochemical properties, and a validation framework for its application in protein crystallization.

Performance Comparison: this compound vs. Alternative Salts

To provide a framework for comparison, the following table summarizes the physicochemical properties of this compound alongside common precipitants. These properties, governed by the Hofmeister series, influence a salt's ability to "salt out" proteins from solution.

Table 1: Physicochemical Properties of this compound and Common Crystallization Salts

SaltFormulaMolecular Weight ( g/mol )Solubility in Water ( g/100 mL at 25°C)Position in Anion Hofmeister SeriesGeneral Role in Crystallization
This compound NH₄Br97.9478.3[1]Chaotropic (salting-in)[2][3]Additive, fine-tuning solubility
Ammonium Sulfate(NH₄)₂SO₄132.1476.7Kosmotropic (salting-out)[2][3]Primary precipitant
Sodium ChlorideNaCl58.4436.0Intermediate[4]Primary precipitant, additive
Sodium MalonateC₃H₂Na₂O₄148.03HighKosmotropic (salting-out)Primary precipitant

The position of the bromide ion in the Hofmeister series is more chaotropic ("salting-in") compared to the highly kosmotropic ("salting-out") sulfate ion.[2][3] This suggests that at high concentrations, this compound is less effective at precipitating proteins than ammonium sulfate. However, as an additive at lower concentrations, it can subtly alter the protein's solubility and potentially promote the growth of higher quality crystals by influencing the hydration shell of the protein.

Experimental Protocols

While specific protocols detailing the use of this compound as a primary precipitant are scarce, it can be incorporated into standard crystallization screening protocols as an additive. The following is a generalized protocol for validating the effect of this compound as an additive in a vapor diffusion experiment.

Protocol: Validation of this compound as a Crystallization Additive

1. Preparation of Stock Solutions:

  • Protein Stock: Prepare the purified protein sample to a concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl). Centrifuge the protein solution at 14,000 x g for 10 minutes at 4°C to remove any aggregates.

  • Primary Precipitant Stock: Prepare a stock solution of a known primary precipitant (e.g., 2.0 M Ammonium Sulfate).

  • This compound Stock: Prepare a sterile-filtered 1 M stock solution of this compound.

2. Crystallization Plate Setup (Sitting Drop Vapor Diffusion):

  • Pipette 100 µL of the primary precipitant solution into the reservoir of a 96-well crystallization plate.

  • For the crystallization drop, mix:

    • 1 µL of the protein stock solution.

    • 0.8 µL of the primary precipitant stock solution.

    • 0.2 µL of the 1 M this compound stock solution (final concentration in the drop will be 100 mM).

  • Set up control drops without this compound for direct comparison.

  • Seal the plate and incubate at a constant temperature (e.g., 20°C).

3. Observation and Optimization:

  • Monitor the drops for crystal growth over several days to weeks.

  • If crystals appear, their size, morphology, and diffraction quality should be compared to the control condition.

  • Further optimization can be performed by varying the concentration of this compound (e.g., from 50 mM to 500 mM) and the primary precipitant.

Mandatory Visualizations

Experimental Workflow for Validating this compound as an Additive

experimental_workflow cluster_prep 1. Stock Solution Preparation cluster_setup 2. Crystallization Plate Setup (Vapor Diffusion) cluster_analysis 3. Analysis and Optimization Protein Purified Protein (5-15 mg/mL) Drop Crystallization Drop (2 µL): Protein + Precipitant + NH4Br Protein->Drop Precipitant Primary Precipitant (e.g., 2M (NH4)2SO4) Reservoir Reservoir: 100 µL Primary Precipitant Precipitant->Reservoir Precipitant->Drop AmmoniumBromide This compound (1M Stock) AmmoniumBromide->Drop Observation Microscopic Observation (Crystal Growth, Morphology) Drop->Observation Optimization Optimization Screen (Vary [NH4Br] and [Precipitant]) Observation->Optimization Xray X-ray Diffraction (Data Quality Assessment) Optimization->Xray

Caption: Workflow for validating this compound as a crystallization additive.

Logical Relationship of Components in a Crystallization Condition

logical_relationship Protein Protein Solution (Target Molecule) Crystal Protein Crystal Protein->Crystal Precipitant Primary Precipitant (e.g., (NH4)2SO4, PEG) Precipitant->Crystal Buffer Buffer (pH Stability) Buffer->Crystal Additive Additive (e.g., this compound) Additive->Crystal

Caption: Interacting components leading to protein crystal formation.

Conclusion

This compound is not a conventional primary precipitant for protein crystallization. However, its utility as an additive should not be overlooked. Its position in the Hofmeister series suggests it can modulate protein solubility in a more subtle manner than strong salting-out agents. For researchers facing challenges in obtaining high-quality crystals, incorporating this compound into their screening strategy as an additive offers a rational approach to expand the explored crystallization space. The provided protocol and workflows offer a starting point for the systematic validation of this compound in specific protein crystallization projects. As with all aspects of protein crystallization, empirical testing remains the ultimate arbiter of success.

References

A Comparative Thermal Analysis of Ammonium Bromide and Its Organic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative thermal analysis of ammonium (B1175870) bromide (NH₄Br) and two of its organic derivatives: methylammonium (B1206745) bromide (CH₃NH₃Br) and tetrabutylammonium (B224687) bromide ((C₄H₉)₄NBr). This comparison is crucial for researchers, scientists, and drug development professionals who utilize these compounds in various applications, from chemical synthesis to the formulation of pharmaceuticals and advanced materials like perovskites. Understanding their thermal stability and decomposition pathways is paramount for ensuring safety, optimizing reaction conditions, and predicting material lifetime.

Introduction to Thermal Analysis of Ammonium Salts

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions like melting and crystallization.

Ammonium bromide and its organic derivatives are ionic salts with varying thermal stabilities, largely influenced by the nature of the cation. The substitution of hydrogen atoms in the ammonium ion with organic alkyl groups significantly alters the compound's thermal behavior. This guide presents a comparative analysis based on available experimental data from TGA and DSC studies.

Comparative Thermal Properties

The thermal properties of this compound and its derivatives are summarized in the table below. It is important to note that the decomposition temperatures can be influenced by experimental conditions such as heating rate and the surrounding atmosphere.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Decomposition Onset (°C)Decomposition Products
This compoundNH₄Br97.94~235 (sublimes)[1]~235[1][2]NH₃ + HBr[1]
Methylthis compoundCH₃NH₃Br111.97~255-260Varies (e.g., >200)CH₃NH₂ + HBr or CH₃Br + NH₃[3][4]
Tetrabutylthis compound(C₄H₉)₄NBr322.37~102-106~133[5]Complex mixture of hydrocarbons and nitrogen compounds

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for TGA and DSC analysis of ammonium salts, based on common practices found in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ammonium salt.

Apparatus: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the ammonium salt.

Apparatus: A differential scanning calorimeter with a suitable cooling system.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically includes:

    • An initial heating ramp to a temperature above the expected melting point.

    • A cooling ramp to a temperature below any expected crystallization.

    • A second heating ramp to observe the thermal behavior of the cooled sample. A typical heating/cooling rate is 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition). The onset temperature of the melting peak is typically reported as the melting point.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative thermal analysis of this compound and its derivatives.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Assessment Ammonium_Bromide This compound TGA Thermogravimetric Analysis (TGA) Ammonium_Bromide->TGA DSC Differential Scanning Calorimetry (DSC) Ammonium_Bromide->DSC Methylammonium_Bromide Methylthis compound Methylammonium_Bromide->TGA Methylammonium_Bromide->DSC Tetrabutylammonium_Bromide Tetrabutylthis compound Tetrabutylammonium_Bromide->TGA Tetrabutylammonium_Bromide->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data Decomposition_Products Evolved Gas Analysis (e.g., TGA-MS) TGA->Decomposition_Products DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Comparison Comparative Analysis of Thermal Stability and Decomposition Pathways TGA_Data->Comparison DSC_Data->Comparison Decomposition_Products->Comparison

Caption: General workflow for comparative thermal analysis.

Discussion of Thermal Decomposition Pathways

The mechanism of thermal decomposition varies significantly between this compound and its organic derivatives.

  • This compound (NH₄Br): Upon heating, this compound decomposes into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr) gas[1]. This is a reversible reaction, and the two gases can recombine upon cooling.

  • Methylthis compound (CH₃NH₃Br): The thermal decomposition of methylthis compound is more complex and can proceed through two primary pathways. One pathway involves the formation of methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr)[3]. An alternative pathway leads to the formation of methyl bromide (CH₃Br) and ammonia (NH₃)[3][4]. The dominant pathway can be influenced by factors such as temperature and the presence of other chemical species.

  • Tetrabutylthis compound ((C₄H₉)₄NBr): The thermal decomposition of tetrabutylthis compound is a more intricate process due to the larger organic cation. The decomposition typically proceeds via a Hofmann elimination-type reaction, leading to the formation of tributylamine, butene, and hydrogen bromide. Further decomposition at higher temperatures can result in a complex mixture of smaller hydrocarbon and nitrogen-containing compounds.

Conclusion

This comparative analysis highlights the significant impact of organic substitution on the thermal properties of this compound. The introduction of alkyl groups to the ammonium cation generally lowers the melting point and alters the decomposition pathway. While this compound undergoes a relatively straightforward decomposition, its organic derivatives exhibit more complex thermal behaviors.

For researchers and professionals working with these compounds, a thorough understanding of their thermal stability is essential for safe handling, process optimization, and predicting the long-term stability of materials and formulations. The data and protocols presented in this guide provide a foundational understanding for these considerations. It is recommended to perform thermal analysis under specific experimental conditions relevant to the intended application for the most accurate assessment.

References

A Comparative Guide to Titrimetric Methods for Purity Assessment of Synthesized Ammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two primary titrimetric methods for assessing the purity of ammonium (B1175870) bromide (NH₄Br): Argentometric Titration (Volhard Method) and a less common, indirect Acid-Base Titration.

This comparison includes detailed experimental protocols, a quantitative data summary, and workflow visualizations to aid in method selection and implementation.

Methodology Comparison

The choice between argentometric and acid-base titration for determining ammonium bromide purity depends on factors such as required precision, potential interferences in the sample, and available laboratory equipment.

Parameter Argentometric Titration (Volhard Method) Indirect Acid-Base Titration Alternative: Potentiometric Titration
Principle Back-titration of excess silver nitrate (B79036) with potassium or ammonium thiocyanate (B1210189) after precipitation of silver bromide.Conversion of the ammonium ion to an amine and liberation of a strong acid, which is then titrated with a strong base.Measurement of the potential difference between two electrodes to determine the equivalence point of a precipitation reaction.
Primary Reagents 0.1 M Silver Nitrate, 0.1 M Potassium Thiocyanate, Nitric Acid, Ferric Ammonium Sulfate (B86663) Indicator.Formaldehyde (B43269), 0.1 M Sodium Hydroxide (B78521), Phenolphthalein (B1677637) Indicator.0.1 M Silver Nitrate, Silver indicator electrode, Reference electrode.
Endpoint Detection Formation of a red-brown ferric thiocyanate complex.[1]Color change of phenolphthalein from colorless to pink.[2][3]A sharp change in the measured potential.[4]
Typical Accuracy High (typically >99%)Moderate to HighVery High
Typical Precision (%RSD) < 1%[5]1-2%< 0.5%
Advantages - Well-established and robust method. - Sharp and easily detectable endpoint. - Acidic conditions prevent interference from carbonates and phosphates.[6]- Avoids the use of silver salts. - Utilizes common laboratory reagents.- Objective endpoint determination. - Can be automated. - Suitable for colored or turbid solutions.
Disadvantages - Requires the use of expensive silver nitrate. - Two standardized solutions are necessary.- Indirect method, which may introduce additional errors. - Endpoint can be less sharp than in the Volhard method.- Requires a potentiometer and specific electrodes.

Experimental Protocols

Argentometric Titration: The Volhard Method

This indirect titration method is a highly accurate and widely used standard for determining the bromide content in a sample.

Materials:

  • This compound (synthesized sample)

  • 0.1 M Silver Nitrate (AgNO₃) volumetric solution

  • 0.1 M Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN) volumetric solution

  • Concentrated Nitric Acid (HNO₃)

  • Ferric Ammonium Sulfate indicator solution (or Ferric Nitrate)

  • Nitrobenzene (B124822) (optional)

  • Deionized water

  • Burette, pipette, conical flasks, analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.4 g of the synthesized this compound and dissolve it in 50 mL of deionized water in a conical flask.

  • Acidification: Add 5 mL of dilute nitric acid to the solution.

  • Precipitation: Add a precise, excess volume of 0.1 M silver nitrate solution (e.g., 50.00 mL) to the flask to precipitate all the bromide ions as silver bromide (AgBr).

    • Reaction: Ag⁺(aq) + Br⁻(aq) → AgBr(s)

  • Coagulation: Swirl the flask to coagulate the precipitate. At this stage, some protocols recommend adding 1-2 mL of nitrobenzene and shaking vigorously to coat the AgBr precipitate, preventing its reaction with the thiocyanate titrant.

  • Indicator Addition: Add 1-2 mL of ferric ammonium sulfate indicator solution.

  • Back-Titration: Titrate the excess (unreacted) silver nitrate in the solution with standardized 0.1 M potassium thiocyanate solution until the first appearance of a permanent, faint reddish-brown color, which indicates the formation of the ferric thiocyanate complex.[1]

    • Titration Reaction: Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)

    • Endpoint Reaction: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq)

  • Calculation: Calculate the amount of silver nitrate that reacted with the this compound and subsequently determine the purity of the sample.

Indirect Acid-Base Titration

This method is an alternative that avoids the use of silver compounds. It relies on the reaction of the ammonium ion with formaldehyde to produce hexamethylenetetramine and liberate a titratable strong acid (HBr).

Materials:

  • This compound (synthesized sample)

  • Formaldehyde solution (37%), neutralized to phenolphthalein

  • 0.1 M Sodium Hydroxide (NaOH) volumetric solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Burette, pipette, conical flasks, analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound and dissolve it in 50 mL of deionized water in a conical flask.

  • Formaldehyde Addition: Add 10 mL of neutralized formaldehyde solution to the flask. This reacts with the ammonium ions.

    • Reaction: 4NH₄⁺(aq) + 6HCHO(aq) → (CH₂)₆N₄(aq) + 6H₂O(l) + 4H⁺(aq)

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the liberated acid with standardized 0.1 M sodium hydroxide solution until the appearance of a permanent pale pink color.[2][3]

    • Titration Reaction: H⁺(aq) + OH⁻(aq) → H₂O(l)

  • Calculation: The amount of sodium hydroxide used is equivalent to the amount of this compound in the sample. From this, the purity can be calculated.

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental procedures for each titration method.

Argentometric_Titration_Workflow start Start weigh Accurately weigh ~0.4g NH4Br Sample start->weigh dissolve Dissolve in 50 mL DI Water weigh->dissolve acidify Add 5 mL dilute HNO3 dissolve->acidify add_ag Add excess 0.1 M AgNO3 (e.g., 50.00 mL) acidify->add_ag precipitate AgBr Precipitates add_ag->precipitate add_indicator Add Ferric Ammonium Sulfate Indicator precipitate->add_indicator titrate Titrate excess Ag+ with 0.1 M KSCN add_indicator->titrate endpoint Endpoint: Faint Red-Brown Color titrate->endpoint calculate Calculate Purity endpoint->calculate end End calculate->end

Argentometric Titration (Volhard Method) Workflow.

Acid_Base_Titration_Workflow start Start weigh Accurately weigh ~0.5g NH4Br Sample start->weigh dissolve Dissolve in 50 mL DI Water weigh->dissolve add_hcho Add 10 mL neutralized Formaldehyde Solution dissolve->add_hcho liberate_acid H+ is Liberated add_hcho->liberate_acid add_indicator Add Phenolphthalein Indicator liberate_acid->add_indicator titrate Titrate with 0.1 M NaOH add_indicator->titrate endpoint Endpoint: Pale Pink Color titrate->endpoint calculate Calculate Purity endpoint->calculate end End calculate->end

Indirect Acid-Base Titration Workflow.

Conclusion

For the highest accuracy and precision in determining the purity of synthesized this compound, the Argentometric Titration (Volhard Method) is the recommended approach. Its direct measurement of the bromide ion in an environment that minimizes common interferences makes it a robust and reliable standard method. For even greater objectivity, especially in industrial or high-throughput settings, Potentiometric Titration offers a superior alternative by removing the subjectivity of color-based endpoint determination.

The Indirect Acid-Base Titration serves as a viable alternative when silver nitrate is unavailable or its use is undesirable. While potentially less precise due to its indirect nature, it can provide a reasonable estimation of purity using more common and less expensive laboratory reagents. The selection of the most appropriate method will ultimately be guided by the specific analytical requirements of the researcher and the context of the drug development process.

References

A Researcher's Guide to Selecting and Qualifying Ammonium Bromide from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. Ammonium (B1175870) bromide (NH₄Br), a versatile compound used in pharmaceutical synthesis as a sedative, and in various laboratory applications, is no exception.[1][2][3] The performance of ammonium bromide can vary between suppliers due to differences in manufacturing processes, which can affect purity, the presence of trace impurities, and lot-to-lot consistency. This guide provides a framework for comparing the performance of this compound from different suppliers, complete with experimental protocols and supporting data presentation.

Understanding Supplier Specifications

This compound is available in several grades, each with specific purity requirements. When comparing suppliers, the first step is to examine their certificates of analysis (CoA) and compare the specified limits for impurities. The most common high-purity grades are ACS (American Chemical Society) Reagent Grade, and pharmaceutical grades such as BP (British Pharmacopoeia), Ph. Eur. (European Pharmacopoeia), and USP (United States Pharmacopeia).[4][5][6]

Table 1: Comparison of Common Specifications for High-Purity this compound Grades
ParameterACS Reagent GradePharmaceutical Grade (BP/Ph. Eur.)Typical Impurity Impact
Assay (NH₄Br, dried basis) ≥99.0%98.5% - 101.0%Lower assay indicates higher levels of unknown impurities that could interfere with reactions.
pH of 5% Solution (at 25°C) 4.5 - 6.04.6 - 6.0Deviations can indicate acidic or basic impurities, affecting reaction kinetics.
Insoluble Matter ≤0.005%Not specifiedParticulates can interfere with analytical measurements and reaction purity.
Residue after Ignition ≤0.01%≤0.1%Indicates the level of non-volatile inorganic impurities.
Bromate (BrO₃⁻) To Pass Test (limit ~0.002%)Passes TestA strong oxidizing agent that can cause unwanted side reactions.
Chloride (Cl⁻) Not specified≤0.6%Can compete with bromide in substitution reactions, leading to mixed halogenated products.
Iodide (I⁻) To Pass Test (limit ~0.005%)Passes TestA more reactive nucleophile than bromide, which can alter reaction pathways.
Sulfate (B86663) (SO₄²⁻) ≤0.005%≤0.01%Can potentially coordinate with metal catalysts, affecting their activity.
Heavy Metals (as Pb) ≤5 ppm (0.0005%)≤10 ppmCan poison catalysts and interfere with biological assays.
Iron (Fe) ≤5 ppm (0.0005%)≤20 ppmCan catalyze side reactions and introduce coloration to the final product.
Barium (Ba) ≤0.002%Not specifiedCan precipitate with sulfates and interfere with certain analytical methods.

Note: The specifications for pharmaceutical grades can have minor variations between different pharmacopoeias.[7][8][9]

Experimental Protocols for Supplier Qualification

While supplier specifications are a good starting point, experimental verification is crucial for critical applications. The following protocols outline key tests to qualify and compare this compound from different sources.

Experimental Workflow for New Supplier Qualification

The following workflow provides a structured approach to qualifying a new supplier for a critical reagent like this compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Decision & Approval a Request & Review CoA from Multiple Suppliers b Compare Specifications (Assay, Impurity Limits) a->b c Perform Identity & Purity Tests (e.g., Titration, ICP-MS for Heavy Metals) b->c Select promising suppliers d Compare Analytical Results to CoA and Grade Specifications c->d e Conduct Application-Specific Test (e.g., Nucleophilic Substitution Reaction) d->e If specifications are met f Analyze Yield, Purity, and Reaction Profile e->f g Compare Performance Data of All Suppliers f->g h Approve or Reject Supplier g->h

Caption: A typical workflow for qualifying a new chemical supplier.

Assay by Argentometric Titration

This method determines the purity of this compound by titrating the bromide ion with a standardized silver nitrate (B79036) solution.

Principle: Silver ions (Ag⁺) react with bromide ions (Br⁻) to form a precipitate of silver bromide (AgBr). The endpoint is detected using an indicator.

Procedure:

  • Accurately weigh approximately 0.4 g of this compound.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 10 mL of 10% nitric acid.

  • Add a known excess of standardized 0.1 N silver nitrate (AgNO₃) solution (e.g., 50.0 mL).

  • Add 0.5 mL of ferric ammonium sulfate indicator solution.

  • Titrate the excess silver nitrate with standardized 0.1 N ammonium thiocyanate (B1210189) (NH₄SCN) solution until a permanent reddish-brown color appears.

  • Calculate the amount of silver nitrate consumed by the bromide and thus the assay of this compound.[10]

Calculation: 1 mL of 0.1 N AgNO₃ = 0.009794 g of NH₄Br

Analysis of Heavy Metal Impurities by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for detecting trace and ultra-trace level metal impurities.[11][12]

Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Procedure:

  • Prepare a standard solution containing known concentrations of the heavy metals of interest (e.g., Pb, Fe, Ba).

  • Accurately weigh a sample of this compound and dissolve it in high-purity deionized water to a known volume.

  • Analyze the sample solution using a calibrated ICP-MS instrument.

  • Quantify the concentration of each metal by comparing the signal intensity to the calibration curve generated from the standard solutions.

Performance in a Nucleophilic Substitution Reaction

The ultimate test of a reagent is its performance in a relevant application. A simple nucleophilic substitution reaction can be used to compare the performance of this compound from different suppliers.

Principle: The bromide ion from this compound acts as a nucleophile, displacing a leaving group on an organic substrate. The yield and purity of the product are indicative of the reagent's quality.

Reaction: Bromoethane (B45996) synthesis from ethanol. CH₃CH₂OH + HBr (from NH₄Br + H₂SO₄) → CH₃CH₂Br + H₂O

Procedure:

  • For each supplier's this compound, set up identical reaction flasks.

  • In each flask, combine a specific amount of the this compound sample, ethanol, and slowly add concentrated sulfuric acid while cooling the mixture.

  • Heat the reaction mixture under reflux for a set period.

  • Isolate the bromoethane product through distillation.

  • Purify the product by washing with water, sodium carbonate solution, and then water again. Dry the product over anhydrous calcium chloride.

  • Measure the mass of the purified bromoethane to calculate the yield.

  • Analyze the purity of the product using Gas Chromatography (GC).

Comparison Metrics:

  • Yield: A higher yield may indicate a more reactive and pure source of bromide.

  • Product Purity: The presence of unexpected peaks in the GC chromatogram could suggest that impurities in the this compound are leading to side reactions.

Impact on a Biological Signaling Pathway: The GABA-A Receptor

In neuroscience and drug development, the ionic composition of reagents is critical. The bromide ion (Br⁻) is known to affect neuronal signaling, primarily through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[13] Historically, bromides were used as sedatives and anticonvulsants due to this effect.[4][14]

The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[15] When GABA binds to the receptor, the channel opens, allowing Cl⁻ to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential.[16] The bromide ion, being similar in size and charge to chloride, can also pass through the GABA-A receptor channel.[17] In fact, the channel is more permeable to Br⁻ than Cl⁻.[17] This enhanced influx of negative charge potentiates the inhibitory effect of GABA, leading to a stronger hyperpolarizing effect.[17]

The ammonium ion (NH₄⁺) also has known effects on neuronal activity, often leading to depolarization and an increase in neuronal firing by affecting glutamate (B1630785) receptors and potassium ion concentrations.[18][19][20]

The diagram below illustrates the potentiation of GABAergic inhibition by bromide ions.

cluster_0 Neuronal Synapse cluster_1 Postsynaptic Membrane cluster_2 Ion Influx & Effect presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron presynaptic->postsynaptic GABA Release gaba_receptor GABA-A Receptor cl_ion Chloride (Cl⁻) gaba_receptor->cl_ion Channel Opening br_ion Bromide (Br⁻) gaba_receptor->br_ion Higher Permeability hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization potentiation Potentiated Inhibition br_ion->potentiation hyperpolarization->potentiation

Caption: Potentiation of GABA-A receptor inhibition by bromide ions.

Conclusion

Choosing the right supplier for this compound involves more than just comparing prices. For researchers and drug development professionals, a thorough evaluation of supplier specifications, independent analytical verification, and performance testing in a relevant application are essential steps to ensure the quality, consistency, and reliability of this critical reagent. By following a structured qualification process, researchers can mitigate risks associated with reagent variability and ensure the integrity of their experimental results.

References

Safety Operating Guide

Proper Disposal of Ammonium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ammonium (B1175870) bromide (NH₄Br), a compound frequently utilized in laboratory settings for various applications, including in pharmaceuticals and as a flame retardant, requires careful management and disposal to ensure the safety of personnel and environmental protection.[1] Adherence to proper disposal protocols is critical due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of ammonium bromide waste.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes impervious gloves, safety goggles, and a lab coat.[2][3] All handling of this compound, especially in solid form where dust can be generated, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[2][4] An eyewash station and a safety shower must be readily accessible.[2][5]

Step-by-Step Disposal Procedures

The primary and mandated route for the disposal of this compound is through a licensed hazardous waste disposal company.[4][6][7] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department and local waste management authorities to ensure compliance with all federal, state, and local regulations.[8][9]

1. Waste Collection and Segregation:

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[2][10]

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[6]

2. Spill Management:

  • Minor Spills: In the event of a small spill, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][10]

  • Liquid Spills: Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place the absorbent material into the hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[11]

  • Reporting: Report any spills to your laboratory supervisor and EHS office in accordance with your institution's policy.[11]

3. Storage of Waste:

  • Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][12]

4. Arranging for Disposal:

  • Contact your institution's EHS department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.[11]

  • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Considerations for Small Quantities

For very small quantities, some safety data sheets suggest that neutralization of an aqueous solution may be an option.[8][10] However, this should only be attempted after consulting with and receiving approval from your institution's EHS office and local authorities, as in-lab treatment of hazardous waste may be subject to regulation.[8][11]

Experimental Protocol: Neutralization (Conceptual Overview)

  • Dilution: The this compound waste would first be diluted with a large volume of water in a suitable container.

  • Neutralization: A neutralizing agent would be slowly added to the solution. The choice of neutralizing agent would depend on the specific institutional guidelines.

  • Monitoring: The pH of the solution would be continuously monitored to ensure complete neutralization.

  • Disposal of Products: The resulting solution and any precipitate would need to be analyzed to confirm they meet the criteria for sewer disposal or other disposal routes as determined by local regulations. Any solid precipitate would likely need to be filtered and disposed of as solid hazardous waste.[8][10]

Quantitative Disposal Data Information
Sewer Disposal Limits Specific concentration limits for the sewer disposal of this compound or its neutralized products are not publicly available and are determined by local wastewater treatment authorities. Direct consultation is mandatory.
"Small Quantity" Definition The definition of a "small quantity" that may be eligible for in-lab treatment is not standardized and must be defined by your institution's EHS department and local regulations.

Disposal Workflow

AmmoniumBromideDisposal start This compound Waste Generated assess Assess Quantity and Contamination Level start->assess is_small Is it a 'Small Quantity' as defined by EHS? assess->is_small collect_solid Collect Solid Waste in Labeled Container collect_liquid Collect Liquid Waste in Labeled Container consult_ehs_treat Consult EHS for In-Lab Treatment Protocol is_small->consult_ehs_treat Yes is_small->collect_solid No approved Is In-Lab Treatment Approved and Protocol Provided? consult_ehs_treat->approved treat Follow Approved Neutralization Protocol approved->treat Yes approved->collect_liquid No treat->collect_liquid store Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store schedule_pickup Contact EHS to Schedule Waste Pickup store->schedule_pickup end Waste Disposed of by Licensed Contractor schedule_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Guide to Handling Ammonium Bromide: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ammonium Bromide. It offers procedural guidance on personal protective equipment, safe handling protocols, and proper disposal methods to ensure laboratory safety and operational integrity.

Health and Safety Overview

This compound (NH₄Br) is a white, crystalline solid that can pose several health risks. It is known to cause serious eye irritation and may be harmful if swallowed.[1][2] Prolonged or repeated exposure can cause damage to the nervous system.[3] Additionally, it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1][3] The substance is hygroscopic, meaning it absorbs moisture from the air, and is also sensitive to air and light.[1][4][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Source
Eye/Face Protection Wear chemical safety goggles or eyeglasses with side protection as described by OSHA's eye and face protection regulations. A face shield may also be necessary.[1][6][7][8]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and clean, body-covering clothing. An apron or lab coat is recommended.[1][4][6][7]
Respiratory Protection Use in a well-ventilated area. If dust is generated or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used. For emergencies or unknown exposure levels, a full-face, positive-pressure, air-supplied respirator is recommended.[1][4][6][7][9]

Workstations should be equipped with readily accessible eyewash stations and safety showers.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing hazardous situations.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[1][9]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust during handling.[1][7][9]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][10] Always wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][9]

  • Inert Atmosphere: For prolonged storage or sensitive applications, handle and store under an inert atmosphere.[1][7]

Storage Plan:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4][9][10]

  • Conditions to Avoid: Protect from exposure to air, moisture, and direct sunlight.[1][7] The material is hygroscopic.[1][2][3][4][5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1][2][9]

Chemical Profile and Properties

The following table summarizes key quantitative data for this compound.

Property Value Source(s)
CAS Number 12124-97-9[1][3][4]
Molecular Formula NH₄Br[4][6]
Molecular Weight 97.94 g/mol [4][6]
Appearance White, odorless powder or crystals[2][5][6]
pH (aqueous solution) 4.5 - 5.5[6]
Melting Point 452 °C (845.6 °F)[4][6]
Boiling Point 235 °C (455 °F)[6]
Solubility in Water 970 g/L at 25 °C[4][6]

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Procedure cluster_post 3. Post-Procedure cluster_storage_disposal 4. Storage & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Gather all necessary materials prep1->prep2 prep3 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Use fume hood or well-ventilated area prep3->handle1 handle2 Weigh and transfer chemical Avoid generating dust handle1->handle2 handle3 Perform experimental procedure handle2->handle3 post1 Clean work area and equipment handle3->post1 post2 Remove PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3 storage Store in a cool, dry, dark place in a tightly sealed container post3->storage disposal Dispose of waste in a labeled, sealed container following institutional & local regulations post3->disposal

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

This compound waste is classified as hazardous and must be disposed of according to local, state, and federal regulations.[1]

General Disposal Guidelines:

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[11] This is the preferred method for ensuring compliance.

  • Containerization: Collect waste material in a suitable, sealed, and clearly labeled container for disposal.[1][9]

  • Avoid Environmental Release: Do not let the product enter drains, sewers, or water courses.[3][9][11]

  • Alternative Methods: For small quantities, some sources suggest neutralization of an aqueous solution, followed by filtration of solids for landfill disposal and flushing the remaining solution to the sewer; however, you must consult with your institution's environmental health and safety department before attempting any chemical treatment of waste.[9] Another cited option involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Always consult your institution's specific waste disposal protocols and a licensed professional waste disposal service to ensure proper handling and disposal of this compound.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.